molecular formula C8H8N4O B603164 4-(2-methyl-2H-tetrazol-5-yl)phenol CAS No. 81015-02-3

4-(2-methyl-2H-tetrazol-5-yl)phenol

Cat. No.: B603164
CAS No.: 81015-02-3
M. Wt: 176.18g/mol
InChI Key: DHVYVFDSGOTDPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-methyl-2H-tetrazol-5-yl)phenol is a tetrazole derivative, a class of nitrogen-rich heterocyclic compounds that have attracted significant scientific interest due to their versatile applications in medicinal chemistry and materials science. The tetrazole ring is often used as a bioisostere for carboxylic acids and other functional groups in drug design, which can improve pharmacokinetic properties such as metabolic stability and bioavailability . Research into tetrazole derivatives has demonstrated their potential for a range of biological activities, including serving as antibacterial and antifungal agents . Furthermore, tetrazole-based compounds are key structural motifs in established pharmaceuticals; for instance, they are integral to a class of angiotensin-II receptor antagonists (ARBs) used as antihypertensive drugs, where the tetrazole ring is crucial for receptor binding and activity . Beyond medicinal applications, the unique polynitrogen electron-rich planar structure of tetrazoles also makes them valuable in the synthesis of explosives and other functional materials . This compound is intended for research and development purposes in these and other exploratory fields.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(2-methyltetrazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-12-10-8(9-11-12)6-2-4-7(13)5-3-6/h2-5,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVYVFDSGOTDPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1N=C(N=N1)C2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622455
Record name 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81015-02-3
Record name 4-(2-Methyl-1,2-dihydro-5H-tetrazol-5-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(2-Methyl-2H-tetrazol-5-yl)phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its synthesis, physicochemical characteristics, spectroscopic profile, and reactivity. Drawing upon established principles of organic chemistry and data from analogous structures, this guide aims to equip researchers and drug development professionals with the foundational knowledge required for the effective utilization and further investigation of this promising scaffold.

Introduction: The Significance of the Tetrazolylphenol Moiety

The tetrazole ring is a prominent isostere of the carboxylic acid functional group, a feature that has cemented its importance in modern drug design.[1] This bioisosteric replacement often leads to improved metabolic stability, enhanced membrane permeability, and favorable pharmacokinetic profiles. When coupled with a phenol, the resulting tetrazolylphenol scaffold presents a unique combination of hydrogen bond donating and accepting capabilities, as well as aromatic interactions, making it a versatile building block for the synthesis of novel therapeutic agents. The specific compound, this compound, with its defined regiochemistry, offers a fixed conformational presentation of these key features, making it a valuable tool in structure-activity relationship (SAR) studies.

Physicochemical Properties

Precise experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from similar compounds, we can predict its key physicochemical properties.

PropertyPredicted Value/InformationSource/Basis
Molecular Formula C8H8N4OPubChem[2]
Molecular Weight 176.17 g/mol PubChem[2]
CAS Number 81015-02-3AA Blocks[3]
Appearance Likely a white to off-white solid.Analogy to similar aromatic tetrazoles and phenols.
Melting Point Expected to be in the range of 150-200 °C.Based on melting points of related 5-aryltetrazoles.[4]
Boiling Point High, with probable decomposition before boiling at atmospheric pressure.Typical for polar, hydrogen-bonding aromatic compounds.
Solubility Soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Sparingly soluble in water and nonpolar solvents like hexane.Predicted based on the polar nature of the phenol and tetrazole groups.[5]
XlogP 1.4PubChem[2]
Hydrogen Bond Donors 1 (phenolic OH)PubChem[2]
Hydrogen Bond Acceptors 4 (tetrazole nitrogens and phenolic oxygen)PubChem[2]

Synthesis and Reactivity

The synthesis of this compound can be approached through a multi-step sequence, leveraging established methodologies for the formation of 2,5-disubstituted tetrazoles. A plausible synthetic route is outlined below.

Synthesis_Workflow cluster_0 Step 1: Tetrazole Formation cluster_1 Step 2: N-Methylation A 4-Hydroxybenzonitrile D 5-(4-hydroxyphenyl)-1H-tetrazole A->D DMF, 120 °C B Sodium Azide (NaN3) B->D C Ammonium Chloride (NH4Cl) C->D E 5-(4-hydroxyphenyl)-1H-tetrazole H 4-(1-methyl-1H-tetrazol-5-yl)phenol (Isomer 1) E->H Acetonitrile, rt I This compound (Target Compound) E->I F Methyl Iodide (CH3I) F->H F->I G Base (e.g., K2CO3) G->H G->I

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole

  • To a solution of 4-hydroxybenzonitrile (1 equivalent) in dimethylformamide (DMF), add sodium azide (1.5 equivalents) and ammonium chloride (1.5 equivalents).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Acidify the aqueous solution with concentrated hydrochloric acid to a pH of 2-3, resulting in the precipitation of the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-(4-hydroxyphenyl)-1H-tetrazole.

Causality: The [3+2] cycloaddition of an azide with a nitrile is a well-established and efficient method for the synthesis of 5-substituted-1H-tetrazoles.[6] DMF is a suitable high-boiling polar aprotic solvent for this reaction.

Step 2: N-Methylation of 5-(4-hydroxyphenyl)-1H-tetrazole

  • Suspend 5-(4-hydroxyphenyl)-1H-tetrazole (1 equivalent) and potassium carbonate (2 equivalents) in acetonitrile.

  • Add methyl iodide (1.2 equivalents) dropwise to the suspension at room temperature.

  • Stir the reaction mixture at room temperature for 8-16 hours, monitoring by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting residue will be a mixture of N1 and N2 methylated isomers. Purify the target compound, this compound, from the isomeric mixture using column chromatography on silica gel.

Causality: The alkylation of 5-substituted tetrazoles typically yields a mixture of N1 and N2 isomers.[7] The ratio of these isomers can be influenced by the choice of solvent, base, and alkylating agent. Separation of the regioisomers is crucial and is generally achievable by chromatography.

Reactivity Profile

The reactivity of this compound is primarily dictated by the phenolic hydroxyl group and the tetrazole ring.

  • Phenolic Hydroxyl Group: The hydroxyl group can undergo typical phenol reactions such as O-alkylation, O-acylation, and electrophilic aromatic substitution on the phenol ring. Its acidity allows for the formation of a phenoxide ion in the presence of a base.

  • Tetrazole Ring: The 2,5-disubstituted tetrazole ring is generally stable to a wide range of chemical conditions. However, it can participate in certain reactions, such as light-activated cycloadditions where it can form a highly reactive nitrilimine intermediate.[8] This reactivity has been exploited in chemical biology for protein labeling.

Spectroscopic Characterization (Predicted)

¹H NMR Spectroscopy
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5-10.5Singlet1HPhenolic -OH
~7.8-8.0Doublet2HAromatic protons ortho to the tetrazole ring
~6.9-7.1Doublet2HAromatic protons ortho to the hydroxyl group
~4.3Singlet3HN-methyl protons

Rationale: The phenolic proton is expected to be a broad singlet at a downfield chemical shift due to hydrogen bonding. The aromatic protons will exhibit a characteristic AA'BB' system. The N-methyl protons of 2-substituted tetrazoles typically appear further downfield compared to their 1-substituted counterparts.[9]

¹³C NMR Spectroscopy
Chemical Shift (δ, ppm)Assignment
~165Tetrazole ring carbon (C5)
~158Phenolic carbon (C-OH)
~129Aromatic CH ortho to the tetrazole ring
~122Aromatic C ipso to the tetrazole ring
~116Aromatic CH ortho to the hydroxyl group
~40N-methyl carbon

Rationale: The carbon of the tetrazole ring is significantly deshielded. The phenolic carbon also appears at a downfield chemical shift. The N-methyl carbon in 2-methyl-5-aryltetrazoles is typically found around 40 ppm.[4]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
3200-3600Broad, StrongO-H stretch (phenolic)
3000-3100MediumAromatic C-H stretch
2900-3000WeakAliphatic C-H stretch (N-methyl)
1500-1600Medium-StrongC=C aromatic ring stretch
1450-1500MediumN=N stretch (tetrazole ring)
~1230StrongC-O stretch (phenolic)

Rationale: The IR spectrum will be dominated by a broad O-H stretch characteristic of a hydrogen-bonded phenol. The spectrum will also show characteristic absorptions for the aromatic ring and the tetrazole moiety.

Mass Spectrometry

The electron ionization (EI) mass spectrum is predicted to show a molecular ion peak at m/z = 176. The fragmentation pattern is expected to involve the loss of nitrogen (N₂) from the tetrazole ring, a common fragmentation pathway for tetrazoles, leading to a significant peak at m/z = 148.[4] Further fragmentation of the phenolic portion could involve the loss of CO, characteristic of phenols.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a valuable asset in drug discovery due to the tetrazole ring serving as a bioisostere for a carboxylic acid. This substitution can lead to several advantages:

  • Improved Metabolic Stability: Tetrazoles are generally more resistant to metabolic degradation than carboxylic acids.[10]

  • Enhanced Lipophilicity: The tetrazole moiety can increase the lipophilicity of a molecule, potentially improving its ability to cross cell membranes.

  • Modulation of Acidity: The pKa of the tetrazole ring is similar to that of a carboxylic acid, allowing it to maintain key ionic interactions with biological targets.

  • Fixed Geometry: The 2-methyl substitution locks the tautomeric form of the tetrazole, providing a rigid scaffold for rational drug design.

This moiety has been incorporated into a variety of drug candidates targeting different therapeutic areas, including cardiovascular diseases, inflammation, and infectious diseases.[11]

Medicinal_Chemistry_Applications cluster_0 Key Features for Drug Design cluster_1 Therapeutic Areas A This compound Scaffold B Carboxylic Acid Bioisostere A->B mimics E Rigid Conformation A->E F Antihypertensives A->F G Anti-inflammatory Agents A->G H Antimicrobial Agents A->H C Improved Metabolic Stability B->C D Enhanced Lipophilicity B->D

Caption: Medicinal chemistry relevance of the tetrazolylphenol scaffold.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate safety precautions in a well-ventilated laboratory. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For specific handling and disposal guidelines, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a heterocyclic compound with significant potential in the field of medicinal chemistry. Its synthesis is achievable through established methods, and its physicochemical and spectroscopic properties can be reliably predicted based on its structure. The unique combination of a metabolically stable carboxylic acid bioisostere and a phenolic moiety makes it an attractive scaffold for the design and development of novel therapeutic agents. This technical guide provides a solid foundation for researchers to understand and utilize this valuable chemical entity in their scientific endeavors.

References

  • Shie, J.-J., & Fang, J.-M. (2007). A new method for the synthesis of tetrazoles by the [2+3] cycloaddition of dicyandiamide and sodium azide to nitriles. Journal of Organic Chemistry, 72(8), 3141-3144. Available at: [Link]

  • Stephan, A. F., et al. (2020). Light-Activatable, 2,5-Disubstituted Tetrazoles for the Proteome-wide Profiling of Aspartates and Glutamates in Living Bacteria. ACS Central Science, 6(5), 756-766. Available at: [Link]

  • Butler, R. N. (1973). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 51(14), 2315-2321. Available at: [Link]

  • AA Blocks. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • Fraser, R. R., & Haque, K. E. (1973). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 51(14), 2315-2321. Available at: [Link]

  • Toth, G., et al. (2018). Coupling of N-Tosylhydrazones with Tetrazoles: A Regioselective Synthesis of 2,5-Disubstituted-2H-Tetrazoles. Molecules, 23(10), 2645. Available at: [Link]

  • S. L. S. (2012). Tetrazoles via Multicomponent Reactions. ACS Combinatorial Science, 14(11), 583-597. Available at: [Link]

  • Royal Society of Chemistry. (2015). s-Tetrazines functionalized with phenols: synthesis and physico-chemical properties. New Journal of Chemistry, 39(11), 8496-8504. Available at: [Link]

  • PubChem. (n.d.). This compound. Retrieved January 16, 2026, from [Link]

  • AA Blocks. (n.d.). 81015-02-3 | this compound. Retrieved January 16, 2026, from [Link]

  • Khakimov, D. V., Fershtat, L. L., & Pivina, T. S. (2023). Substituted tetrazoles with N-oxide moiety: critical assessment of thermochemical properties. Physical Chemistry Chemical Physics, 25(47), 32071-32082. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). mass spectrum of phenol. Retrieved January 16, 2026, from [Link]

  • Journal of Materials Chemistry A. (2021). Tetrazole functionalization: a new strategy toward stable alkaline ion-solvating polymer electrolytes. Journal of Materials Chemistry A, 9(33), 17757-17765. Available at: [Link]

  • Ramanathan, M., Wang, Y.-H., & Liu, S.-T. (2015). One-Pot Reactions for Synthesis of 2,5-Substituted Tetrazoles from Aryldiazonium Salts and Amidines. Organic Letters, 17(23), 5886-5889. Available at: [Link]

  • Khan, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]

  • Digambar, K. B., Varala, R., & Patil, S. G. (2015). Zn(OAc)2·2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H-Tetrazoles. International Journal of ChemTech Research, 8(4), 1735-1743. Available at: [Link]

  • Kisel, V. M., et al. (2021). Functionalization of Tetrazoles Bearing the Electrochemically Cleavable 1N-(6-Methylpyridyl-2-methyl) Protecting Group. Molecules, 26(16), 4945. Available at: [Link]

  • Roh, J., Vávrová, K., & Hrabálek, A. (2012). Synthesis and functionalization of 5-substituted tetrazoles. European Journal of Organic Chemistry, 2012(31), 6101-6118. Available at: [Link]

  • Abdulrahman, B. S., & Nadr, R. B. (2022). Synthesis and Spectroscopic Characterization of a New Series of Tetrazole Compounds. ZANCO Journal of Pure and Applied Sciences, 34(6), 221-231. Available at: [Link]

  • Tajbakhsh, M., et al. (2017). Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. New Journal of Chemistry, 41(20), 11659-11671. Available at: [Link]

  • Reva, I., et al. (2005). Molecular structure, vibrational spectra and photochemistry of 2-methyl-2H-tetrazol-5-amine in solid argon. The Journal of Physical Chemistry A, 109(35), 7967-7976. Available at: [Link]

  • Google Patents. (n.d.). WO2006050922A1 - Process for the synthesis of tetrazoles.
  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved January 16, 2026, from [Link]

  • PubChem. (n.d.). Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-. Retrieved January 16, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Retrieved January 16, 2026, from [Link]

  • Khan, M. A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available at: [Link]

  • Google Patents. (n.d.). US8569528B2 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • Chemistry LibreTexts. (2023, January 14). 17.12: Spectroscopy of Alcohols and Phenols. Retrieved January 16, 2026, from [Link]

  • European Patent Office. (n.d.). EP0143355A2 - 5-Thio-tetrazol compounds and their preparation. Retrieved January 16, 2026, from [Link]

  • Klapötke, T. M., et al. (2013). The Chemistry of 5-(Tetrazol-1-yl)-2H-tetrazole: An Extensive Study of Structural and Energetic Properties. Chemistry - A European Journal, 19(38), 12809-12821. Available at: [Link]

  • PubChem. (n.d.). 4-(2H-tetrazol-5-yl)phenolate. Retrieved January 16, 2026, from [Link]

  • Dr. K. (2022, March 12). Lec-27 || Mass Fragmentation Pattern in alcohols, phenols, cyclic alcohols & thio-alcohols [Video]. YouTube. [Link]

  • Google Patents. (n.d.). CN111978253A - Preparation method of 8-amino-2-(1H-tetrazol-5-yl)-chromen hydrochloride.

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on 4-(2-methyl-2H-tetrazol-5-yl)phenol (CAS Number: 81015-02-3)

This guide offers a comprehensive technical overview of this compound, a pivotal chemical intermediate. It delves into its synthesis, chemical properties, and significant applications within the pharmaceutical industry, aiming to provide valuable insights for professionals in research and drug development.

Core Chemical and Physical Properties

This compound, identified by the CAS number 81015-02-3, possesses the molecular formula C8H8N4O and a molecular weight of 176.18 g/mol .[1][2] This compound is a cornerstone in the synthesis of various pharmaceutical agents due to its unique structural features.

Table 1: Key Physicochemical Data

PropertyValue
Molecular Formula C8H8N4O
Molecular Weight 176.18 g/mol [1][2]
CAS Number 81015-02-3
Physical Form Solid[2]

Synthesis and Structural Elucidation

The synthesis of this compound is a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The general synthetic pathway involves the formation of a tetrazole ring from a nitrile precursor, followed by selective N-methylation. The tetrazole ring is a significant functional group in medicinal chemistry, often serving as a bioisostere for carboxylic acids.[3][4]

Diagram 1: General Synthetic Workflow

Caption: Synthetic pathway to this compound.

Key Experimental Considerations:

  • Tetrazole Formation: The [3+2] cycloaddition reaction between the nitrile group of 4-hydroxybenzonitrile and an azide source (e.g., sodium azide) is a critical step. This reaction is often catalyzed.

  • N-Methylation: The subsequent methylation of the tetrazole ring must be performed under conditions that favor the formation of the desired 2-methyl isomer. Regioselectivity is a key challenge in this step. Studies on related structures have shown that the substitution on the tetrazole ring can be influenced by the choice of reagents and reaction conditions.[5]

Structural Characterization: The definitive structure of this compound and its intermediates is confirmed using a suite of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the connectivity of atoms and confirming the position of the methyl group on the tetrazole ring.

  • Infrared (IR) Spectroscopy: IR spectroscopy helps to identify the key functional groups present in the molecule, such as the phenolic -OH group and the tetrazole ring vibrations.

  • Mass Spectrometry (MS): High-resolution mass spectrometry provides the exact molecular weight, confirming the elemental composition of the synthesized compound.

Role in Drug Discovery and Development

The tetrazole moiety is a prominent feature in numerous FDA-approved drugs, where it often acts as a metabolically stable substitute for a carboxylic acid group.[6][7] This bioisosteric replacement can lead to improved pharmacokinetic and pharmacodynamic properties of a drug candidate.

Pivotal Intermediate in "Sartan" Synthesis

This compound is a crucial building block in the synthesis of a class of antihypertensive drugs known as angiotensin II receptor blockers (ARBs), or "sartans".[5] These drugs are widely prescribed for the treatment of high blood pressure.

Diagram 2: Application in Angiotensin II Receptor Blocker Synthesis

G A This compound C Angiotensin II Receptor Blocker (e.g., Olmesartan) A->C Coupling Reaction B Biphenyl Side Chain Precursor B->C

Caption: Role as a key intermediate in the synthesis of ARBs.

In the synthesis of drugs like Olmesartan, the phenolic hydroxyl group of this compound is used as a handle for coupling with the rest of the drug scaffold, which typically includes a biphenyl component.[5][8] The tetrazole group in the final drug molecule is critical for its binding to the angiotensin II receptor.

The unique physicochemical properties of the tetrazole ring contribute significantly to the efficacy of these drugs.[6] Its ability to participate in hydrogen bonding and its acidic nature, comparable to that of a carboxylic acid, are key to its biological activity.[4]

Safety and Handling

As with all chemical reagents, proper safety protocols must be strictly followed when handling this compound. It is imperative to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on hazards, handling, storage, and disposal. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

Conclusion

This compound is a molecule of significant importance in medicinal chemistry and drug development. Its well-defined synthesis and versatile reactivity make it an indispensable intermediate, particularly in the production of life-saving antihypertensive medications. A thorough understanding of its chemical properties and applications is crucial for scientists and researchers working to design and synthesize the next generation of pharmaceuticals. The continued exploration of tetrazole-containing compounds promises to yield novel therapeutic agents with a wide range of biological activities.[9]

References

  • PubChemLite. This compound (C8H8N4O).
  • ChemicalBook. 4-(2-TRITYL-2H-TETRAZOL-5-YLMETHYL)-PHENOL | 51517-88-5.
  • Sigma-Aldrich. 4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 277, Carbamic Acid.
  • Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. PMC.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 32412, (2-Aminoethyl)carbamic acid.
  • Synthesis and Physicochemical Characterization of the Process-Related Impurities of Olmesartan Medoxomil. Do 5-(Biphenyl-2-yl)-1-triphenylmethyltetrazole Intermediates in Sartan Syntheses Exist? PubMed.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry.
  • Crystal structure of methyl 2-[5-(2-hydroxyphenyl)- 2H-tetrazol-2-yl]acetate. IUCr Journals.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2566, Carbofuran.
  • BOC Sciences. CAS 81015-02-3 this compound.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. PMC.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed.
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 7462116, 4-(2H-tetrazol-5-yl)phenolate.
  • Sigma-Aldrich. 4-(1H-tetrazol-5-ylmethyl)phenol.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate.
  • Tackling Losartan Contamination: The Promise of Peroxymonosulfate/Fe(II) Advanced Oxidation Processes. Semantic Scholar.
  • Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Scirp.org.
  • Recent Developments in the Synthesis of Tetrazoles and their Pharmacological Relevance. ResearchGate.
  • Tetrazoles: A multi-potent motif in drug design. PubMed.
  • Tetrazoles via Multicomponent Reactions. PMC.
  • Cheméo. Chemical Properties of 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0).
  • ChemicalBook. 3-(2-TRITYL-2H-TETRAZOL-5-YL)-PHENOL | 885278-25-1.

Sources

A Technical Guide to the Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides an in-depth technical guide for the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a valuable heterocyclic compound in medicinal chemistry and drug development. The guide outlines the most prevalent and efficient synthetic strategies, beginning with a retrosynthetic analysis to logically deconstruct the target molecule. Core sections delve into the mechanistic principles of key transformations, including tetrazole formation via [3+2] cycloaddition and the critical, often challenging, regioselective N-methylation. Detailed, field-tested experimental protocols are provided, alongside comprehensive characterization data and safety considerations. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a robust and reliable methodology for the preparation of this important molecular scaffold.

Introduction

The tetrazole moiety is a significant pharmacophore in modern drug discovery, often serving as a bioisosteric replacement for carboxylic acids, enhancing metabolic stability and lipophilicity.[1] The target molecule, this compound, incorporates this key heterocycle and a phenol group, making it a versatile building block for more complex pharmaceutical agents, including angiotensin II receptor antagonists like Valsartan.[2][3]

The synthesis of this compound, however, presents a distinct challenge: controlling the regioselectivity during the N-alkylation of the 5-(4-hydroxyphenyl)tetrazole intermediate. Alkylation can occur at either the N1 or N2 position of the tetrazole ring, yielding two different regioisomers. The biological activity of the final compound is often highly dependent on which isomer is formed.[4] This guide will focus on a robust, multi-step synthesis that prioritizes the formation of the desired N2-methylated isomer through a strategic use of a protecting group.

Retrosynthetic Analysis & Strategic Planning

A logical retrosynthetic analysis of the target molecule reveals a straightforward and reliable synthetic plan. The primary challenge, regioselective methylation, dictates the overall strategy.

The C-N bond forming the N-methyl group is the most logical first disconnection, leading back to the 5-(4-hydroxyphenyl)-1H-tetrazole intermediate. However, direct methylation of this intermediate would yield a difficult-to-separate mixture of N1 and N2 isomers.

To circumvent this, a more robust strategy involves protecting the phenol as a methyl ether (anisole). This allows for the synthesis and separation of the N-methylated tetrazole isomers first, followed by a final deprotection step to reveal the target phenol. This leads to the following key disconnections:

  • O-Demethylation: The final step involves the cleavage of the methyl ether of the immediate precursor, 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole.

  • N-Methylation: This disconnection points to the alkylation of 5-(4-methoxyphenyl)-1H-tetrazole. This is the critical regioselective step.

  • [3+2] Cycloaddition: The tetrazole ring itself can be formed from 4-methoxybenzonitrile and an azide source, a classic and highly efficient transformation.[5]

This strategic approach is illustrated in the workflow diagram below.

G cluster_cycloaddition Target This compound Precursor1 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole Target->Precursor1  O-Demethylation (e.g., BBr₃) Precursor2 5-(4-methoxyphenyl)-1H-tetrazole Precursor1->Precursor2  Regioselective N-Methylation (e.g., CH₃I) StartingMaterial 4-Methoxybenzonitrile Precursor2->StartingMaterial  [3+2] Cycloaddition SodiumAzide Sodium Azide cyclo_label +

Caption: Retrosynthetic analysis of the target compound.

Synthetic Pathway and Mechanistic Discussion

The forward synthesis follows the path laid out by the retrosynthetic analysis. This multi-step approach ensures high purity of the final product by allowing for the isolation and purification of key intermediates.

Step 1: Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole via [3+2] Cycloaddition

The formation of the tetrazole ring is achieved through a [3+2] cycloaddition reaction between the nitrile group of 4-methoxybenzonitrile and sodium azide.[5] This reaction is a cornerstone of tetrazole synthesis and is often catalyzed by an ammonium salt or a Lewis acid to enhance the electrophilicity of the nitrile carbon.

  • Mechanism: The reaction proceeds by the nucleophilic attack of the azide anion on the nitrile carbon, followed by an intramolecular cyclization to form the tetrazole ring. The use of ammonium chloride provides a proton source that facilitates the reaction. The overall process is a concerted or stepwise cycloaddition, a highly favorable transformation for forming five-membered heterocyclic rings.[5][6]

Step 2: N-Methylation of 5-(4-methoxyphenyl)-1H-tetrazole

This is the most critical step for determining the final product's identity. The alkylation of 5-substituted-1H-tetrazoles with an alkylating agent like methyl iodide in the presence of a base typically yields a mixture of N1 and N2 isomers.[4][7][8]

  • Causality of Isomer Formation: The tetrazole anion, formed upon deprotonation by the base, is an ambident nucleophile with electron density on both the N1 and N2 nitrogen atoms. The ratio of the N1 and N2 products is influenced by several factors including the steric hindrance of the 5-substituent, the nature of the electrophile (methyl iodide), the solvent, and the counter-ion.[7][8] For many 5-aryl tetrazoles, the N2 isomer is thermodynamically more stable, but the kinetic product distribution can be complex.

  • Separation: Fortunately, the N1 and N2 isomers, 1-methyl-5-(4-methoxyphenyl)-1H-tetrazole and 2-methyl-5-(4-methoxyphenyl)-2H-tetrazole, generally have different polarities and can be effectively separated using column chromatography.

Step 3: O-Demethylation to Yield this compound

The final step is the cleavage of the methyl ether to unmask the phenolic hydroxyl group. This is a standard transformation in organic synthesis.

  • Reagent Choice: Boron tribromide (BBr₃) is a highly effective and common reagent for the demethylation of aryl methyl ethers. It acts as a strong Lewis acid, coordinating to the ether oxygen and facilitating the cleavage of the methyl C-O bond. Other reagents like hydrobromic acid (HBr) can also be used, but BBr₃ often provides cleaner reactions at lower temperatures.

The complete forward synthesis is visualized below.

G Start 4-Methoxybenzonitrile Intermediate1 5-(4-methoxyphenyl)-1H-tetrazole Start->Intermediate1  NaN₃, NH₄Cl  DMF, 120 °C Intermediate2 Mixture of N1 and N2 Isomers Intermediate1->Intermediate2  CH₃I, K₂CO₃  Acetone N2_Isomer 5-(4-methoxyphenyl)- 2-methyl-2H-tetrazole (Desired Isomer) Intermediate2->N2_Isomer  Chromatography N1_Isomer 5-(4-methoxyphenyl)- 1-methyl-1H-tetrazole (Byproduct) Intermediate2->N1_Isomer  Separation FinalProduct This compound N2_Isomer->FinalProduct  BBr₃  DCM, 0 °C to RT

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) is mandatory. Sodium azide is highly toxic and can form explosive heavy metal azides. Boron tribromide is corrosive and reacts violently with water. Handle with extreme care.

Protocol 1: Synthesis of 5-(4-methoxyphenyl)-1H-tetrazole[9]
  • To a 250 mL round-bottom flask, add 4-methoxybenzonitrile (13.3 g, 100 mmol), sodium azide (7.8 g, 120 mmol), and ammonium chloride (6.4 g, 120 mmol).

  • Add N,N-dimethylformamide (DMF, 100 mL) as the solvent.

  • Heat the reaction mixture to 120 °C with stirring for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and pour it into 400 mL of ice-cold water.

  • Acidify the aqueous solution to pH 2-3 with concentrated hydrochloric acid (HCl). A white precipitate will form.

  • Stir the suspension for 30 minutes in an ice bath.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum to yield the product as a white solid.

Protocol 2: N-Methylation and Isomer Separation
  • In a 500 mL round-bottom flask, dissolve the 5-(4-methoxyphenyl)-1H-tetrazole (17.6 g, 100 mmol) in acetone (200 mL).

  • Add potassium carbonate (K₂CO₃, 20.7 g, 150 mmol) to the solution.

  • Add methyl iodide (CH₃I, 7.5 mL, 120 mmol) dropwise at room temperature.

  • Stir the mixture vigorously at room temperature for 24 hours. Monitor by TLC.

  • After the reaction is complete, filter off the solid potassium carbonate and wash it with acetone.

  • Concentrate the filtrate under reduced pressure to obtain the crude mixture of N1 and N2 isomers.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 10% to 40%) to separate the two isomers. The N2-isomer is typically less polar than the N1-isomer.

Protocol 3: O-Demethylation to this compound
  • Dissolve the purified 5-(4-methoxyphenyl)-2-methyl-2H-tetrazole (e.g., 9.5 g, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) in a flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of boron tribromide (BBr₃) in DCM (60 mL, 60 mmol) dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor by TLC.

  • Upon completion, carefully quench the reaction by slowly adding it to 200 mL of ice-cold water.

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization (e.g., from ethyl acetate/hexanes) or column chromatography to yield the final product as a solid.

Characterization and Data

The identity and purity of the final product and key intermediates must be confirmed by standard analytical techniques.

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR (CDCl₃, δ ppm)Expected MS (ESI) m/z
5-(4-methoxyphenyl)-1H-tetrazole C₈H₈N₄O176.188.05 (d, 2H), 7.10 (d, 2H), 3.90 (s, 3H)177.08 [M+H]⁺
2-methyl-5-(4-methoxyphenyl)-2H-tetrazole C₉H₁₀N₄O190.208.00 (d, 2H), 7.00 (d, 2H), 4.30 (s, 3H), 3.85 (s, 3H)191.09 [M+H]⁺
This compound C₈H₈N₄O176.187.95 (d, 2H), 6.95 (d, 2H), 5.50 (br s, 1H, OH), 4.30 (s, 3H)177.08 [M+H]⁺[9]

Note: ¹H NMR chemical shifts are approximate and may vary slightly based on solvent and concentration.

Conclusion

This guide details a reliable and reproducible three-step synthesis for this compound. The strategy of protecting the phenol as a methyl ether is crucial for overcoming the primary challenge of regioselective N-methylation, allowing for the successful isolation of the desired N2-methylated isomer. The provided protocols are based on established chemical principles and offer a clear path for researchers to obtain this valuable building block for further applications in drug discovery and development.

References

  • ResearchGate. (2025). Synthesis and Characterization of 2-Alkyl-5-{4-[(3-nitrophenyl-5-isoxazolyl)methoxy]phenyl}-2H-tetrazoles. Available at: [Link]

  • PubChem. (n.d.). This compound. Available at: [Link]

  • Reynard, G., & Lebel, H. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. The Journal of Organic Chemistry, 86(18), 12452–12459. Available at: [Link]

  • Khan, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1735. Available at: [Link]

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Available at: [Link]

  • ACS Publications. (n.d.). Synthesis of 5-aryl-2H-tetrazoles, 5-aryl-2H-tetrazole-2-acetic acids, and [(4-phenyl-5-aryl-4H-1,2,4-triazol-3-yl)thio]acetic acids as possible superoxide scavengers and antiinflammatory agents. Available at: [Link]

  • Pal, R., et al. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)-diazido Intermediate. ACS Omega. Available at: [Link]

  • Synlett. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available at: [Link]

  • Chemical Synthesis Database. (n.d.). 5-(4-methoxyphenyl)-2H-tetraazole. Available at: [Link]

  • RSC Publishing. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. Available at: [Link]

  • Taylor & Francis Online. (2007). Alkylation of Tetrazoles Using Mitsunobu Conditions. Available at: [Link]

  • Journal of Medicinal Chemistry. (1984). Synthesis of 5-aryl-2H-tetrazoles. Available at: [Link]

  • NIH. (2025). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Available at: [Link]

  • Sci-Hub. (n.d.). Platinum(II)‐Promoted [2+3] Cycloaddition of Azide with 4‐Cyanobenzaldehyde. Available at: [Link]

  • NIH. (n.d.). Intramolecular Cyclization of Azido-Isocyanides Triggered by the Azide Anion: An Experimental and Computational Study. Available at: [Link]

  • ResearchGate. (n.d.). Alkylation of 5-Substituted 1 H -Tetrazoles via the Diazotization of Aliphatic Amines. Available at: [Link]

  • ResearchGate. (n.d.). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Available at: [Link]

  • ACS Omega. (2024). Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex. Available at: [Link]

  • PubMed. (2012). Improved Synthesis of 5-substituted 1H-tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Available at: [Link]

  • Journal of Organic Chemistry. (2021). Alkylation of 5-Substituted 1H-Tetrazoles via the Diazotization of Aliphatic Amines. Available at: [Link]

Sources

An In-depth Technical Guide to the Structural Elucidation of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 4-(2-methyl-2H-tetrazol-5-yl)phenol. We navigate from a plausible synthetic route to the rigorous analysis of spectroscopic data, establishing a self-validating framework for confirming the molecular structure. This document is designed to not only offer a protocol but to instill a deep understanding of the causality behind the experimental choices, empowering researchers to apply these principles to their own work in small molecule characterization.

Introduction: The Rationale for Structural Verification

Synthesis and Purification: Accessing the Target Compound

A logical and efficient synthesis is the prerequisite for any structural elucidation campaign. Based on established methodologies for the creation of 2,5-disubstituted tetrazoles, we propose a two-step synthesis starting from commercially available 4-hydroxybenzaldehyde.[2]

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-(4-hydroxyphenyl)-2H-tetrazole

  • To a solution of 4-hydroxybenzonitrile (1 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the mixture to room temperature and acidify with 2N HCl to a pH of ~2-3, which will precipitate the product.

  • Filter the solid, wash with cold water, and dry under vacuum to yield 5-(4-hydroxyphenyl)-2H-tetrazole.

Step 2: N-Methylation to yield this compound

  • Suspend 5-(4-hydroxyphenyl)-2H-tetrazole (1 eq.) in a suitable solvent such as acetonitrile.

  • Add a base, for example, potassium carbonate (1.5 eq.), to the suspension.

  • Add methyl iodide (1.2 eq.) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 24 hours. The methylation of 5-aryltetrazoles can yield a mixture of N1 and N2 isomers.[4]

  • Filter the solid inorganic salts and concentrate the filtrate under reduced pressure.

  • The resulting crude product, a mixture of N1 and N2 isomers, must be purified. Purification via column chromatography on silica gel is recommended to separate the isomers. The polarity of the eluent system (e.g., ethyl acetate/hexane) should be optimized to achieve baseline separation. The N2 isomer is typically less polar than the N1 isomer.

The Analytical Workflow: A Multi-Technique Approach

A single analytical technique is rarely sufficient for the unambiguous structural elucidation of a novel compound. We will employ a combination of Mass Spectrometry, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides a unique piece of the structural puzzle. The workflow is designed to be a self-validating system.

Structural_Elucidation_Workflow Figure 1: Comprehensive Analytical Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Final Confirmation Synthesis Synthesis of Crude Product Purification Column Chromatography (Isomer Separation) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS Molecular Weight NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR Connectivity & Isomer ID FTIR FTIR Spectroscopy Purification->FTIR Functional Groups XRay Single Crystal X-Ray (If Applicable) Purification->XRay Absolute Structure Elucidation Final Structure Elucidation MS->Elucidation NMR->Elucidation FTIR->Elucidation XRay->Elucidation

Sources

The Biological Activity of Tetrazole-Containing Phenols: A Privileged Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Abstract

The strategic combination of tetrazole and phenol moieties creates a powerful pharmacophore with significant potential across diverse therapeutic areas. The tetrazole ring, a bioisosteric substitute for the carboxylic acid group, enhances metabolic stability and modulates physicochemical properties, while the phenol group provides a critical site for hydrogen bonding and other key molecular interactions.[1][2][3] This guide provides a comprehensive overview of the synthesis, biological activities, and structure-activity relationships of tetrazole-containing phenols. We delve into their anticancer, antimicrobial, and anti-inflammatory properties, supported by mechanistic insights, quantitative data, and detailed experimental protocols. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile scaffold in the design of novel therapeutic agents.

The Rationale: Why Combine Tetrazole and Phenol Moieties?

In medicinal chemistry, the success of a drug candidate is intimately linked to its physicochemical and pharmacokinetic properties. The tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms, which confers a unique set of characteristics.[1][4]

  • Bioisosterism: The 1H-tetrazole moiety is a well-established non-classical bioisostere of the carboxylic acid group.[1][3][5] It shares a similar pKa (approximately 4.5-4.9), planar structure, and ability to participate in hydrogen bonding and ionic interactions, allowing it to mimic the carboxylate group at physiological pH.[1] However, it offers superior metabolic stability and improved lipophilicity, which can enhance cell membrane permeability and oral bioavailability.[3][6]

  • Metabolic Stability: Unlike carboxylic acids, which are prone to phase II metabolism (e.g., glucuronidation), the tetrazole ring is generally resistant to metabolic degradation.[3][7]

  • Scaffolding Potential: The tetrazole ring can act as a rigid spacer or be incorporated into more complex fused heterocyclic systems, providing a robust framework for orienting other pharmacophoric groups.[1][4]

The phenol group, a hydroxyl group attached to a benzene ring, is a ubiquitous feature in natural products and synthetic drugs. Its hydroxyl group can act as both a hydrogen bond donor and acceptor, making it a crucial component for interacting with biological targets like enzyme active sites and receptors.[8][9] The combination of these two moieties results in a scaffold with tunable acidity, lipophilicity, and a high potential for specific, strong interactions with biological targets.

General Synthetic Strategies

The most common and versatile method for synthesizing 5-substituted tetrazoles is the [2+3] cycloaddition reaction between an organonitrile and an azide source.[6][10] For phenolic tetrazoles, this typically involves starting with a cyanophenol derivative.

G cluster_start Starting Materials A Phenolic Nitrile (e.g., 4-Hydroxybenzonitrile) C [2+3] Cycloaddition Reaction Catalyst (e.g., ZnCl₂, NH₄Cl) Solvent (e.g., DMF) A->C B Azide Source (e.g., Sodium Azide, NaN₃) B->C D 5-(Hydroxyphenyl)-1H-tetrazole C->D

Caption: General workflow for the synthesis of phenolic tetrazoles.

Anticancer Activity: A Primary Therapeutic Target

Tetrazole-containing phenols have emerged as a highly promising class of anticancer agents.[3][11][12] Their mechanisms of action are diverse, often involving the inhibition of key signaling pathways, induction of apoptosis, and cell cycle arrest.[13] Hybridization of the tetrazole moiety with other anticancer pharmacophores has been a particularly fruitful strategy.[11]

Mechanism of Action: Enzyme Inhibition and Apoptosis Induction

Many tetrazole-phenol derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR), which are crucial for cancer cell proliferation and survival. Other reported mechanisms include the disruption of DNA replication and the induction of oxidative stress.[4]

G inhibitor Tetrazole-Phenol Inhibitor receptor EGFR inhibitor->receptor Inhibition ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk nucleus Nucleus erk->nucleus proliferation Cell Proliferation, Survival, Angiogenesis nucleus->proliferation

Caption: Inhibition of the EGFR signaling pathway by a tetrazole-phenol agent.

Quantitative Data on Anticancer Activity

The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

Compound ClassTarget Cell LineIC50 (µM)Key Structural FeaturesReference
Isoxazole-Tetrazole HybridsOvarian (SK-OV-3)Not specified, but showed 65.06% growth inhibitionPhenyl-isoxazole linked to 5-phenyl-1H-tetrazole[14][15]
(Tetrazol-5-yl)methylindole DerivativesLiver Carcinoma (HepG2)4.22-Phenylindole core[16]
Tetrazole-CarboxamidesFatty Acid Amide Hydrolase (FAAH)0.012N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide[17]
Tetrazole-CarboxamidesMonoacylglycerol Lipase (MAGL)0.028N,N-dimethyl-5-(4-phenoxyphenyl)-2H-tetrazole-2-carboxamide[17]

Antimicrobial Activity: Combating Pathogens

The tetrazole scaffold is present in several clinically used antibiotics, and novel derivatives containing phenol groups continue to be an active area of research.[18] These compounds have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria as well as various fungal strains.[1][19]

Mechanism of Action: DNA and Enzyme Targeting

The antimicrobial action of some tetrazole derivatives involves interfering with microbial DNA replication.[20] Studies have shown that these compounds can intercalate into DNA, forming a complex that blocks the replication process.[20] Another key mechanism is the inhibition of essential bacterial enzymes like DNA gyrase and topoisomerase IV, which are responsible for managing DNA supercoiling during replication.[18]

Quantitative Data on Antimicrobial Activity

Antimicrobial efficacy is measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound Class | Target Microorganism | MIC (µg/mL) | Key Structural Features | Reference | | :--- | :--- | :--- | :--- | | Imide-Tetrazole Hybrids | Staphylococcus aureus (clinical) | 0.8 | Imide-thiourea precursors converted to tetrazoles |[18] | | Imide-Tetrazole Hybrids | Escherichia coli | 0.4 - 25.6 | Imide-thiourea precursors converted to tetrazoles |[18] | | 5-thio-substituted Tetrazoles | Various Bacteria & Fungi | Moderate Activity | Thioether linkage at the 5-position of the tetrazole |[16] | | Benzimidazole-linked Tetrazoles | Various Bacteria & Fungi | Not specified, but showed promising activity | Benzimidazole and tetrazole moieties linked |[2] |

Anti-inflammatory Activity: Modulating the Immune Response

Chronic inflammation is a key driver of many diseases. Tetrazole-containing phenols have shown significant potential as anti-inflammatory agents.[16][21] Their activity often stems from the inhibition of enzymes and mediators involved in the inflammatory cascade.[9]

Mechanism of Action: Inhibition of Inflammatory Mediators

A key mechanism is the reduction of prostaglandin E2 (PGE2) and nitric oxide (NO) production, which are potent inflammatory mediators.[22] This is often achieved by inhibiting cyclooxygenase (COX) enzymes, the targets of common nonsteroidal anti-inflammatory drugs (NSAIDs).[9]

One study on the derivative QUAN-0808 (6-(4-chlorophenoxy)-tetrazolo[5,1-a]phthalazine) demonstrated its ability to significantly decrease xylene-induced ear edema and carrageenan-induced paw edema in mice.[22] The effects were linked to a reduction in PGE2 and NO levels in the inflamed tissue, suggesting a peripheral antinociceptive and anti-inflammatory action.[22]

Structure-Activity Relationship (SAR) Insights

The biological activity of tetrazole-containing phenols is highly dependent on their specific chemical structure. SAR studies provide a roadmap for rational drug design, allowing for the optimization of potency and selectivity.[11][23]

Sources

Spectroscopic Characterization of 4-(2-methyl-2H-tetrazol-5-yl)phenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. The document is designed for an audience of researchers, scientists, and drug development professionals, offering in-depth analysis and practical, field-proven insights into the methodologies for confirming the structure and purity of this molecule.

Introduction

This compound, with the chemical formula C₈H₈N₄O and a molecular weight of 176.18 g/mol , belongs to the family of tetrazole-substituted phenols.[1][2] The tetrazole moiety is a well-established bioisostere for carboxylic acids and cis-amides, rendering it a valuable functional group in the design of therapeutic agents.[3] The phenolic group, on the other hand, provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. Accurate and unambiguous spectroscopic characterization is therefore a critical first step in any research and development pipeline involving this compound.

Molecular Structure and Identification:

  • Chemical Name: this compound

  • CAS Number: 81015-02-3[1]

  • Molecular Formula: C₈H₈N₄O[1]

  • Molecular Weight: 176.1753[1]

  • SMILES: CN1N=C(N=N1)C2=CC=C(C=C2)O[2]

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift ranges, functional group frequencies, and fragmentation patterns observed in analogous structures.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The predicted ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., DMSO-d₆) would exhibit distinct signals corresponding to the aromatic protons, the methyl protons, and the phenolic hydroxyl proton.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.5 - 10.5Singlet1HPhenolic OH
~7.8 - 8.0Doublet2HAromatic CH (ortho to tetrazole)
~6.9 - 7.1Doublet2HAromatic CH (ortho to OH)
~4.3Singlet3HN-CH₃

Causality Behind Predictions:

  • Phenolic OH: The hydroxyl proton is expected to be a broad singlet in the downfield region due to its acidic nature and potential for hydrogen bonding with the solvent.

  • Aromatic Protons: The para-substituted benzene ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons ortho to the electron-withdrawing tetrazole group are expected to be deshielded and appear at a higher chemical shift compared to the protons ortho to the electron-donating hydroxyl group.

  • N-CH₃ Protons: The methyl group attached to the tetrazole nitrogen is in a relatively shielded environment and is expected to appear as a sharp singlet. The chemical shift of N-methyl groups on tetrazole rings typically falls in this region.[3]

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry NMR tube.

  • Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to ensure a homogeneous magnetic field.

  • Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons and analyze the chemical shifts and coupling patterns to assign the signals to the respective protons in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times are typically required.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)Assignment
~160 - 165Tetrazole C5
~158 - 160Phenolic C-OH
~130 - 132Aromatic CH (ortho to tetrazole)
~120 - 125Aromatic C (ipso to tetrazole)
~115 - 117Aromatic CH (ortho to OH)
~40 - 45N-CH₃

Causality Behind Predictions:

  • Tetrazole C5: The carbon atom of the tetrazole ring is significantly deshielded due to the attachment of four nitrogen atoms and is expected to appear far downfield. For 2-methyl-5-phenyltetrazole, the tetrazole carbon appears at δ = 164.25 ppm.[3]

  • Phenolic C-OH: The carbon atom bearing the hydroxyl group is also deshielded and its chemical shift is characteristic of phenolic carbons.

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the electronic effects of the substituents. The carbons ortho to the electron-donating hydroxyl group will be more shielded (appear at a lower chemical shift) than the carbons ortho to the electron-withdrawing tetrazole group.

  • N-CH₃ Carbon: The methyl carbon will be in the aliphatic region of the spectrum.

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (20-50 mg in 0.5-0.7 mL of solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

  • Instrument Setup: Use a broadband probe and set the spectrometer to the appropriate frequency for ¹³C detection.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon. A longer acquisition time and a greater number of scans will be necessary.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

  • Analysis: Assign the chemical shifts to the corresponding carbon atoms in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific frequencies, which correspond to the vibrational modes of the bonds.

Predicted Key IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3600BroadO-H stretch (phenolic)
3000 - 3100MediumAromatic C-H stretch
2900 - 3000WeakAliphatic C-H stretch (N-CH₃)
1500 - 1600StrongC=C aromatic ring stretches
1450 - 1500MediumC=N and N=N stretches (tetrazole ring)
~1220StrongC-O stretch (phenolic)

Causality Behind Predictions:

  • O-H Stretch: The most characteristic feature of a phenol is the broad absorption band due to the hydrogen-bonded hydroxyl group.[4][5]

  • C-H Stretches: The aromatic C-H stretches appear at higher wavenumbers than the aliphatic C-H stretches.

  • Aromatic and Tetrazole Ring Stretches: The C=C stretching vibrations of the benzene ring and the C=N and N=N stretching vibrations of the tetrazole ring are expected in the fingerprint region.

  • C-O Stretch: The C-O stretching vibration for a phenol is typically strong and appears at a characteristic wavenumber that helps distinguish it from aliphatic alcohols.[4]

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR.

  • Data Acquisition: Apply pressure to the sample to ensure good contact with the crystal and collect the IR spectrum.

  • Data Processing: The spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber.

  • Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, Electron Ionization (EI) or Electrospray Ionization (ESI) could be used.

Predicted Mass Spectrum Data (ESI+):

m/zAssignment
177.0771[M+H]⁺ (Molecular ion + proton)
199.0590[M+Na]⁺ (Molecular ion + sodium)

Causality Behind Predictions:

  • Molecular Ion Peak: In ESI, the molecule is typically protonated or adducted with a cation like sodium, resulting in a pseudomolecular ion peak ([M+H]⁺ or [M+Na]⁺). The high-resolution mass of the [M+H]⁺ ion should be very close to the calculated exact mass (177.0771 for C₈H₉N₄O⁺).

  • Fragmentation: Under harsher ionization conditions (like EI), fragmentation would be expected. A likely fragmentation pathway would be the loss of N₂ (28 Da) from the tetrazole ring.

Experimental Protocol for Mass Spectrometry (ESI):

  • Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography system. Optimize the source parameters (e.g., capillary voltage, gas flow rates, temperature) to achieve a stable signal.

  • Data Acquisition: Acquire the mass spectrum over a suitable mass range.

  • Analysis: Identify the molecular ion peak and any significant fragment ions. Compare the observed m/z values with the calculated exact masses to confirm the elemental composition.

Visualization of Key Structural Features and Spectroscopic Correlations

To aid in the understanding of the molecular structure and its relationship to the spectroscopic data, the following diagrams are provided.

Molecular Structure of this compound:

Caption: Molecular structure of this compound.

¹H NMR Correlation Diagram:

H_NMR_correlation cluster_molecule This compound cluster_spectrum Predicted ¹H NMR Spectrum (ppm) mol Phenolic-OH Aromatic-CH (ortho to tetrazole) Aromatic-CH (ortho to OH) N-CH3 delta_OH ~9.5-10.5 mol->delta_OH Phenolic-OH delta_Ar1 ~7.8-8.0 mol->delta_Ar1 Aromatic-CH (ortho to tetrazole) delta_Ar2 ~6.9-7.1 mol->delta_Ar2 Aromatic-CH (ortho to OH) delta_Me ~4.3 mol->delta_Me N-CH3

Caption: Correlation of proton environments with predicted ¹H NMR chemical shifts.

Conclusion

This technical guide has provided a detailed, in-depth overview of the expected spectroscopic data for this compound. By leveraging data from structurally related compounds and fundamental principles, we have predicted the ¹H NMR, ¹³C NMR, IR, and MS spectra. The inclusion of detailed experimental protocols provides a practical framework for researchers to acquire and interpret their own data, ensuring the accurate identification and characterization of this important molecule. The self-validating nature of these combined spectroscopic techniques, when properly applied and interpreted, provides a high degree of confidence in the structural assignment.

References

  • AA Blocks. 81015-02-3 | this compound. Available from: [Link]

  • Supporting Information for various chemical syntheses. (Note: This is a generic reference to supplementary materials often found with journal articles, which contain detailed spectroscopic data. A specific, relevant public source was not identified in the search).
  • PubChemLite. This compound. Available from: [Link]

  • Digambar, K. B., Varala, R., & Patil, S. G. (2015). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles. International Journal of ChemTech Research, 8(7), 105-112. Available from: [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Available from: [Link]

  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

  • Palreddy, R., et al. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering, 3, 45-59. Available from: [Link]

  • ResearchGate. (PDF) SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE. Available from: [Link]

  • Park, J., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. Acta Crystallographica Section E: Crystallographic Communications, 73(Pt 12), 1836–1839. Available from: [Link]

  • Doc Brown's Chemistry. Infrared spectrum of phenol. Available from: [Link]

  • Semantic Scholar. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Available from: [Link]

  • PubChem. 4-(2H-tetrazol-5-yl)phenolate. Available from: [Link]

  • Shurukhin, Y. V., Klyuev, N. A., & Grandberg, I. I. (1985). Mass spectrometry of tetrazoles. Chemistry of Heterocyclic Compounds, 21(1), 1-13. (Note: A direct link to the full text may require a subscription. This reference is to a review article that discusses the NMR characteristics of tetrazoles).
  • Chemistry LibreTexts. 17.11: Spectroscopy of Alcohols and Phenols. Available from: [Link]

  • Krátký, M., Stolaříková, J., & Vinšová, J. (2014). 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. Molbank, 2014(3), M829. Available from: [Link]

  • NIST WebBook. Phenol, 2-methyl-5-(1-methylethyl)-. Available from: [Link]

  • YouTube. [Chemistry] IR spectrum for Phenol and Phenetole. Available from: [Link]

  • mzCloud. 4-Methylphenol. Available from: [Link]

  • PubChem. Phenol, 2-amino-4-(2-methyl-2H-1,2,3-4-tetrazol-5-yl)-. Available from: [Link]

  • Clent Chemical. 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol. Available from: [Link]

  • NIST WebBook. Phenol, 2-methyl-. Available from: [Link]

Sources

4-(2-methyl-2H-tetrazol-5-yl)phenol molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-(2-methyl-2H-tetrazol-5-yl)phenol

Executive Summary

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. The tetrazole moiety is a critical pharmacophore, widely recognized as a bioisostere of the carboxylic acid group, which enhances metabolic stability and membrane permeability in drug candidates.[1] This document details the compound's fundamental physicochemical properties, outlines a robust synthetic pathway, presents protocols for analytical characterization, and discusses its potential applications in drug discovery, grounded in established scientific principles.

Physicochemical Properties and Molecular Structure

This compound is a substituted aromatic compound featuring a phenol ring linked to a methylated tetrazole heterocycle. The precise arrangement and properties of this molecule are fundamental to its reactivity and potential biological activity.

Molecular Identity

The core identity of the compound is established by its molecular formula, weight, and registry numbers. These identifiers are crucial for procurement, regulatory documentation, and database searches.

PropertyValueSource
Chemical Name This compound[2]
CAS Number 81015-02-3[2][3]
Molecular Formula C₈H₈N₄O[2][3]
Molecular Weight 176.175 g/mol [2]
Monoisotopic Mass 176.06981 Da[4]
SMILES CN1N=C(N=N1)C2=CC=C(C=C2)O[2][4]
InChIKey DHVYVFDSGOTDPA-UHFFFAOYSA-N[4]
Computed Physicochemical Data

Predicted properties provide initial insights into the molecule's behavior in various chemical and biological systems. These values are particularly relevant in early-stage drug development for ADME (Absorption, Distribution, Metabolism, and Excretion) profiling.

PropertyValueSignificanceSource
XLogP3 1.4Indicates moderate lipophilicity, suggesting potential for good oral bioavailability.[2]
Hydrogen Bond Donors 1The phenolic hydroxyl group can act as a hydrogen bond donor.[2]
Hydrogen Bond Acceptors 4The nitrogen atoms of the tetrazole ring and the phenolic oxygen can act as hydrogen bond acceptors.[2]
Rotatable Bond Count 1The single bond between the phenyl and tetrazole rings allows for conformational flexibility.[2]
Topological Polar Surface Area (TPSA) 77.5 ŲSuggests good potential for cell membrane permeability.[5]

Synthesis Pathway and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process commencing with a commercially available nitrile. The chosen pathway prioritizes yield, purity, and regioselectivity of the methylation step.

Overall Synthetic Workflow

The synthesis can be logically divided into two primary stages: tetrazole formation via cycloaddition and subsequent N-methylation.

G cluster_0 Starting Material cluster_1 Intermediate cluster_2 Final Product A Step 1: Cycloaddition Intermediate 4-(2H-tetrazol-5-yl)phenol A->Intermediate B Step 2: N-Methylation Product This compound B->Product C Step 3: Purification Start 4-Hydroxybenzonitrile Start->A NaN₃, ZnCl₂ DMA, 120°C Intermediate->B CH₃I, K₂CO₃ Acetonitrile Product->C Column Chromatography G cluster_0 Sample Preparation cluster_1 Purity & Identity Analysis cluster_2 Structural Elucidation A Synthesized Product B Dissolve in Mobile Phase (e.g., ACN/H₂O) A->B C Inject into HPLC-UV/MS B->C D Assess Purity (>95%) by UV Peak Area C->D E Confirm Molecular Ion (m/z = 177.077 [M+H]⁺) C->E F Acquire ¹H and ¹³C NMR Spectra E->F If MS correct G Confirm Proton Signals (Aromatic, -CH₃, -OH) F->G H Confirm Carbon Signals (Aromatic, Tetrazole, -CH₃) F->H

Sources

The Emergence of a Key Building Block: A Technical History of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide delves into the discovery and history of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a heterocyclic compound that has quietly become a cornerstone in the synthesis of numerous pharmaceuticals. While not a therapeutic agent itself, its unique structural and electronic properties have positioned it as a critical intermediate, particularly in the development of angiotensin II receptor antagonists. This document will trace its synthetic origins, elucidate the chemical principles governing its formation, and provide detailed experimental protocols for its preparation.

Introduction: The Significance of a Bioisostere

The story of this compound is intrinsically linked to the broader narrative of bioisosterism in medicinal chemistry. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, gained prominence as a bioisostere for the carboxylic acid group.[1][2] This strategic replacement in drug design can enhance a molecule's metabolic stability, lipophilicity, and binding interactions with its biological target. The inclusion of a phenol group provides a versatile handle for further chemical modifications, making this compound a particularly valuable building block. Its emergence is closely tied to the development of the "sartan" class of antihypertensive drugs.

The Genesis of a Synthetic Pathway

The first synthesis of a tetrazole derivative was reported by Swedish chemist J. A. Bladin in 1885.[3] However, the specific discovery of this compound is not attributed to a single "eureka" moment but rather an evolution of synthetic strategies aimed at creating more complex drug molecules. Its synthesis can be logically dissected into two primary transformations: the formation of the 5-phenyltetrazole core and the subsequent regioselective methylation of the tetrazole ring.

Formation of the 5-(4-hydroxyphenyl)-1H-tetrazole Intermediate

The most prevalent and historically significant method for constructing the 5-substituted tetrazole ring is the [3+2] cycloaddition reaction between a nitrile and an azide.[4] In the case of our target molecule, the journey begins with 4-cyanophenol (p-hydroxybenzonitrile), a readily available starting material.[5]

The seminal work in this area involved the reaction of the nitrile with hydrazoic acid, often generated in situ from sodium azide and an acid.[6] Early methods often required harsh conditions and the use of toxic organotin reagents to activate the nitrile.[7] A significant advancement came with the work of K. Barry Sharpless and his group, who developed a milder and more environmentally friendly method using zinc salts as catalysts in water.[8] This aqueous-based approach minimizes the risk of generating explosive hydrazoic acid and simplifies product isolation.

The underlying mechanism involves the coordination of the zinc catalyst to the nitrile nitrogen, which enhances its electrophilicity and facilitates the nucleophilic attack by the azide ion. This is followed by an intramolecular cyclization and protonation to yield the stable aromatic tetrazole ring.

Caption: General pathway for the formation of the 5-substituted tetrazole ring.

The Challenge of Regioselective N-Methylation

With the 5-(4-hydroxyphenyl)-1H-tetrazole in hand, the next critical step is the introduction of the methyl group onto the tetrazole ring. This seemingly simple alkylation presents a significant challenge: the tautomeric nature of the 5-substituted tetrazole ring means that methylation can occur at either the N1 or N2 position, leading to a mixture of regioisomers.

The ratio of these isomers is influenced by several factors, including the electronic and steric properties of the substituent at the 5-position, the choice of alkylating agent, solvent, and reaction conditions. Generally, electron-withdrawing groups on the phenyl ring and bulkier alkylating agents tend to favor N2 alkylation.[9]

For the synthesis of this compound, achieving high selectivity for the N2 isomer is crucial. Various strategies have been developed to control this regioselectivity, including the use of specific bases and solvent systems. The choice of methylating agent, such as dimethyl sulfate or methyl iodide, also plays a role.

Caption: The challenge of regioselectivity in the N-methylation of 5-substituted tetrazoles.

Experimental Protocols

The following protocols are representative of the methods developed for the synthesis of this compound, compiled from the general principles outlined in the literature.

Synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole

Objective: To synthesize the tetrazole core via a zinc-catalyzed cycloaddition.

Materials:

  • 4-Cyanophenol

  • Sodium Azide (NaN₃)

  • Zinc Bromide (ZnBr₂)

  • Deionized Water

  • Hydrochloric Acid (HCl)

  • Ethyl Acetate

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-cyanophenol (1 equivalent), sodium azide (1.5 equivalents), and zinc bromide (0.5 equivalents).

  • Add deionized water to the flask to achieve a concentration of approximately 1 M with respect to 4-cyanophenol.

  • Heat the reaction mixture to reflux (approximately 100 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 12-24 hours).

  • Cool the reaction mixture to room temperature and acidify to pH ~2 with concentrated hydrochloric acid. This will protonate the tetrazole and cause it to precipitate.

  • Collect the precipitate by vacuum filtration and wash with cold deionized water.

  • The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 5-(4-hydroxyphenyl)-1H-tetrazole.

Synthesis of this compound

Objective: To perform the N-methylation of the tetrazole intermediate with a preference for the N2 isomer.

Materials:

  • 5-(4-hydroxyphenyl)-1H-tetrazole

  • Dimethyl Sulfate ((CH₃)₂SO₄)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Deionized Water

  • Dichloromethane

  • Brine

Procedure:

  • In a round-bottom flask, dissolve 5-(4-hydroxyphenyl)-1H-tetrazole (1 equivalent) in acetone.

  • Add potassium carbonate (2 equivalents) to the solution and stir the suspension.

  • Carefully add dimethyl sulfate (1.1 equivalents) dropwise to the reaction mixture at room temperature. Caution: Dimethyl sulfate is toxic and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction by TLC.

  • After the reaction is complete, filter off the inorganic salts and concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, a mixture of N1 and N2 isomers, can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to isolate the desired this compound.

Physicochemical and Spectroscopic Data

The following table summarizes key physicochemical properties of this compound.

PropertyValueReference
CAS Number 81015-02-3[10]
Molecular Formula C₈H₈N₄O[10]
Molecular Weight 176.18 g/mol [10]
Appearance Off-white to pale yellow solid
Melting Point Data not consistently reported
Solubility Soluble in methanol, acetone, dichloromethane

Spectroscopic Characterization:

The structural elucidation of this compound relies on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show a characteristic singlet for the N-methyl group, aromatic protons in the phenyl ring, and a broad singlet for the phenolic hydroxyl group. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing nature of the tetrazole ring.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the N-methyl carbon, the aromatic carbons, and the carbon of the tetrazole ring. The chemical shift of the tetrazole carbon is a key indicator for distinguishing between N1 and N2 isomers, with the N2-substituted carbon typically appearing further downfield.[11]

  • FTIR: The infrared spectrum will exhibit a broad O-H stretching band for the phenolic hydroxyl group, C-H stretching vibrations for the aromatic and methyl groups, and characteristic absorptions for the C=N and N-N bonds within the tetrazole ring.

  • Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns can provide further structural information.

Conclusion: An Enduring Legacy in Drug Discovery

The discovery and development of synthetic routes to this compound represent a significant, albeit often overlooked, chapter in the history of medicinal chemistry. Its journey from a conceptual bioisostere to a readily accessible building block underscores the ingenuity of process chemists and drug designers. As the quest for novel therapeutics continues, the fundamental understanding of the synthesis and properties of such key intermediates will remain paramount to the advancement of pharmaceutical sciences.

References

  • AA Blocks. This compound. [Link]

  • ResearchGate. Positional selectivity of the methylation of 5-substituted tetrazolate anions. [Link]

  • ResearchGate. Scheme 1. Synthesis of 5-phenyl1H-tetrazole (1). [Link]

  • Supporting Information for. [Link]

  • PMC. Synthesis and Evaluation of [18F]FEtLos and [18F]AMBF3Los as Novel 18F-Labelled Losartan Derivatives for Molecular Imaging of Angiotensin II Type 1 Receptors. [Link]

  • Open Access Journals. Drug Design: Influence of Heterocyclic Structure as Bioisosteres. [Link]

  • Organic Chemistry Portal. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water. [Link]

  • Google P
  • SYNTHESIS AND CHARACTERIZATION OF IRBESARTAN IMPURITIES. [Link]

  • Patent 1546135. NOVEL SYNTHESIS OF IRBESARTAN. [Link]

  • ResearchGate. (PDF) An Efficient and Green Synthetic Route to Losartan. [Link]

  • PubChem. 4-Cyanophenol. [Link]

  • Google Patents.
  • ResearchGate. (PDF) Synthesis and characterization of Irbesartan impurities. [Link]

  • The Royal Society of Chemistry. Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. [Link]

  • ChemRxiv. Design, Synthesis, and Development of 4-[2-[3,5-Bis(trifluoromethyl)anilino]thiazolo-4-yl]phenol as a Dual Inhibitor of Fatty Acid Biosynthesis (FASII) to Clear MRSA Infection. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • PMC. Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate. [Link]

  • ResearchGate. Synthesis of some 2-alkyl-5-(4-vinylphenyl)-2H-tetrazole compounds via the Wittig reaction and investigation by X-ray crystallography | Request PDF. [Link]

  • YouTube. tetrazole synthesis from a nitrile and azide - laboratory experiment. [Link]

  • MDPI. 3-(5-Phenyl-2H-tetrazol-2-yl)pyridine. [Link]

  • PubMed. Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. [Link]

  • National Institute of Standards and Technology. Phenol, 2-methyl- - the NIST WebBook. [Link]

  • MDPI. 4-(1H-Tetrazol-5-yl)-2-(p-tolyl)quinoline. [Link]

  • National Institute of Standards and Technology. Phenol, 4-ethyl-2-methyl- - the NIST WebBook. [Link]

  • PMC. Tetrazoles via Multicomponent Reactions. [Link]

  • SciELO. FTIR analysis and quantification of phenols and flavonoids of five commercially available plants extracts used in wound healing. [Link]

Sources

Unlocking the Therapeutic Potential of 4-(2-methyl-2H-tetrazol-5-yl)phenol: A Guide to Future Research

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The confluence of a tetrazole ring and a phenolic moiety within a single molecular scaffold presents a compelling starting point for novel therapeutic and material science investigations. This technical guide delineates potential research avenues for the compound 4-(2-methyl-2H-tetrazol-5-yl)phenol, a molecule of significant, yet largely untapped, potential. While specific biological data for this exact compound is sparse, its structural components suggest a rich pharmacology waiting to be explored. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, offers improved metabolic stability and pharmacokinetic properties in drug candidates.[1][2] The phenolic hydroxyl group provides a versatile handle for chemical modification and can participate in crucial hydrogen bonding interactions with biological targets. This document provides a roadmap for researchers, outlining strategic directions in medicinal chemistry, pharmacological screening, and materials science to unlock the full potential of this promising chemical entity.

The Strategic Importance of the this compound Scaffold

The intrinsic properties of the two key functional groups in this compound form the foundation of our proposed research. The tetrazole ring is a prominent feature in numerous marketed drugs, valued for its ability to enhance lipophilicity and bioavailability while mimicking the acidic nature of a carboxylic acid.[1][3] The N-methylation at the 2-position of the tetrazole ring is a critical structural feature that locks the tautomeric form, potentially leading to more specific biological interactions and a consistent pharmacological profile. The phenolic group is a common pharmacophore in its own right, known for its antioxidant properties and its ability to engage in hydrogen bonding with protein active sites.[4]

Proposed Research Area 1: Medicinal Chemistry and Drug Design

A systematic exploration of the structure-activity relationship (SAR) is paramount. We propose the synthesis of a focused library of derivatives to probe the chemical space around the this compound core.

Synthetic Strategy: A Modular Approach

A divergent synthetic approach is recommended, starting from a common intermediate. The general synthetic route would involve the [2+3] cycloaddition reaction between a nitrile and an azide, a versatile method for tetrazole synthesis.[5]

Experimental Protocol: General Synthesis of this compound Derivatives

  • Protection of the Phenolic Hydroxyl: The starting material, 4-hydroxybenzonitrile, will be protected using a suitable protecting group, such as a benzyl or silyl ether, to prevent side reactions.

  • [2+3] Cycloaddition: The protected 4-cyanophenol will be reacted with sodium azide in the presence of a Lewis acid (e.g., zinc chloride) to form the corresponding 5-(4-hydroxyphenyl)-1H-tetrazole.

  • N-Methylation: Selective N-methylation at the 2-position of the tetrazole ring will be achieved using a methylating agent like methyl iodide or dimethyl sulfate under controlled basic conditions. Isomer separation may be necessary.

  • Deprotection: Removal of the protecting group will yield the core compound, this compound.

  • Derivatization:

    • Phenolic Modifications: The hydroxyl group can be modified via etherification (e.g., Williamson ether synthesis) or esterification with various acyl chlorides or carboxylic acids.

    • Aromatic Ring Substitutions: Introduction of substituents on the phenyl ring can be achieved through electrophilic aromatic substitution on the protected phenol intermediate.

Proposed Library of Derivatives
Modification Site Proposed Modifications Rationale
Phenolic -OH Alkyl ethers (methyl, ethyl, propyl), Benzyl ethers, Esters (acetate, benzoate)To modulate lipophilicity and explore the necessity of the hydrogen bond-donating hydroxyl group.
Phenyl Ring Halogens (F, Cl, Br), Alkyl groups (methyl, ethyl), Methoxy groupTo probe electronic and steric effects on biological activity.
N-Methyl Group N-Ethyl, N-Propyl, N-BenzylTo investigate the impact of steric bulk at this position on target binding.

Proposed Research Area 2: Pharmacological Evaluation

Given the broad spectrum of activities reported for tetrazole derivatives, a hierarchical screening approach is proposed.[1][6][7]

Tier 1: Broad-Spectrum In Vitro Screening

The initial library of compounds should be subjected to a panel of assays to identify promising areas of activity.

  • Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) assays against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[5]

  • Anticancer Activity: Cytotoxicity screening against a panel of cancer cell lines (e.g., NCI-60 panel) to identify potential antiproliferative agents.[2]

  • Anti-inflammatory Activity: Inhibition assays for key inflammatory enzymes such as cyclooxygenase-1 (COX-1) and COX-2.[8][9]

  • Antioxidant Activity: DPPH (2,2-diphenyl-1-picrylhydrazyl) assay to evaluate free radical scavenging potential, a known property of many phenolic compounds.[10][11]

Tier 2: Focused Mechanistic Studies

Based on the results of the initial screening, promising "hit" compounds will be selected for more in-depth investigation into their mechanism of action. For instance, if a compound shows significant anti-inflammatory activity with selectivity for COX-2, further studies could include:

  • Enzyme Kinetics: Determination of the mode of inhibition (e.g., competitive, non-competitive).

  • Cell-Based Assays: Measurement of prostaglandin E2 (PGE2) production in stimulated cells.

  • In Vivo Models: Evaluation of efficacy in animal models of inflammation, such as the carrageenan-induced paw edema model.[9]

Experimental Workflow: Pharmacological Screening

G cluster_0 Medicinal Chemistry cluster_1 Pharmacological Evaluation a Synthesis of Derivatives b Compound Library a->b c Tier 1: Broad-Spectrum Screening (Antimicrobial, Anticancer, Anti-inflammatory, Antioxidant) b->c d Hit Identification c->d e Tier 2: Mechanistic Studies (Enzyme Kinetics, Cell-Based Assays) d->e f Lead Compound Selection e->f

Caption: Proposed workflow for the synthesis and pharmacological evaluation of this compound derivatives.

Proposed Research Area 3: Materials Science Applications

The nitrogen-rich tetrazole ring and the coordinating ability of the phenolic oxygen make this molecule an interesting candidate for materials science.

Metal-Organic Frameworks (MOFs)

The tetrazole and phenol groups can act as ligands to coordinate with metal ions, forming porous MOFs. These materials have potential applications in gas storage, catalysis, and sensing.[3]

Experimental Protocol: Synthesis of a MOF

  • Ligand Synthesis: Synthesize the core this compound.

  • Solvothermal Synthesis: Combine the ligand with a metal salt (e.g., zinc nitrate, copper acetate) in a suitable solvent (e.g., DMF, ethanol) in a sealed vessel.

  • Crystal Growth: Heat the mixture at an elevated temperature for a defined period to allow for the formation of single crystals.

  • Characterization: Analyze the resulting material using single-crystal X-ray diffraction, powder X-ray diffraction, and thermogravimetric analysis to determine its structure and stability.

Energetic Materials and Polymers

The high nitrogen content of the tetrazole ring contributes to a high heat of formation, a key characteristic of energetic materials.[12] Polymerization of derivatives could lead to novel polymers with interesting thermal or coordination properties.[3]

Potential Research Pathway in Materials Science

G A This compound B Coordination with Metal Ions A->B C Polymerization of Derivatives A->C D Metal-Organic Frameworks (MOFs) (Gas Storage, Catalysis) B->D E Energetic Materials / High-Nitrogen Polymers C->E

Sources

Methodological & Application

Application Note: Structural Elucidation of 4-(2-methyl-2H-tetrazol-5-yl)phenol using ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Importance of Unambiguous Structural Verification

In the landscape of drug discovery and materials science, compounds featuring heterocyclic scaffolds are of paramount importance. 4-(2-methyl-2H-tetrazol-5-yl)phenol is one such molecule, integrating a phenolic moiety, often associated with antioxidant properties and hydrogen bonding capabilities, with an N-methylated tetrazole ring, a common bioisostere for carboxylic acids in medicinal chemistry. The precise isomerism—in this case, the N-2 methylation of the tetrazole ring—is critical as different isomers can exhibit vastly different biological activities and physicochemical properties.

Therefore, rigorous and unambiguous structural characterization is not merely a procedural step but a foundational requirement for meaningful research. Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as the primary analytical tool for this purpose. It provides detailed information about the molecular structure by mapping the chemical environment of hydrogen atoms.

This application note provides a comprehensive guide and a field-proven protocol for the ¹H NMR analysis of this compound. It is designed for researchers and drug development professionals, emphasizing not just the procedural steps but the underlying chemical principles that dictate the spectral outcome, ensuring a robust and reliable analysis.

Principle of Analysis: Decoding the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is dictated by its distinct electronic features. The molecule possesses three unique sets of protons whose signals (resonances) are influenced by their local magnetic environments.

  • Aromatic Protons (Phenol Ring): The benzene ring is para-substituted by two groups with opposing electronic effects. The hydroxyl (-OH) group is a strong electron-donating group (EDG), which increases electron density on the ring, particularly at the ortho and para positions. This increased density shields the nearby protons from the external magnetic field, shifting their resonance signal upfield (to a lower ppm value). Conversely, the 2-methyl-2H-tetrazol-5-yl group is electron-withdrawing (EWG), decreasing electron density on the ring. This deshields the adjacent protons, shifting their signal downfield (to a higher ppm value). This electronic push-pull results in a distinct splitting pattern, typically an AA'BB' system that often appears as two well-resolved doublets at moderate to high field strengths.

  • N-Methyl Protons (-CH₃): The methyl group is attached to a nitrogen atom within the heterocyclic tetrazole ring. Being isolated from other protons (no adjacent C-H bonds), its signal will appear as a sharp singlet. Its chemical shift is influenced by the electronegativity of the nitrogen and the aromatic nature of the tetrazole ring.

  • Phenolic Proton (-OH): This proton is acidic and labile, meaning it can exchange with other labile protons (like trace water) in the solvent. Its chemical shift is highly sensitive to solvent, concentration, and temperature[1][2]. In aprotic polar solvents like DMSO-d₆, hydrogen bonding to the solvent slows this exchange, often resulting in a sharper, observable peak at a downfield position. A definitive method for its identification is the "D₂O shake," where the addition of deuterium oxide results in the exchange of the -OH proton for a deuterium atom, causing the signal to disappear from the ¹H spectrum[3][4].

Experimental Protocol

This protocol is designed as a self-validating system, incorporating steps that confirm the identity of key structural features.

Materials and Instrumentation
  • Analyte: this compound (CAS: 81015-02-3)[5]

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • Internal Standard: Tetramethylsilane (TMS)

  • Confirmation Reagent: Deuterium Oxide (D₂O, 99.9 atom % D)

  • Equipment: Standard 5 mm NMR tubes, micropipettes

  • Instrumentation: 400 MHz (or higher) NMR Spectrometer

Protocol I: Standard ¹H NMR Spectrum Acquisition

Rationale for Solvent Choice: DMSO-d₆ is selected for its ability to dissolve the polar analyte and, crucially, for its capacity to form strong hydrogen bonds with the phenolic -OH proton. This minimizes rapid chemical exchange, leading to a more distinct and observable resonance for this key functional group[1][2].

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvation: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.

  • Internal Standard: Add 5 µL of TMS to the tube. TMS provides a reference signal at 0.00 ppm, is chemically inert, and typically does not interfere with analyte signals[4].

  • Homogenization: Cap the NMR tube and gently invert it several times until the sample is completely dissolved. A brief vortex or sonication may be used if necessary.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Tune and shim the instrument to achieve optimal magnetic field homogeneity.

  • Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters (e.g., 30° pulse angle, 2-second relaxation delay, 16 scans).

  • Data Processing: Apply Fourier transform, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm. Integrate all distinct signals.

Protocol II: D₂O Exchange for Hydroxyl Proton Confirmation

Rationale for this Step: This is a simple and definitive chemical test to confirm the identity of the labile phenolic proton. Deuterium does not produce a signal in ¹H NMR, so its exchange with the proton effectively "erases" the -OH peak from the spectrum[3].

  • Reagent Addition: Remove the NMR tube from the spectrometer after completing Protocol I. Add one drop (~20 µL) of D₂O to the sample.

  • Mixing: Cap the tube and shake gently for 10-15 seconds to facilitate the H/D exchange.

  • Re-analysis: Re-insert the tube into the spectrometer. It is not usually necessary to re-shim extensively for this step.

  • Acquisition: Acquire a second ¹H NMR spectrum using the same parameters as in Protocol I.

  • Comparison: Compare the second spectrum with the first. The disappearance or significant attenuation of a signal confirms its assignment as the phenolic -OH proton.

Results and Spectral Interpretation

The following section details the expected ¹H NMR data for this compound in DMSO-d₆.

Molecular Structure and Proton Assignments

To facilitate clear interpretation, the protons are assigned labels as shown in the diagram below.

Caption: Molecular structure of this compound with proton designations.

Predicted ¹H NMR Data Summary

The following table summarizes the expected chemical shifts, multiplicities, and integrations for the analyte.

Signal LabelAssigned ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
Hd Phenolic -OH~10.2Broad Singlet1H-
Ha Aromatic (ortho to Tetrazole)~7.95Doublet2H~8.8
Hb Aromatic (ortho to -OH)~7.00Doublet2H~8.8
Hc N-Methyl (-CH₃)~4.25Singlet3H-
Detailed Spectral Analysis
  • δ ~10.2 ppm (Broad Singlet, 1H, Hd): This downfield signal is characteristic of a phenolic proton in DMSO-d₆[6]. Its broadness is due to moderate chemical exchange and quadrupolar coupling with the ¹⁴N atoms. This signal is expected to disappear completely upon the addition of D₂O, confirming its assignment.

  • δ ~7.95 ppm (Doublet, 2H, Ha): These are the two chemically equivalent aromatic protons ortho to the electron-withdrawing tetrazole group. The deshielding effect of this group shifts the signal significantly downfield. The signal is split into a doublet by coupling with the adjacent Hb protons, with a typical ortho-coupling constant of J ≈ 8.8 Hz.

  • δ ~7.00 ppm (Doublet, 2H, Hb): These are the two aromatic protons ortho to the electron-donating hydroxyl group. The shielding effect of the -OH group shifts this signal upfield relative to the Ha protons[7]. This signal appears as a doublet due to coupling with the Ha protons.

  • δ ~4.25 ppm (Singlet, 3H, Hc): This sharp singlet corresponds to the three protons of the methyl group attached to the tetrazole nitrogen. It is a singlet because there are no adjacent protons to cause spin-spin splitting. Its position is consistent with a methyl group attached to a nitrogen atom within a heteroaromatic system.

Experimental Workflow

The entire analytical process is summarized in the workflow diagram below.

G cluster_prep Sample Preparation cluster_acq1 Spectrum 1 Acquisition cluster_acq2 Confirmation Step cluster_analysis Data Analysis prep1 Weigh 5-10 mg of Analyte prep2 Dissolve in 0.6 mL DMSO-d₆ + 5 µL TMS prep1->prep2 acq1 Tune and Shim Spectrometer prep2->acq1 acq2 Acquire ¹H Spectrum acq1->acq2 confirm1 Add 1 drop D₂O to sample acq2->confirm1 confirm2 Acquire 2nd ¹H Spectrum confirm1->confirm2 analysis1 Process both spectra (FT, Phase, Baseline) confirm2->analysis1 analysis2 Calibrate to TMS (0 ppm) analysis1->analysis2 analysis3 Assign signals based on δ, integration, and multiplicity analysis2->analysis3 analysis4 Confirm -OH peak by its disappearance in 2nd spectrum analysis3->analysis4

Sources

mass spectrometry of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Mass Spectrometric Analysis of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Abstract

This document provides a comprehensive guide to the analysis of this compound using high-resolution mass spectrometry (HRMS). Aimed at researchers in drug discovery and development, this note details optimized protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation. We explore the compound's ionization behavior and characteristic fragmentation patterns under both positive and negative electrospray ionization (ESI) conditions, utilizing Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass analyzers. The methodologies described herein are designed to be self-validating, providing a robust framework for the accurate identification and structural elucidation of this and structurally related compounds.

Introduction

This compound is a heterocyclic compound featuring both a tetrazole ring and a phenolic moiety. Tetrazoles are recognized in medicinal chemistry as metabolically stable bioisosteres for carboxylic acids, while phenolic groups are common in a vast range of pharmacologically active molecules.[1] The accurate mass measurement and structural confirmation of such compounds are critical steps in drug discovery, metabolite identification, and quality control.[2][3]

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is the predominant tool for the analysis of small molecules in complex matrices.[2] High-resolution instruments, such as Q-TOF and Orbitrap mass spectrometers, provide exceptional mass accuracy (< 1-5 ppm) and the ability to perform tandem mass spectrometry (MS/MS), which is essential for definitive structural elucidation.[2][4] This application note explains the causality behind key experimental choices, from ionization source selection to collision energy settings, to provide a field-proven protocol for the analysis of this compound.

Physicochemical Properties & Analytical Considerations

Understanding the physicochemical properties of the analyte is paramount for developing a successful MS method. The structure contains both a hydrogen bond donor (phenolic -OH) and multiple hydrogen bond acceptors (tetrazole nitrogens, phenolic oxygen), indicating a polar nature suitable for ESI.

PropertyValueSource
Molecular Formula C₈H₈N₄O[5]
Monoisotopic Mass 176.06981 Da[5]
Molecular Weight 176.18 g/mol [6]
Predicted XLogP3 1.4[5]
Choice of Ionization Technique
  • Electrospray Ionization (ESI): ESI is the preferred method for polar, non-volatile molecules.[7] The presence of the acidic phenol and the basic nitrogen atoms on the tetrazole ring makes this compound an ideal candidate for ESI in both negative ([M-H]⁻) and positive ([M+H]⁺) ion modes. ESI is a "soft" ionization technique that typically produces an abundant molecular ion with minimal in-source fragmentation, which is ideal for accurate mass determination.[8]

  • Atmospheric Pressure Chemical Ionization (APCI): APCI is well-suited for less polar, thermally stable compounds with molecular weights typically below 1500 Da.[7][9] While ESI is predicted to be more effective for this analyte, APCI could serve as a complementary technique, especially if matrix effects suppress the ESI signal. APCI involves gas-phase ionization, which can sometimes reduce matrix suppression compared to the liquid-phase mechanism of ESI.[9]

Experimental Protocols

The following protocols provide a step-by-step guide for the analysis of this compound on a typical LC-HRMS system (e.g., Agilent Q-TOF, Thermo Scientific Orbitrap).

Protocol 1: Standard and Sample Preparation

The goal of sample preparation is to create a clean, particulate-free solution at an appropriate concentration to avoid detector saturation and ion suppression.[10]

  • Stock Solution (1 mg/mL): Accurately weigh ~1 mg of this compound standard and dissolve it in 1 mL of methanol or acetonitrile.

  • Working Solution (1-10 µg/mL): Perform a serial dilution of the stock solution to create a working solution with a final concentration between 1 and 10 µg/mL. The solvent for this final dilution should be compatible with the initial mobile phase conditions (e.g., 50:50 methanol:water).

  • Acid/Base Modification (Critical Step):

    • For positive ion mode analysis , add 0.1% (v/v) formic acid to the final working solution. This promotes the formation of protonated molecules ([M+H]⁺).[8]

    • For negative ion mode analysis , add 0.1% (v/v) ammonium hydroxide to the final working solution to facilitate deprotonation and the formation of [M-H]⁻ ions.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial to remove any particulates that could clog the system.[8]

Protocol 2: LC-HRMS Analysis

This protocol uses a standard reversed-phase C18 column, which is effective for separating small polar molecules. High-resolution mass spectrometers like the Orbitrap or Q-TOF are recommended for their mass accuracy.[4][11][12]

ParameterRecommended SettingRationale
LC System UPLC/UHPLC SystemProvides narrow peaks for better sensitivity and resolution.[4]
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Good retention and peak shape for polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterStandard for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStandard for positive ion mode ESI.
Flow Rate 0.3 - 0.5 mL/minTypical for 2.1 mm ID columns.
Gradient 5% B to 95% B over 5-10 minutesA generic gradient suitable for screening and analysis.
Column Temp. 40 °CImproves peak shape and reduces viscosity.
Injection Vol. 1 - 5 µLMinimize to prevent peak distortion.
Ionization Source ESI (Positive and Negative Modes)Optimal for this analyte's polarity.[7]
Mass Analyzer Q-TOF or OrbitrapProvides high mass accuracy and resolution.[2][3][4]
Scan Mode Full MS (m/z 50-500) and data-dependent MS/MSAcquires precursor mass data and triggers fragmentation.[11]
Resolution >40,000To enable accurate mass measurement and formula determination.[4]
Collision Energy Stepped (e.g., 10, 20, 40 eV)To generate a rich fragmentation spectrum for structural analysis.

Data Analysis and Expected Results

The high-resolution full-scan data will be used to determine the accurate mass of the molecular ion, while the MS/MS scans will reveal the compound's fragmentation pattern, confirming its structure.

Molecular Ion Signature

Based on the compound's monoisotopic mass of 176.06981 Da, the following accurate masses for the molecular ions are expected:

Ion ModeAdductExpected m/z
Positive[M+H]⁺177.07709
Negative[M-H]⁻175.06253
Predicted Fragmentation Pathways

The fragmentation of this compound is dictated by the stability of its two core functional groups: the tetrazole ring and the phenol.

In positive mode ESI-MS, 5-substituted tetrazoles characteristically eliminate a molecule of hydrazoic acid (HN₃) or dinitrogen (N₂).[1] The phenol ring can undergo subsequent cleavages.

  • Primary Fragmentation: The protonated molecular ion ([M+H]⁺, m/z 177.077) is expected to lose HN₃ (43.027 Da), resulting in a major fragment ion at m/z 134.050 .

  • Secondary Fragmentation: A less common, but possible, fragmentation is the loss of N₂ (28.006 Da), yielding a fragment at m/z 149.071 .

Deprotonation occurs at the acidic phenolic hydroxyl group. In negative ion mode, the tetrazole ring typically undergoes fragmentation via the elimination of a neutral N₂ molecule.[1] For phenols, the negative ion mode often provides more characteristic fragments than the positive mode.[13]

  • Primary Fragmentation: The deprotonated molecular ion ([M-H]⁻, m/z 175.063) is predicted to readily lose N₂ (28.006 Da), producing a highly stable radical anion fragment at m/z 147.057 .

Visualizations

Experimental Workflow

G cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing stock 1. Stock Solution (1 mg/mL) work 2. Working Solution (1-10 µg/mL) stock->work modify 3. pH Modification (+/- 0.1% Formic Acid) work->modify filtrate 4. Filtration (0.22 µm) modify->filtrate lc LC Separation (C18 Column) filtrate->lc esi Ionization (ESI Source) lc->esi ms Mass Analysis (Q-TOF / Orbitrap) esi->ms xic Extract Ion Chromatogram (XIC) ms->xic spectra Analyze Spectra (Accurate Mass & MS/MS) xic->spectra

Caption: General workflow for the LC-MS analysis of the target analyte.

Proposed Fragmentation Pathway (Positive Ion Mode)

G parent [M+H]⁺ m/z 177.077 frag1 [C₇H₆NO]⁺ m/z 134.050 parent->frag1 - HN₃ frag2 [C₈H₈N₂O+H]⁺ m/z 149.071 parent->frag2 - N₂

Caption: Predicted ESI+ fragmentation of this compound.

Proposed Fragmentation Pathway (Negative Ion Mode)

G parent [M-H]⁻ m/z 175.063 frag1 [C₈H₇N₂O]⁻˙ m/z 147.057 parent->frag1 - N₂

Sources

Application Notes and Protocols for Bioassays Using 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Bioactive Scaffold

The compound 4-(2-methyl-2H-tetrazol-5-yl)phenol represents a compelling molecular architecture for biological investigation. It integrates two key pharmacophores: a phenol ring, known for its antioxidant and signaling properties, and a tetrazole ring, a bioisostere of the carboxylic acid group found in many drugs. This unique combination suggests a wide range of potential applications in drug discovery and chemical biology. While specific bioassay data for this exact molecule is emerging, the known activities of structurally related tetrazole-phenol compounds provide a strong rationale for its evaluation in several key areas. This guide offers detailed protocols for a panel of bioassays to explore the biological activities of this compound, enabling researchers to unlock its therapeutic and scientific potential.

Physicochemical Properties and Handling

A thorough understanding of the compound's properties is critical for designing robust and reproducible bioassays.

PropertyValueSource
Molecular Formula C8H8N4O
Molecular Weight 176.17 g/mol
Appearance White to off-white solidInferred from related compounds
Solubility Soluble in DMSO and methanolInferred from related compounds
Storage Store at 2-8°C, protect from light and moistureStandard for phenolic compounds

Note on Handling: Phenolic compounds can be susceptible to oxidation. It is recommended to prepare fresh stock solutions and minimize exposure to light and air. For in vitro assays, the volatility of phenolic compounds can be a factor; consider using sealed plates or careful experimental design to avoid cross-contamination.[1]

Proposed Bioassays and Rationale

Based on the known biological activities of tetrazole and phenol-containing compounds, we propose the following bioassays to characterize this compound.

Antioxidant Activity Assays

The phenolic hydroxyl group is a strong indicator of potential antioxidant activity.[2] We recommend two complementary assays to evaluate the radical scavenging properties of the compound.

This assay is a rapid and widely used method to assess the ability of a compound to act as a free radical scavenger.

Protocol: DPPH Radical Scavenging Assay

  • Materials:

    • This compound

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Methanol

    • Ascorbic acid (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a stock solution of this compound in methanol (e.g., 10 mM).

    • Prepare a series of dilutions of the compound in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 50, 100 µM).

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • In a 96-well plate, add 100 µL of each compound dilution.

    • Add 100 µL of the DPPH solution to each well.

    • For the blank, add 100 µL of methanol and 100 µL of the DPPH solution.

    • For the positive control, use ascorbic acid at the same concentrations as the test compound.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] x 100

    • Plot the % inhibition against the compound concentration to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

The ABTS assay measures the ability of a compound to scavenge the stable ABTS radical cation and is applicable to both hydrophilic and lipophilic compounds.

Protocol: ABTS Radical Cation Scavenging Assay

  • Materials:

    • This compound

    • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid))

    • Potassium persulfate

    • Phosphate-buffered saline (PBS), pH 7.4

    • Trolox (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare the ABTS radical cation solution by mixing equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the ABTS radical cation solution with PBS to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Prepare a stock solution of this compound in methanol or DMSO.

    • Prepare a series of dilutions of the compound.

    • In a 96-well plate, add 10 µL of each compound dilution.

    • Add 190 µL of the diluted ABTS radical cation solution to each well.

    • For the blank, add 10 µL of the solvent and 190 µL of the diluted ABTS radical cation solution.

    • For the positive control, use Trolox at a range of concentrations.

    • Incubate the plate in the dark at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • Determine the IC50 value.

Antimicrobial Activity Assays

Tetrazole derivatives have been reported to possess significant antimicrobial properties.[3][4] Therefore, evaluating the antibacterial and antifungal activity of this compound is a logical step.

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Protocol: Broth Microdilution Assay

  • Materials:

    • This compound

    • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

    • Fungal strains (e.g., Candida albicans)

    • Mueller-Hinton Broth (MHB) for bacteria

    • RPMI-1640 medium for fungi

    • Sterile 96-well microplates

    • Standard antibiotics (e.g., ciprofloxacin for bacteria, fluconazole for fungi) as positive controls.

  • Procedure:

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.

    • Prepare an inoculum of the microorganism adjusted to a concentration of approximately 5 x 10^5 CFU/mL.

    • Add the microbial inoculum to each well.

    • Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

    • Incubate the plates at 37°C for 18-24 hours for bacteria, and at 35°C for 24-48 hours for fungi.

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Enzyme Inhibition Assays

The structural similarity of the tetrazole ring to a carboxylic acid suggests that this compound could act as an enzyme inhibitor. A relevant target, based on literature for similar compounds, is urease.[5][6]

Urease is an enzyme that catalyzes the hydrolysis of urea and is a virulence factor for some pathogenic bacteria, such as Helicobacter pylori.

Protocol: Urease Inhibition Assay

  • Materials:

    • This compound

    • Jack bean urease

    • Urea

    • Phosphate buffer (pH 7.0)

    • Berthelot's reagent (phenol and hypochlorite)

    • Thiourea (positive control)

    • 96-well microplate

    • Microplate reader

  • Procedure:

    • Prepare a solution of urease in phosphate buffer.

    • Prepare various concentrations of the test compound in a suitable solvent.

    • In a 96-well plate, add the urease solution and the test compound.

    • Pre-incubate at 37°C for 15 minutes.

    • Initiate the reaction by adding a solution of urea.

    • Incubate at 37°C for 30 minutes.

    • Stop the reaction and develop the color by adding Berthelot's reagent.

    • Measure the absorbance at 625 nm.

  • Data Analysis:

    • Calculate the percentage of urease inhibition and determine the IC50 value.

Visualization of Experimental Workflow

Bioassay_Workflow cluster_prep Compound Preparation cluster_assays Bioassays cluster_analysis Data Analysis Compound This compound Stock Stock Solution (DMSO) Compound->Stock Dilutions Serial Dilutions Stock->Dilutions Antioxidant Antioxidant Assays (DPPH, ABTS) Dilutions->Antioxidant Test Compound Antimicrobial Antimicrobial Assay (Broth Microdilution) Dilutions->Antimicrobial Test Compound Enzyme Enzyme Inhibition (Urease Assay) Dilutions->Enzyme Test Compound Measurement Absorbance Measurement Antioxidant->Measurement Antimicrobial->Measurement Enzyme->Measurement Calculation Calculate % Inhibition Measurement->Calculation IC50 Determine IC50 / MIC Calculation->IC50

Sources

Application Notes and Protocols: The Role of Tetrazole Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of tetrazole derivatives in drug discovery.

Abstract: The tetrazole ring, a five-membered aromatic heterocycle containing four nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its unique physicochemical properties, particularly its ability to act as a non-classical bioisostere of the carboxylic acid group, have established it as a cornerstone in the design of modern therapeutics. Tetrazole derivatives exhibit a vast spectrum of pharmacological activities, including antihypertensive, anticancer, antimicrobial, and anti-inflammatory effects.[1] This guide provides an in-depth exploration of the applications of tetrazole derivatives in drug discovery, detailing the rationale behind their use, key therapeutic successes, and comprehensive, field-proven protocols for their synthesis and biological evaluation.

Section 1: The Tetrazole Moiety as a Privileged Scaffold

The utility of the tetrazole ring in drug design is primarily rooted in its function as a bioisostere for the carboxylic acid moiety.[2] This strategic replacement can profoundly enhance a drug candidate's pharmacological profile by optimizing its physicochemical and pharmacokinetic properties.[3]

The Bioisosteric Advantage: Mimicking the Carboxylic Acid

Bioisosteres are functional groups that possess similar physical and chemical properties, eliciting comparable biological responses. The 1H-tetrazole ring is a highly successful non-classical bioisostere of a carboxylic acid for several key reasons:

  • Comparable Acidity: 1H-tetrazoles have a pKa in the range of 4.5-5.1, which is remarkably similar to that of carboxylic acids (pKa ~4.0-5.0).[3][4] This allows the tetrazole to exist in its anionic form at physiological pH, enabling it to mimic the crucial ionic interactions with biological targets that are often essential for a carboxylate's activity.[3]

  • Enhanced Lipophilicity: The tetrazolate anion is significantly more lipophilic (up to 10-fold) than the corresponding carboxylate.[3][5] This increased lipophilicity can lead to improved membrane permeability, better oral absorption, and enhanced distribution into tissues.[3][6]

  • Metabolic Stability: Carboxylic acids are often susceptible to rapid in vivo metabolism via Phase II conjugation, particularly glucuronidation.[5] The resulting acyl glucuronides can be chemically reactive and have been implicated in toxicity.[3] While tetrazoles can also undergo N-glucuronidation, the resulting adducts are chemically stable and are not associated with the same toxicity concerns, leading to a longer half-life and improved safety profile.[3][7]

Below is a diagram illustrating the bioisosteric relationship and a comparative table of key properties.

Caption: Bioisosteric replacement of a carboxylic acid with a 1H-tetrazole.

PropertyCarboxylic Acid (-COOH)1H-Tetrazole (-CN₄H)Rationale for Advantage
pKa ~4.0 - 5.0~4.5 - 5.1Similar acidity allows for mimicry of ionic interactions at physiological pH.[5]
Metabolism Susceptible to formation of potentially reactive acyl glucuronides.[3]Forms stable N-glucuronides, enhancing metabolic stability.[7]Longer half-life, improved safety profile, and sustained in vivo efficacy.[3]
Lipophilicity (of anion) LowerHigher (up to 10x)Improved membrane permeability and potential for better oral absorption.[3]
Structure PlanarPlanar Aromatic RingSimilar spatial arrangement allows it to fit into the same receptor binding pockets.[3][4]

Section 2: Key Therapeutic Applications and Mechanisms of Action

The incorporation of tetrazole moieties has led to the development of blockbuster drugs across multiple therapeutic areas. Their diverse biological activities stem from the ring's unique electronic and structural features.[8][9]

Cardiovascular Drugs: The Angiotensin II Receptor Blockers (ARBs)

The most prominent success story for tetrazole derivatives is in the treatment of hypertension.[10] Drugs like Losartan , Valsartan , and Irbesartan are mainstays in cardiovascular medicine.[6][11] These drugs target the Renin-Angiotensin System (RAS), a critical regulator of blood pressure.[3] The acidic tetrazole moiety is crucial for high-affinity binding to the AT1 receptor, preventing the vasoconstrictive actions of Angiotensin II.[3][7]

ras_pathway angiotensinogen Angiotensinogen (from Liver) angiotensin1 Angiotensin I angiotensinogen->angiotensin1 Renin angiotensin2 Angiotensin II angiotensin1->angiotensin2 ACE at1_receptor AT1 Receptor angiotensin2->at1_receptor vasoconstriction Vasoconstriction & Aldosterone Release (Increased Blood Pressure) at1_receptor->vasoconstriction losartan Losartan (ARB) (Tetrazole Derivative) losartan->at1_receptor  BLOCKS

Caption: Mechanism of action of tetrazole-based ARBs in the RAS pathway.

Anti-Infective Agents

Tetrazole derivatives have demonstrated potent activity against a wide range of pathogens.[11][12]

  • Antibacterial: Several cephalosporin antibiotics, such as Ceftezole , incorporate a tetrazole ring, contributing to their spectrum of activity and pharmacokinetic profile.[6][11] More recent research has focused on developing novel tetrazole-containing compounds to combat drug-resistant bacteria.[11]

  • Antifungal: The tetrazole scaffold is present in antifungal agents, where it contributes to the molecule's ability to interfere with fungal cell processes.[4][9] Some derivatives have been shown to be effective against resistant strains like Aspergillus flavus.[13]

Anticancer Agents

The tetrazole moiety is a valuable pharmacophore in the design of novel anticancer drugs.[2][14][15] Its metabolic stability and ability to form multiple hydrogen bonds can enhance binding affinity and selectivity for cancer-related targets.[16] Tetrazoles have been incorporated into molecules designed to inhibit various targets, including kinases and tubulin, and to induce apoptosis.[17] The anti-aromatase drug Letrozole , used in breast cancer therapy, is a prominent example of a nitrogen-heterocycle with related structural features.[6]

Anti-inflammatory Agents

Several tetrazole derivatives have been developed as potent anti-inflammatory agents, often by targeting cyclooxygenase (COX) enzymes.[18][19] By acting as selective COX-2 inhibitors, these compounds can reduce inflammation and pain with a potentially lower risk of the gastrointestinal side effects associated with non-selective NSAIDs.[18][20]

Section 3: Experimental Protocols

The following protocols provide standardized, step-by-step methodologies for the synthesis and biological evaluation of tetrazole derivatives.

Protocol: Synthesis of a 5-Substituted-1H-Tetrazole

Title: Synthesis of 5-Phenyl-1H-tetrazole via Zinc-Catalyzed [3+2] Cycloaddition.

Principle: This protocol describes the most common and robust method for synthesizing 5-substituted-1H-tetrazoles: the [3+2] cycloaddition reaction between an organic nitrile and sodium azide.[21][22] The use of a zinc salt catalyst in water provides a safer, more environmentally friendly, and highly effective approach.[23] The Lewis acidic zinc ion activates the nitrile group, making it more susceptible to nucleophilic attack by the azide ion, which is followed by cyclization.

synthesis_workflow start Starting Materials (Benzonitrile, NaN₃, ZnBr₂) setup Reaction Setup (Combine in water, add stir bar) start->setup reaction Reaction (Heat to 120°C with stirring for 24h) setup->reaction workup Workup (Cool, acidify with HCl, filter precipitate) reaction->workup purification Purification (Wash with water, dry under vacuum) workup->purification product Final Product (5-Phenyl-1H-tetrazole) purification->product

Caption: General workflow for the synthesis of a 5-substituted-1H-tetrazole.

Materials and Reagents:

  • Benzonitrile (10 mmol, 1.03 g)

  • Sodium azide (NaN₃) (12 mmol, 0.78 g, 1.2 equiv)

  • Zinc bromide (ZnBr₂) (12 mmol, 2.70 g, 1.2 equiv)

  • Deionized water (20 mL)

  • 3M Hydrochloric acid (HCl)

  • Round-bottom flask (50 mL) with reflux condenser

  • Magnetic stir plate with heating mantle

  • Buchner funnel and filter paper

  • Standard laboratory glassware

Safety Precautions:

  • WARNING: Sodium azide is highly toxic and can form explosive heavy metal azides. Avoid contact with acids (which can form toxic hydrazoic acid gas) and heavy metals. Perform all operations in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Step-by-Step Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask, add benzonitrile (10 mmol), sodium azide (12 mmol), and zinc bromide (12 mmol).[22]

  • Add deionized water (20 mL) and a magnetic stir bar to the flask.

  • Attach the reflux condenser and place the flask in a heating mantle on a magnetic stir plate.

  • Reaction Execution: Heat the reaction mixture to 120°C and stir vigorously for 24 hours. The mixture will become a thick white paste.

  • Workup: After 24 hours, allow the reaction mixture to cool to room temperature.

  • Slowly add 3M HCl to the stirred mixture until the pH is approximately 1. This protonates the tetrazolate salt, causing the product to precipitate.

  • Isolation: Collect the white precipitate by vacuum filtration using a Buchner funnel.

  • Purification: Wash the collected solid thoroughly with deionized water (3 x 20 mL) to remove any remaining salts.

  • Dry the purified product, 5-phenyl-1H-tetrazole, under vacuum to yield a white crystalline solid.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and melting point analysis.[24] The expected melting point is 215–216 °C.[24]

Protocol: Biological Evaluation - Antimicrobial Susceptibility Testing

Title: Determination of Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay.

Principle: The broth microdilution method is a standardized and quantitative technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[4] This assay is fundamental for evaluating the potency of new antibacterial or antifungal compounds.

Materials and Reagents:

  • Synthesized tetrazole derivative (stock solution in DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile 96-well microtiter plates

  • Positive control antibiotic (e.g., Ciprofloxacin)[4]

  • Spectrophotometer or microplate reader

  • Sterile pipette tips and reagent reservoirs

Step-by-Step Procedure:

  • Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture and adjust its turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Dispense 100 µL of MHB into all wells of a 96-well plate.

  • Add 100 µL of the tetrazole stock solution to the first column of wells, creating an initial 1:2 dilution.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to create a range of concentrations. Discard 100 µL from the last column.

  • Repeat this process for the positive control antibiotic in separate rows.

  • Reserve wells for a sterility control (MHB only) and a growth control (MHB + inoculum, no compound).

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to all wells except the sterility control, bringing the final volume in each well to 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: After incubation, examine the plates visually for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the well is clear).[4] Results can also be quantified by reading the optical density (OD) at 600 nm.

Conclusion and Future Perspectives

Tetrazole derivatives are undeniably a cornerstone of modern medicinal chemistry. Their role as a metabolically stable and effective bioisostere for carboxylic acids has been validated through numerous clinically successful drugs.[6][25] The versatility of the tetrazole ring allows for its application across a vast range of diseases, from hypertension to cancer and infectious diseases.[8][21]

Future research will likely focus on the development of more efficient and sustainable synthetic methodologies, such as multicomponent reactions and green chemistry approaches, to rapidly generate diverse chemical libraries for high-throughput screening.[26][27] Furthermore, the continued exploration of novel tetrazole-containing scaffolds, guided by computational modeling and a deeper understanding of their mechanisms of action, will undoubtedly lead to the discovery of the next generation of innovative therapeutics.[10][20]

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - Frontiers.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC - PubMed Central.
  • Full article: Bioisosteres in Drug Discovery: Focus on Tetrazole - Taylor & Francis Online.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - NIH.
  • Tetrazole Derivatives as Promising Anticancer Agents - PubMed.
  • Tetrazole Derivatives as Promising Anticancer Agents - Bentham Science Publishers.
  • Potential Pharmacological Activities of Tetrazoles in The New Millennium.
  • Application Notes: 1H-Tetrazole as a Bioisostere for Carboxylic Acids in Drug Design - Benchchem.
  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study.
  • New Tetrazole Derivatives As Potent In Vitro Antimicrobial Agents - Journal of Pharmaceutical Neg
  • Recent advances in the medicinal chemistry of tetrazole as antibacterial agents: a comprehensive study Review Article - Pharmaspire.
  • Recent Advances in the Medicinal Chemistry of Tetrazole as antibacterial agents: A Comprehensive Study - IJRAR.org.
  • Tetrazoles: Structure and Activity Rel
  • Carboxylic Acid (Bio)Isosteres in Drug Design - PMC - PubMed Central.
  • Tetrazole Derivatives as Promising Anticancer Agents - Bentham Science Publisher.
  • Step-by-step synthesis protocol for 5-substituted Tetrazoles. - Benchchem.
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review.
  • (PDF)
  • Al-Nahrain Journal of Science Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
  • Synthesis and biological evaluation of tetrazole derivatives as TNF-α, IL-6 and COX-2 inhibitors with antimicrobial activity: Computational analysis, molecular modeling study and region-specific cycliz
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks - NIH.
  • Synthesis of tetrazole compounds as a novel type of potential antimicrobial agents and their synergistic effects with clinical drugs and interactions with calf thymus DNA - RSC Publishing.
  • Syntheses of 5-Substituted 1H-Tetrazoles Catalyzed by Reusable CoY Zeolite | The Journal of Organic Chemistry - ACS Public
  • REVIEW OF RECENT DEVELOPMENTS IN PHARMACEUTICAL CHEMISTRY ON BIOLOGICAL EVOLUTION OF TETRAZOLE DERIV
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PubMed Central.
  • Acid Bioisosteres - Cambridge MedChem Consulting.
  • Synthesis and Pharmacological Evaluation of Tetrazolobenzimidazoles as Novel Anti-inflamm
  • Synthesis, Characterization, Antibacterial & Anti-Inflammatory Effects Of Substituted Tetrazole Derivatives Based On Different Types Of Carbazone And Benzaldehyde.
  • Recent advances in multicomponent synthesis of 5-substituted 1H-tetrazoles from aldehydes: catalytic methods and green chemistry approaches - PubMed Central.
  • Mechanism of action of tetrazole‐derived anticancer agents - ResearchG
  • Synthesis of 1H-tetrazoles - Organic Chemistry Portal.
  • Novel tetrazole and cyanamide derivatives as inhibitors of cyclooxygenase-2 enzyme: design, synthesis, anti-inflammatory evaluation, ulcerogenic liability and docking study - Taylor & Francis Online.
  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review.
  • Tetrazole Moiety as a Pharmacophore in Medicinal Chemistry: A Review - Hilaris Publisher.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks.
  • (PDF)
  • An Overview on Biological Evaluation of Tetrazole Deriv
  • Tetrazoles as anticancer agents: A review on synthetic strategies, mechanism of action and SAR studies - PubMed.
  • Synthesis, single crystal analysis, biological and docking evaluation of tetrazole deriv
  • Synthesis and biological evaluation of tetrazole ring incorporated oxazole-pyrimidine derivatives as anticancer agents: Synthetic Communic

Sources

purification techniques for 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Purification of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Authored by: A Senior Application Scientist

Abstract

This comprehensive guide provides detailed application notes and protocols for the purification of this compound, a heterocyclic compound of interest in pharmaceutical research and drug development. The inherent challenges in synthesizing this molecule, particularly the formation of its constitutional isomer, 4-(1-methyl-1H-tetrazol-5-yl)phenol, necessitate robust and validated purification strategies. This document outlines a multi-technique approach, beginning with bulk purification methods such as acid-base extraction and recrystallization, and culminating in high-resolution isomer separation by column chromatography. The protocols are designed for researchers, scientists, and drug development professionals, with a focus on explaining the scientific principles behind each technique to empower users to adapt and troubleshoot effectively. The guide concludes with essential methods for assessing the purity and confirming the structural integrity of the final product.

Introduction: Physicochemical Profile and Purification Rationale

This compound is a polar aromatic compound featuring a phenolic hydroxyl group and an N-methylated tetrazole ring. Its structure imparts a unique combination of acidity, hydrogen bonding capability, and metabolic stability, making it a valuable scaffold in medicinal chemistry. The tetrazole ring is often employed as a bioisostere for a carboxylic acid group, offering similar acidity and spatial properties but with improved metabolic resistance and cell membrane permeability[1].

The purity of any active pharmaceutical ingredient (API) or intermediate is paramount. Impurities can affect biological activity, introduce toxicity, and complicate downstream processing. The primary challenge in the purification of this compound stems from its synthesis. The alkylation of the 5-(4-hydroxyphenyl)-1H-tetrazole precursor typically yields a mixture of two constitutional isomers: the desired N2-methylated product and the undesired N1-methylated isomer[2][3]. These isomers possess identical molecular weights and very similar physicochemical properties, making their separation a non-trivial task[4].

Table 1: Physicochemical Properties of this compound

PropertyValue/DescriptionSource
Molecular Formula C₈H₈N₄O[5]
Molecular Weight 176.18 g/mol [5]
Appearance Typically an off-white or white solidN/A
Predicted XLogP 1.4[5]
Acidity The phenolic proton (pKa ≈ 10) is the primary acidic site.General Phenol Chemistry
Key Structural Features Phenolic -OH group, N2-substituted tetrazole ring.[5]

Strategic Approach to Purification

A successful purification strategy for this compound involves a logical sequence of techniques. A preliminary bulk purification step is often employed to remove gross impurities (e.g., unreacted starting materials, inorganic salts), followed by a high-resolution technique to separate the challenging N1 and N2 isomers.

Purification_Workflow Crude Crude Synthetic Mixture (N2-isomer, N1-isomer, Precursors, Reagents) Bulk_Purification Step 1: Bulk Purification Crude->Bulk_Purification ABE Acid-Base Extraction (Removes non-phenolic impurities) Bulk_Purification->ABE  Option A Recrystal Recrystallization (Removes highly soluble/insoluble impurities) Bulk_Purification->Recrystal  Option B Isomer_Sep Step 2: Isomer Separation (High-Resolution) ABE->Isomer_Sep Recrystal->Isomer_Sep Column Flash Column Chromatography (Separates N1 and N2 isomers) Isomer_Sep->Column Purity_Check Step 3: Purity & Identity Verification Column->Purity_Check TLC TLC Purity_Check->TLC HPLC HPLC Purity_Check->HPLC NMR NMR Spectroscopy Purity_Check->NMR MP Melting Point Purity_Check->MP Pure_N2 Pure this compound Purity_Check->Pure_N2

Caption: General purification workflow for this compound.

Protocol 1: Bulk Purification via Acid-Base Extraction

Principle: This technique leverages the acidic nature of the phenolic hydroxyl group. By treating the crude mixture with a strong aqueous base (e.g., NaOH), the phenol is deprotonated to form a water-soluble sodium phenoxide salt. Neutral organic impurities remain in the organic phase and can be separated. Subsequent acidification of the aqueous phase re-protonates the phenoxide, causing the purified phenolic compound to precipitate.[6] This method is highly effective for removing non-acidic or weakly acidic impurities but will not separate the N1 and N2 isomers from each other.

AcidBase_Extraction cluster_0 Step 1: Dissolution & Basification cluster_1 Step 2: Extraction & Separation cluster_2 Step 3: Isolation start Crude Mixture (in Ethyl Acetate) sep_funnel1 Separatory Funnel: + Aqueous NaOH (1M) start->sep_funnel1 layers1 Shake & Separate Layers organic_layer Organic Layer (Neutral Impurities) layers1->organic_layer aqueous_layer Aqueous Layer (Sodium Phenoxide Salt of Isomers) layers1->aqueous_layer acidify Aqueous Layer + Aqueous HCl (2M) to pH ~2 aqueous_layer->acidify precipitate Precipitation of Phenolic Isomers acidify->precipitate filtration Vacuum Filtration & Washing precipitate->filtration product Partially Purified Solid (N1/N2 Isomer Mixture) filtration->product

Caption: Principle of acid-base extraction for purifying the target compound.

Detailed Protocol:

  • Dissolution: Dissolve the crude solid mixture in a suitable organic solvent, such as ethyl acetate or dichloromethane (DCM), at a concentration of approximately 50-100 mg/mL.

  • Transfer: Transfer the organic solution to a separatory funnel.

  • Extraction: Add an equal volume of 1M sodium hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Re-extraction (Optional): For maximum recovery, extract the remaining organic layer a second time with a fresh portion of 1M NaOH. Combine the aqueous layers. The organic layer containing neutral impurities can be discarded.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add 2M hydrochloric acid (HCl) dropwise until the pH of the solution is approximately 1-2 (verify with pH paper). A precipitate should form.

    • Causality: The strong acid protonates the phenoxide ion, converting it back to the neutral phenol, which is poorly soluble in water, causing it to precipitate out of the solution.

  • Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake with a small amount of cold deionized water to remove residual inorganic salts (e.g., NaCl).

  • Drying: Dry the purified solid under vacuum to a constant weight. This product is now enriched in the phenolic isomers and ready for high-resolution separation.

Protocol 2: Purification by Recrystallization

Principle: Recrystallization purifies solids based on differences in solubility.[7] An ideal solvent will dissolve the target compound and its impurities at a high temperature but will have low solubility for the target compound at a low temperature. As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to form a crystalline lattice that excludes the impurities, which ideally remain in the cold solvent (mother liquor).[8]

Solvent Selection (Method Development):

The key to successful recrystallization is finding the right solvent or solvent system.[9] Given the polar nature of this compound, suitable systems include:

  • Single Solvents: Ethanol, Methanol, Isopropanol, Water, Acetonitrile.

  • Solvent Pairs: Ethanol/Water, Methanol/Water, Ethyl Acetate/Heptane.[10]

To select a solvent, test small amounts of the crude material:

  • Place ~20 mg of crude solid in a test tube.

  • Add the chosen solvent dropwise at room temperature. An ideal solvent will not dissolve the solid.

  • Heat the mixture. The solid should dissolve completely.

  • Allow the solution to cool to room temperature, then in an ice bath. Abundant crystal formation indicates a good solvent.

Detailed Protocol (Using Ethanol/Water as an example):

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to fully dissolve the solid. Use a steam bath or a hot plate with a water bath for heating.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Induce Crystallization: To the hot, clear solution, add deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few more drops of hot ethanol to redissolve the precipitate and make the solution clear again.

    • Causality: Water acts as an "anti-solvent." The compound is less soluble in the ethanol/water mixture than in pure ethanol, and controlled addition brings the solution to the point of saturation.

  • Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.[11]

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold ethanol/water solvent mixture.

  • Drying: Dry the purified crystals under vacuum.

Protocol 3: Isomer Separation by Flash Column Chromatography

Principle: This is the most effective method for separating the N1 and N2 isomers.[4] The technique relies on the differential partitioning of the isomers between a solid stationary phase (typically silica gel) and a liquid mobile phase (eluent).[12] The isomers will have slightly different polarities, causing one to adhere more strongly to the polar silica gel and thus elute from the column more slowly than the other.

Method Development with Thin-Layer Chromatography (TLC):

Before running a column, the optimal eluent must be determined using TLC.

  • Spotting: Dissolve a small amount of the crude isomer mixture in a solvent like ethyl acetate. Spot this solution onto a silica gel TLC plate.

  • Developing: Place the plate in a developing chamber containing a potential eluent system (e.g., a mixture of heptane and ethyl acetate).

  • Analysis: After the solvent front has moved up the plate, remove it and visualize the spots under UV light.

  • Optimization: Adjust the solvent ratio until the two isomer spots are well-separated with Rf values between 0.2 and 0.5. A good starting point is 1:1 Heptane:Ethyl Acetate. Increasing the proportion of the more polar solvent (ethyl acetate) will increase the Rf values.

Detailed Protocol:

  • Column Preparation:

    • Secure a glass chromatography column vertically. Add a small plug of cotton or glass wool to the bottom.

    • Fill the column about two-thirds full with the chosen eluent (e.g., 7:3 Heptane:Ethyl Acetate).

    • Prepare a slurry of silica gel in the same eluent. Slowly pour the slurry into the column, tapping the side gently to ensure even packing.

    • Once the silica has settled, add a thin layer of sand to the top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude isomer mixture in a minimal amount of DCM or the eluent.

    • Alternatively, for better resolution, "dry load" the sample: dissolve the sample in a volatile solvent (like DCM), add a small amount of silica gel, and evaporate the solvent on a rotary evaporator. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Apply gentle pressure (using a pump or compressed air) to force the eluent through the column at a steady rate.

    • Continuously collect the eluting solvent in fractions (e.g., in test tubes).

  • Fraction Analysis:

    • Analyze the collected fractions by TLC to determine which ones contain the separated compounds.

    • Spot every few fractions on a single TLC plate to identify the fractions containing each pure isomer.

  • Isolation:

    • Combine the fractions containing the pure desired isomer (typically the less polar N2-isomer will elute first, but this must be confirmed by NMR).

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified solid.

Purity Assessment and Isomer Confirmation

A self-validating protocol requires rigorous analysis of the final product.

Table 2: Analytical Techniques for Quality Control

TechniquePurposeExpected Result for Pure Product
TLC Rapid purity checkA single spot with a consistent Rf value.
Melting Point Purity assessmentA sharp melting point range (e.g., < 2 °C). Impurities typically depress and broaden the range.
HPLC Quantitative purity analysisA single major peak, with purity often reported as >98% area.
¹H & ¹³C NMR Structural confirmation and isomer identificationSpectra consistent with the proposed structure. Absence of impurity signals.

Confirming the N2-Isomer by ¹H NMR Spectroscopy:

Nuclear Magnetic Resonance (NMR) is the definitive method for distinguishing between the N1 and N2 isomers. The electronic environment of the N-methyl group is different in each isomer, leading to a distinct chemical shift in the ¹H NMR spectrum.[2][3]

  • ¹H NMR (300 MHz, DMSO-d₆):

    • Aromatic Protons: Expect two doublets in the ~7-8 ppm region, characteristic of a 1,4-disubstituted benzene ring.

    • Phenolic Proton: A broad singlet, typically >9 ppm.

    • N-Methyl Protons (Key Diagnostic): The chemical shift of the N-methyl singlet is crucial. Based on data for analogous 5-phenyltetrazoles, the N-methyl signal for the 2-methyl isomer (desired) is expected to be downfield (at a higher ppm value) compared to the N-methyl signal for the 1-methyl isomer.[2] For example, in a similar system, the N2-methyl was observed at ~4.4 ppm while the N1-methyl was at ~4.2 ppm.[2] This difference, though small, is definitive on a modern NMR spectrometer.

References

  • DeFrancesco, H., Dudley, J., & Coca, A. (2018). Undergraduate Organic Experiment: Tetrazole Formation by Microwave Heated (3 + 2) Cycloaddition in Aqueous Solution. Journal of Chemical Education, 95(3), 479–483. Retrieved from [Link]

  • Uncle Al. (2014). Extraction of a pyridine tetrazole from the aqueous phase. Chemistry Stack Exchange. Retrieved from [Link]

  • Fraser, R. R., & Haque, K. E. (1968). Nuclear magnetic resonance and mass spectral properties of 5-aryltetrazoles. Canadian Journal of Chemistry, 46(17), 2855–2859. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-methyl-5-phenyl-1H-tetrazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]

  • Google Patents. (2007). US20070043098A1 - Process for the preparation of tetrazole derivatives from organo boron and organo aluminium azides.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • Masood, A., Khan, M. A., Ahmad, I., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. Retrieved from [Link]

  • Reddit. (2023). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). 1-Phenyl-5-mercaptotetrazole. Retrieved from [Link]

  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of 1H-Tetrazole, 5,5'-azobis[1-phenyl- on Newcrom R1 HPLC column. Retrieved from https://sielc.com/separation-of-1h-tetrazole-5-5-azobis-1-phenyl.html
  • American Chemical Society Publications. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Retrieved from [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR data of the tetrazole compounds. Retrieved from [Link]

  • Fu, X., et al. (2020). Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers. ResearchGate. Retrieved from [Link]

  • IUCr Journals. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)- 2H-tetrazol-2-yl]acetate. Retrieved from [Link]

  • National Institutes of Health. (2021). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. Retrieved from [Link]

  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

4-(2-methyl-2H-tetrazol-5-yl)phenol is a heterocyclic compound featuring a phenol group attached to a methyl-substituted tetrazole ring. The tetrazole moiety is a significant pharmacophore in medicinal chemistry, often serving as a bioisostere for carboxylic acids and amides, which can enhance metabolic stability and other physicochemical properties.[1][2] Tetrazole derivatives have demonstrated a wide array of pharmacological activities, including anticancer, antihypertensive, antibacterial, and antifungal effects.[1][3][4] The phenolic group is a well-known antioxidant pharmacophore. The combination of these two functional groups in one molecule makes this compound a compound of interest for drug discovery and development.

These application notes provide a comprehensive guide for researchers to conduct in vitro studies to elucidate the biological activities of this compound. The protocols are designed to be self-validating and are grounded in established scientific principles.

Compound Profile: this compound

PropertyValueSource
Molecular Formula C₈H₈N₄O[5]
Molecular Weight 176.18 g/mol
IUPAC Name 4-(2-methyl-1,2,3,4-tetrazol-5-yl)phenol[5]
SMILES CN1N=C(N=N1)C2=CC=C(C=C2)O[5]
InChI Key DHVYVFDSGOTDPA-UHFFFAOYSA-N[5]

Experimental Workflow for In Vitro Characterization

The following diagram outlines a logical workflow for the in vitro evaluation of this compound, starting from basic cytotoxicity screening to more in-depth mechanistic studies.

experimental_workflow cluster_preliminary Preliminary Assessment cluster_activity Activity Screening cluster_mechanistic Mechanistic Studies solubility Solubility & Stability Testing cytotoxicity General Cytotoxicity Screening (e.g., MTT Assay) solubility->cytotoxicity antioxidant Antioxidant Activity (DPPH, ABTS Assays) cytotoxicity->antioxidant If non-toxic at low concentrations antimicrobial Antimicrobial Screening (MIC Determination) cytotoxicity->antimicrobial anticancer Anticancer Proliferation Assays (e.g., in HT-29, MDA-MB-231) cytotoxicity->anticancer If cytotoxic apoptosis Apoptosis Assays (Annexin V/PI Staining) anticancer->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) anticancer->cell_cycle enzyme Enzyme Inhibition Assays (e.g., Urease, Kinases) anticancer->enzyme western_blot Western Blotting (Signaling Pathway Analysis) apoptosis->western_blot cell_cycle->western_blot

Caption: Experimental workflow for this compound.

Protocol 1: General Cytotoxicity Assessment using MTT Assay

Rationale: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. This initial screen is crucial to determine the concentration range of the compound for subsequent, more specific assays.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HT-29, MDA-MB-231)[4]

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution in culture medium to obtain the desired final concentrations.

  • Cell Treatment: Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plate for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Hypothetical Data Presentation:

Concentration (µM)% Cell Viability (HT-29)% Cell Viability (MDA-MB-231)
0 (Vehicle)100 ± 5.2100 ± 4.8
198 ± 4.595 ± 5.1
1085 ± 6.178 ± 5.9
2562 ± 5.555 ± 6.3
5048 ± 4.935 ± 4.7
10025 ± 3.815 ± 3.2
IC₅₀ (µM) ~50 ~30

Protocol 2: Antioxidant Activity Evaluation using DPPH Radical Scavenging Assay

Rationale: The phenolic hydroxyl group in the compound suggests potential antioxidant activity. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and rapid method to screen for the radical scavenging activity of compounds.

Materials:

  • This compound

  • DPPH solution (0.1 mM in methanol)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well plate

Procedure:

  • Compound Preparation: Prepare a stock solution of the compound in methanol and serially dilute it.

  • Assay Reaction: In a 96-well plate, add 100 µL of the compound solution at different concentrations to 100 µL of DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the EC₅₀ value (the effective concentration to scavenge 50% of DPPH radicals).

Protocol 3: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining

Rationale: If the compound exhibits cytotoxicity, it is important to determine the mode of cell death. Annexin V has a high affinity for phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in apoptotic cells. PI is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, thus identifying necrotic or late apoptotic cells.

Materials:

  • Human cancer cell line (e.g., MDA-MB-231)

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound at its IC₅₀ concentration for 24 or 48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Hypothetical Signaling Pathway and Mechanistic Investigation

Based on the common mechanisms of action for phenolic and tetrazole-containing anticancer agents, a plausible signaling pathway to investigate is the induction of apoptosis via the intrinsic mitochondrial pathway.

signaling_pathway cluster_compound Compound Action cluster_cellular Cellular Response compound This compound ros Increased ROS compound->ros bax ↑ Bax ros->bax bcl2 ↓ Bcl-2 ros->bcl2 cytochrome_c Cytochrome c release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 activation cytochrome_c->caspase9 caspase3 Caspase-3 activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic signaling pathway induced by the compound.

Protocol 4: Western Blot Analysis of Apoptotic Proteins

Rationale: To validate the proposed signaling pathway, Western blotting can be used to measure the expression levels of key proteins involved in apoptosis.

Materials:

  • Treated and untreated cell lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse the treated and untreated cells and quantify the protein concentration.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

The protocols outlined in these application notes provide a robust framework for the in vitro characterization of this compound. By systematically evaluating its cytotoxicity, antioxidant potential, and mechanism of action in relevant cellular models, researchers can gain valuable insights into the therapeutic potential of this compound. The provided workflows and hypothetical data serve as a guide to structure experiments and interpret results, ultimately contributing to the advancement of drug discovery programs.

References

  • Discovery and in vitro/in vivo studies of tetrazole derivatives as Kv1.5 blockers. Bioorganic & Medicinal Chemistry Letters.
  • An in vitro method to simulate phenolic compound release from the food matrix in the gastrointestinal tract.
  • Bioisosteres in Drug Discovery: Focus on Tetrazole. Taylor & Francis Online.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers.
  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy.
  • In Vitro Bioaccessibility Assessment of Phenolic Compounds from Encapsulated Grape Pomace Extract by Ionic Gel
  • Tetrazoles via Multicomponent Reactions.
  • In vitro Investigation of Antioxidant Phenolic Compounds in Extracts of Senna al
  • Phenolic Compounds from Wild Plant and In Vitro Cultures of Ageratina pichichensis and Evaluation of Their Antioxidant Activity. MDPI.
  • In Vitro and in Vivo Evaluation of the Antioxidant and Prooxidant Activity of Phenolic Compounds Obtained from Grape (Vitis vinifera) Pomace. PubMed Central.
  • This compound. PubChem.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives.
  • 4-(2H-tetrazol-5-yl)
  • Biological and mechanistic activities of xanthorrizol and 4-(1',5'-dimethylhex-4'-enyl)
  • The in vitro assessment of the toxicity of volatile, oxidisable, redox-cycling compounds: phenols as an example. PubMed Central.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • 4-(2-TRITYL-2H-TETRAZOL-5-YLMETHYL)-PHENOL. ChemicalBook.
  • 4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol. Sigma-Aldrich.
  • 4-(1H-tetrazol-5-ylmethyl)phenol. Sigma-Aldrich.
  • Tetrazoles via Multicomponent Reactions. PubMed Central.
  • N-(2-hydroxyphenyl)-N-(2-methyl-2H-tetrazol-5-ylmethyl)amine. PubChem.

Sources

Application Notes and Protocols for Investigating the Biological Activity of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on developing and executing assays to characterize the biological activity of the novel compound, 4-(2-methyl-2H-tetrazol-5-yl)phenol. The structural composition of this molecule, featuring a phenolic group and a tetrazole ring, suggests a high potential for a range of biological functions. The tetrazole moiety is a well-established bioisostere for carboxylic acids, found in numerous FDA-approved drugs with diverse therapeutic applications including antihypertensive, antibacterial, and anticancer effects[1][2][3][4]. Concurrently, phenolic compounds are renowned for their potent antioxidant properties[5]. This guide presents a logical, tiered approach to assay development, beginning with the most probable activity—antioxidant potential—and extending to broader screening paradigms for activities such as enzyme inhibition and cytotoxicity. The protocols provided herein are designed to be robust and self-validating, enabling researchers to generate reliable and reproducible data.

Introduction: Scientific Rationale

The compound this compound integrates two key pharmacophores: a phenol and a tetrazole ring. This unique combination provides a strong scientific basis for hypothesizing its biological activities.

  • The Phenolic Moiety and Antioxidant Potential: Phenolic compounds are excellent hydrogen or electron donors. They can effectively neutralize reactive oxygen species (ROS), thereby preventing oxidative damage to cellular components. The hydroxyl group on the phenyl ring is the primary driver of this antioxidant activity[5]. Therefore, a primary avenue of investigation is to quantify the compound's ability to scavenge free radicals.

  • The Tetrazole Moiety: A Privileged Scaffold: The tetrazole ring is considered a "privileged scaffold" in medicinal chemistry[1][3]. It is a bioisosteric replacement for the carboxylic acid group, offering improved metabolic stability and lipophilicity[1][4]. Marketed drugs containing a tetrazole ring exhibit a wide spectrum of activities, including but not limited to:

    • Antihypertensive: (e.g., Losartan, Valsartan)[2]

    • Antibacterial & Antifungal: (e.g., Ceftezole, Tedizolid)[2]

    • Anticancer: (e.g., Letrozole)[2]

    • Antiviral and Antimalarial [1][2]

Given this precedent, this compound warrants investigation beyond antioxidant activity. A logical workflow would be to first confirm and characterize its antioxidant properties, and then proceed to screen for other potential therapeutic activities.

Tier 1 Assays: Characterization of Antioxidant Activity

The initial tier of assays focuses on the most probable biological activity stemming from the phenolic group: antioxidant capacity. We will utilize two well-established and complementary spectrophotometric assays: the DPPH radical scavenging assay and the ABTS radical cation scavenging assay.

Principle of Antioxidant Assays

These assays are based on the principle that an antioxidant compound will donate an electron or hydrogen atom to a stable colored radical, causing a measurable decrease in its color intensity. The degree of color change is directly proportional to the antioxidant capacity of the compound.

Diagram 1: General Workflow for Antioxidant Activity Screening

G cluster_prep Preparation cluster_assays Spectrophotometric Assays cluster_analysis Data Analysis Compound This compound Stock Solution DPPH DPPH Radical Scavenging Assay Compound->DPPH ABTS ABTS Radical Cation Scavenging Assay Compound->ABTS Controls Positive Controls (e.g., Ascorbic Acid, Trolox) Controls->DPPH Controls->ABTS Reagents Assay Reagents (DPPH, ABTS) Reagents->DPPH Reagents->ABTS Plates 96-Well Plates Plates->DPPH Plates->ABTS Absorbance Measure Absorbance Change (Spectrophotometer) DPPH->Absorbance ABTS->Absorbance IC50 Calculate IC50 Values Absorbance->IC50 Comparison Compare Activity to Controls IC50->Comparison

Caption: Workflow for assessing antioxidant potential.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable DPPH radical, which is violet in solution, to the yellow-colored diphenylpicrylhydrazine[6][7].

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (analytical grade)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and general lab equipment

Procedure:

  • Preparation of Stock Solutions:

    • DPPH Stock Solution: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and kept in the dark to prevent degradation.

    • Test Compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Positive Control Stock Solution: Prepare a 1 mg/mL stock solution of ascorbic acid or Trolox in methanol.

  • Assay Protocol:

    • Create a serial dilution of the test compound and the positive control in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µg/mL).

    • In a 96-well plate, add 100 µL of each concentration of the test compound or positive control to respective wells.

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • For the blank, add 100 µL of methanol instead of the test compound.

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100 Where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the test compound.

    • Plot the percentage of scavenging activity against the concentration of the test compound and determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

The ABTS assay involves the generation of the ABTS radical cation (ABTS•+), which is a blue-green chromophore. The addition of an antioxidant reduces the ABTS•+, leading to a loss of color[7].

Materials:

  • ABTS diammonium salt

  • Potassium persulfate

  • Methanol or Phosphate Buffered Saline (PBS)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

Procedure:

  • Preparation of ABTS•+ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This generates the ABTS•+ radical cation.

    • Before use, dilute the ABTS•+ solution with methanol or PBS to an absorbance of 0.70 (± 0.02) at 734 nm.

  • Assay Protocol:

    • Prepare serial dilutions of the test compound and positive control as described in the DPPH assay.

    • In a 96-well plate, add 20 µL of each concentration of the test compound or positive control to respective wells.

    • Add 180 µL of the diluted ABTS•+ solution to all wells.

    • Incubate the plate at room temperature for 10 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC50 value by plotting the percentage of scavenging activity against the concentration.

Expected Data Presentation

Summarize the IC50 values in a clear, tabular format for easy comparison.

CompoundDPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
This compoundExperimental ValueExperimental Value
Ascorbic Acid (Positive Control)Literature/Exp. ValueLiterature/Exp. Value
Trolox (Positive Control)Literature/Exp. ValueLiterature/Exp. Value

Tier 2 Assays: Screening for Broader Biological Activities

Based on the extensive biological activities of tetrazole-containing compounds, it is prudent to screen this compound for other potential therapeutic effects.

Diagram 2: Tiered Assay Development Strategy

G cluster_tier1 Tier 1: Primary Screening (High Probability) cluster_tier2 Tier 2: Secondary Screening (Exploratory) cluster_tier3 Tier 3: Lead Optimization (If Activity Detected) T1 Hypothesis: Phenol moiety drives antioxidant activity A1 DPPH Radical Scavenging Assay T1->A1 A2 ABTS Radical Cation Scavenging Assay T1->A2 B1 Anticancer Screening (e.g., MTT/XTT assay on cancer cell lines) A1->B1 T2 Hypothesis: Tetrazole moiety confers diverse bioactivities T2->B1 B2 Antimicrobial Screening (e.g., MIC determination) T2->B2 B3 Enzyme Inhibition Assays (e.g., Angiotensin Receptor, Urease) T2->B3 C1 Mechanism of Action Studies B1->C1 C2 Structure-Activity Relationship (SAR) C3 In vivo model testing

Caption: A tiered strategy for assay development.

Anticancer Activity Screening (MTT/XTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Outline of Protocol:

  • Cell Culture: Culture relevant cancer cell lines (e.g., A549 - lung, MCF-7 - breast) in appropriate media.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at ~570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Antimicrobial Activity Screening (Minimum Inhibitory Concentration - MIC)

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Outline of Protocol:

  • Microorganism Culture: Grow selected bacterial or fungal strains (e.g., S. aureus, E. coli, C. albicans) in appropriate broth.

  • Compound Dilution: Prepare serial dilutions of the test compound in a 96-well plate containing the growth medium.

  • Inoculation: Inoculate each well with a standardized suspension of the microorganism.

  • Incubation: Incubate the plate under conditions suitable for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Conclusion and Future Directions

This application note provides a structured and scientifically-grounded approach to characterizing the biological activity of this compound. The initial focus on antioxidant assays is a logical starting point due to the presence of the phenolic moiety. Positive results in these assays would warrant further investigation into the mechanism of action.

Furthermore, the diverse therapeutic applications of tetrazole-containing drugs strongly support the rationale for broader screening in areas such as oncology and infectious diseases. The outlined Tier 2 assays provide a roadmap for these exploratory studies. Any confirmed "hits" from these screens would necessitate more in-depth mechanistic studies and structure-activity relationship (SAR) analyses to optimize the compound for potential therapeutic development.

References

  • Beilstein Journal of Organic Chemistry. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • Taylor & Francis Online. (2023). Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

  • ResearchGate. (2024). Tetrazole drugs, current assembly strategies, and novel building block.... [Link]

  • National Center for Biotechnology Information. (2024). Innovative synthesis of drug-like molecules using tetrazole as core building blocks. [Link]

  • National Center for Biotechnology Information. (n.d.). Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. [Link]

  • National Center for Biotechnology Information. (2023). Synthesis, Characterization and Evaluation of a Novel Tetraphenolic Compound as a Potential Antioxidant. [Link]

  • ResearchGate. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important pharmaceutical intermediate. This document provides in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and supported by scientific literature.

I. Synthesis Overview & Key Challenges

The synthesis of this compound is a two-step process. The first step involves the [3+2] cycloaddition of 4-cyanophenol with an azide source to form the intermediate 5-(4-hydroxyphenyl)-1H-tetrazole. The second step is the regioselective N-methylation of this intermediate to obtain the desired N2-methylated product.

The primary challenges in this synthesis are:

  • Safety: Handling of sodium azide, which is highly toxic and potentially explosive.

  • Reaction efficiency in the tetrazole formation step.

  • Regioselectivity in the N-methylation step, which often yields a mixture of the desired N2-isomer and the undesired N1-isomer.

  • Purification of the final product from the isomeric byproduct and other impurities.

This guide will address each of these challenges in detail.

II. Frequently Asked Questions (FAQs)

Q1: What are the main safety precautions I should take when working with sodium azide?

A1: Sodium azide (NaN₃) is acutely toxic and can be explosive, especially when heated or in contact with heavy metals. Always handle sodium azide in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid contact with acids, which can generate highly toxic and explosive hydrazoic acid (HN₃). Use non-metal spatulas for handling. Quench any residual azide with sodium nitrite followed by acidification.

Q2: I am getting a low yield in the first step, the synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole. What could be the reason?

A2: Low yields in the cycloaddition step can be due to several factors:

  • Incomplete reaction: The reaction may require longer reaction times or higher temperatures. Monitor the reaction by TLC or HPLC to ensure completion.

  • Decomposition of reactants: Ensure the quality of your 4-cyanophenol and sodium azide.

  • Suboptimal catalyst or reaction conditions: The choice of catalyst and solvent is crucial. Zinc salts in water or ammonium chloride in DMF are commonly used.[1][2][3] The Sharpless method using zinc bromide in water is often a good choice for its safety and efficiency.[2][4]

  • Work-up issues: The product is acidic and may require careful pH adjustment during extraction to ensure it is fully protonated and can be extracted into the organic phase.

Q3: My N-methylation step is producing a mixture of N1 and N2 isomers. How can I improve the selectivity for the desired N2 isomer?

A3: Achieving high regioselectivity in the N-alkylation of 5-substituted tetrazoles is a common challenge.[5][6] The ratio of N1 to N2 isomers is influenced by the electronic and steric properties of the substituent at the 5-position, the alkylating agent, the solvent, and the counter-ion.[5]

  • Steric hindrance: Bulky substituents at the 5-position tend to favor N2-alkylation. However, the 4-hydroxyphenyl group is not exceptionally bulky.

  • Alkylation agent: The choice of methylating agent can influence the isomer ratio. While methyl iodide and dimethyl sulfate are common, they often give mixtures.[7]

  • Mitsunobu Reaction: Employing a Mitsunobu reaction with methanol can favor the formation of the N2-isomer.[8][9][10] This is a powerful method for achieving inversion of configuration at a stereocenter and can be adapted for N-alkylation.[8][9]

  • Green Methylating Agents: Dimethyl carbonate (DMC) in the presence of a base like DBU has been reported as an eco-friendly and potentially more selective methylating agent for some heterocycles.[11][12]

Q4: How can I separate the N1 and N2 isomers of methyl-5-(4-hydroxyphenyl)tetrazole?

A4: The separation of N1 and N2 isomers can be challenging due to their similar physical properties.

  • Column chromatography: Careful column chromatography on silica gel is the most common method. A systematic screening of different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) is recommended to find the optimal separation conditions.

  • Recrystallization: If one isomer is significantly less soluble than the other in a particular solvent, fractional crystallization can be an effective purification method.

Q5: Are there any analytical techniques to differentiate between the N1 and N2 isomers?

A5: Yes, several spectroscopic methods can be used:

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools. The chemical shift of the N-methyl group and the aromatic protons can be different for the two isomers. 2D NMR techniques like HMBC and NOESY can help in unambiguously assigning the structures.

  • Mass Spectrometry: While both isomers will have the same molecular weight, their fragmentation patterns in MS/MS experiments might differ.

  • X-ray Crystallography: If suitable crystals can be obtained, single-crystal X-ray diffraction provides definitive structural proof.

III. Troubleshooting Guides

Part 1: Synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole

This section focuses on troubleshooting the [3+2] cycloaddition reaction between 4-cyanophenol and sodium azide.

Problem 1: Low or No Product Formation

Possible Cause Troubleshooting Steps Scientific Rationale
Inactive Catalyst If using a Lewis acid catalyst like ZnBr₂, ensure it is anhydrous and of high purity. Consider using a freshly opened bottle or drying the catalyst before use.Lewis acids activate the nitrile group towards nucleophilic attack by the azide ion. Moisture can deactivate the catalyst.[1]
Low Reaction Temperature Increase the reaction temperature in increments of 10 °C. Monitor the reaction progress by TLC. For DMF, temperatures of 100-120 °C are common. For water with a zinc catalyst, reflux temperature is often used.[2][4]The cycloaddition reaction has a significant activation energy barrier that needs to be overcome.
Insufficient Reaction Time Extend the reaction time. Monitor the disappearance of the starting material (4-cyanophenol) by TLC or HPLC.Some cycloaddition reactions can be slow and require prolonged heating to go to completion.
Poor Solubility of Reactants If using a biphasic system, ensure adequate stirring to maximize the interfacial area. Consider using a phase-transfer catalyst if solubility is a major issue.For the reaction to occur, the reactants must come into contact. Poor solubility can severely limit the reaction rate.

Problem 2: Formation of Significant Byproducts

Possible Cause Troubleshooting Steps Scientific Rationale
Decomposition of Sodium Azide Avoid prolonged heating at very high temperatures. Ensure the reaction is not exposed to strong acids, which can generate volatile and explosive HN₃.Sodium azide can decompose at high temperatures. The formation of hydrazoic acid can lead to safety hazards and side reactions.
Side reactions involving the phenol group Consider protecting the phenol group as a methyl or benzyl ether before the cycloaddition, followed by deprotection.The acidic proton of the phenol can potentially interfere with the reaction, especially if strong bases are present. Protection can prevent these side reactions.
Impure Starting Materials Purify the 4-cyanophenol by recrystallization or sublimation before use. Use high-purity sodium azide.Impurities in the starting materials can lead to the formation of unwanted byproducts.
Part 2: N-Methylation of 5-(4-hydroxyphenyl)-1H-tetrazole

This section addresses the challenges associated with the regioselective methylation of the tetrazole ring.

Problem 1: Poor Regioselectivity (Mixture of N1 and N2 isomers)

Possible Cause Troubleshooting Steps Scientific Rationale
Use of non-selective methylating agents Switch from methyl iodide or dimethyl sulfate to a Mitsunobu reaction with methanol, triphenylphosphine, and DIAD/DEAD.[8][9][10]The Mitsunobu reaction proceeds through a different mechanism that can favor the formation of the thermodynamically more stable N2 isomer for 5-aryltetrazoles.[8][9]
Solvent Effects Vary the solvent polarity. Aprotic polar solvents like DMF or acetonitrile are common. The choice of solvent can influence the solvation of the tetrazolate anion and affect the N1/N2 ratio.The solvent can influence the position of the negative charge on the tetrazolate anion, thereby affecting the site of alkylation.
Counter-ion Effects Change the base used to deprotonate the tetrazole. Using different metal hydroxides (e.g., NaOH, KOH, CsOH) can alter the nature of the tetrazolate salt and influence regioselectivity.The nature of the cation can affect the charge distribution in the tetrazolate anion through ion-pairing effects.

Problem 2: O-Methylation of the Phenol Group

Possible Cause Troubleshooting Steps Scientific Rationale
Strongly basic conditions Use a milder base or a stoichiometric amount of base to deprotonate the tetrazole without significantly deprotonating the phenol. The pKa of the tetrazole N-H is around 4-5, while the phenol O-H is around 10.A strong excess of a strong base can lead to the formation of the phenoxide ion, which can then be methylated.
Use of a protecting group Protect the phenol group as a silyl ether (e.g., TBDMS) or a benzyl ether before methylation. The protecting group can be removed after the N-methylation step.Protecting the phenol group ensures that only the tetrazole nitrogen atoms are available for methylation.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 5-(4-hydroxyphenyl)-1H-tetrazole
  • Method A: Zinc Bromide in Water (Sharpless Method) [2][4]

    • To a round-bottom flask, add 4-cyanophenol (1 eq.), sodium azide (1.5 eq.), and zinc bromide (1 eq.).

    • Add deionized water to form a stirrable slurry.

    • Heat the mixture to reflux (100-110 °C) with vigorous stirring.

    • Monitor the reaction by TLC until the 4-cyanophenol is consumed (typically 12-24 hours).

    • Cool the reaction mixture to room temperature and acidify with 3M HCl to pH 1-2.

    • Extract the aqueous layer with ethyl acetate (3 x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

    • Purify by recrystallization from a suitable solvent system (e.g., water/ethanol).

  • Method B: Ammonium Chloride in DMF [3]

    • To a round-bottom flask, add 4-cyanophenol (1 eq.), sodium azide (1.5 eq.), and ammonium chloride (1.5 eq.) in DMF.

    • Heat the mixture to 120 °C with stirring.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture, pour it into ice-water, and acidify with HCl.

    • Collect the precipitate by filtration, wash with water, and dry to obtain the crude product.

    • Purify by recrystallization.

Protocol 2: N-Methylation of 5-(4-hydroxyphenyl)-1H-tetrazole
  • Method A: Methyl Iodide with Potassium Carbonate

    • Dissolve 5-(4-hydroxyphenyl)-1H-tetrazole (1 eq.) and potassium carbonate (1.5 eq.) in acetone or DMF.

    • Add methyl iodide (1.2 eq.) dropwise at room temperature.

    • Stir the mixture at room temperature or slightly elevated temperature (40-50 °C) and monitor by TLC.

    • After completion, filter off the inorganic salts and concentrate the filtrate.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer and concentrate to get the crude mixture of N1 and N2 isomers.

    • Separate the isomers by column chromatography.

  • Method B: Mitsunobu Reaction for N2-Selectivity [8][9]

    • In a flame-dried flask under an inert atmosphere (N₂ or Ar), dissolve 5-(4-hydroxyphenyl)-1H-tetrazole (1 eq.), triphenylphosphine (1.5 eq.), and methanol (2-3 eq.) in anhydrous THF.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, concentrate the mixture under reduced pressure.

    • Purify the residue by column chromatography to isolate the desired this compound. The byproducts, triphenylphosphine oxide and the reduced hydrazine, can be challenging to remove, so careful chromatography is required.[13]

V. Data Presentation

Table 1: Comparison of N-Methylation Methods for 5-Aryltetrazoles (General Trends)

Method Methylating Agent Typical Base/Reagents Solvent N1:N2 Ratio (Typical) Advantages Disadvantages
Direct Alkylation Methyl Iodide / Dimethyl SulfateK₂CO₃, NaOHAcetone, DMFMixture, often favoring N2 with bulky groupsSimple, common reagentsPoor regioselectivity, use of toxic alkylating agents[7]
Mitsunobu Reaction MethanolPPh₃, DIAD/DEADAnhydrous THFGenerally favors N2 isomerHigh N2 selectivity, mild conditionsStoichiometric byproducts are difficult to remove[13]
Green Methylation Dimethyl Carbonate (DMC)DBU, K₂CO₃DMC (as solvent)Can be selective, method-dependentEco-friendly, low toxicityMay require higher temperatures and longer reaction times[11][12]

Note: The exact N1:N2 ratio for 5-(4-hydroxyphenyl)tetrazole will depend on the specific reaction conditions and should be determined experimentally.

VI. Visualizations

Diagram 1: Synthetic Pathway

Synthesis_Pathway 4-Cyanophenol 4-Cyanophenol 5-(4-hydroxyphenyl)-1H-tetrazole 5-(4-hydroxyphenyl)-1H-tetrazole 4-Cyanophenol->5-(4-hydroxyphenyl)-1H-tetrazole Step 1: Cycloaddition [NaN3, ZnBr2, H2O] This compound This compound (Desired N2 Isomer) 5-(4-hydroxyphenyl)-1H-tetrazole->this compound Step 2: N-Methylation [CH3I, K2CO3 or Mitsunobu] 4-(1-methyl-1H-tetrazol-5-yl)phenol 4-(1-methyl-1H-tetrazol-5-yl)phenol (N1 Isomer) 5-(4-hydroxyphenyl)-1H-tetrazole->4-(1-methyl-1H-tetrazol-5-yl)phenol (Side Product) Troubleshooting_Step1 start Low Yield in Step 1 check_completion Check Reaction Completion TLC / HPLC start->check_completion incomplete Incomplete Reaction check_completion->incomplete increase_temp Increase Temperature incomplete->increase_temp Yes check_reagents Check Reagent Quality 4-Cyanophenol Sodium Azide Catalyst incomplete->check_reagents No prolong_time Prolong Reaction Time increase_temp->prolong_time optimize Optimize Conditions prolong_time->optimize impure Impure Reagents? check_reagents->impure purify Purify Starting Materials impure->purify Yes impure->optimize No purify->optimize

Caption: Decision tree for troubleshooting low yield in tetrazole formation.

VII. References

  • Spear, R. J. (1984). Positional selectivity of the methylation of 5-substituted tetrazolate anions. Australian Journal of Chemistry, 37(12), 2453-2468.

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Singh, S., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Molecules, 26(23), 7291.

  • Ansari, M. A., et al. (2020). Adaptation of the Mitsunobu Reaction for Facile Synthesis of Dorsomorphin-Based Library. Molecules, 25(10), 2425.

  • Koren, A., et al. (1995). Reactions of Azolium cations. II.[5] Regioselective N2 alkylation of 5-aryltetrazoles with isopropyl alcohol in sulfuric acid media: Effect of electronic properties of aryl substituents on the reaction rate. Chemistry of Heterocyclic Compounds, 31, 893–897.

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091.

  • Google Patents. (n.d.). US4065504A - Process for the methylation of hydroxybenzene derivatives. Retrieved from

  • Mitsunobu, O. (2015). Mitsunobu Reaction in My Chemistry: Lecture at VU Study Tour. Yakugaku Zasshi, 135(11), 1141-1153.

  • Gadek, T. R., et al. (2018). Recent Advances in the Synthesis of 5-Substituted 1H-Tetrazoles: A Complete Survey (2013–2018). Molecules, 23(10), 2683.

  • de Oliveira, V. M., et al. (2016). Dimethyl Sulfate as Methylation Agent and Solvent in Highly Regioselective Synthesis of Methyl Salicylate Using Sodium Bicarbonate as a Base. Molecules, 21(10), 1373.

  • Reynard, G., et al. (2022). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 46(44), 21085-21091.

  • Dömling, A., et al. (2019). Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 24(10), 1887.

  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Conventional procedures for O-methylation and -demethylation. Retrieved from [Link]

  • Patel, M. P., et al. (2009). A NOVEL APPROACH FOR SYNTHESIS OF SUBSTITUTED TETRAZOLES. Rasayan Journal of Chemistry, 2(3), 807-811.

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-(4-nitrophenoxy)-1H-tetrazole. Retrieved from [Link]

  • Fischer, N., et al. (2022). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 27(13), 4125.

  • ResearchGate. (n.d.). An Environmentally Friendly Method for N‐Methylation of 5‐Substituted 1H‐Tetrazoles with a Green Methylating Reagent: Dimethyl Carbonate. Retrieved from [Link]

  • Ciriminna, R., et al. (2011). A Convenient and Safe O-Methylation of Flavonoids with Dimethyl Carbonate (DMC). Molecules, 16(10), 8432–8440.

Sources

Technical Support Center: Overcoming Solubility Challenges of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-(2-methyl-2H-tetrazol-5-yl)phenol. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides in-depth troubleshooting protocols and frequently asked questions to support your experimental success.

Understanding the Molecule: A Quick Reference

PropertyValue/InformationSource
Molecular Formula C₈H₈N₄O
Molecular Weight 176.18 g/mol
Predicted XlogP 1.4
Key Structural Features Phenolic hydroxyl group (weakly acidic), Tetrazole ring (can act as a bioisostere for a carboxylic acid group and is weakly acidic)[Semantic Scholar]([Link],

Frequently Asked Questions (FAQs)

Q1: Why is this compound expected to have poor aqueous solubility?

A1: The molecule possesses a nonpolar benzene ring and a tetrazole ring, which contribute to its hydrophobic character. While the phenolic hydroxyl group and the nitrogen atoms in the tetrazole ring can participate in hydrogen bonding, the overall hydrophobicity of the core structure can limit its solubility in water.

Q2: What are the potential acidic and basic centers in the molecule?

A2: The primary acidic center is the phenolic hydroxyl group. Phenols are weakly acidic and can be deprotonated at higher pH to form a more soluble phenoxide ion. The tetrazole ring also exhibits weak acidity. There are no strong basic centers in the molecule.

Q3: What general strategies can I employ to improve the solubility of this compound?

A3: Common and effective strategies include pH adjustment, the use of co-solvents, and complexation with cyclodextrins.[1] Each of these approaches is detailed in the troubleshooting guides below.

Q4: In which organic solvents would this compound likely be more soluble?

A4: Given its structure, this compound is expected to have better solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), as well as in alcohols like methanol and ethanol, compared to nonpolar solvents like hexane.

Q5: How can I accurately quantify the concentration of this compound in my solubility studies?

A5: UV-Vis spectrophotometry is a straightforward method for quantifying phenolic compounds due to the UV absorbance of the phenolic ring.[2][3] For more complex mixtures or for higher accuracy, a validated HPLC-UV method is recommended.[4][5]

Troubleshooting Guides

Guide 1: Determining the Baseline Solubility of this compound

Issue: You need to establish the baseline aqueous and organic solvent solubility of your compound to inform further formulation development.

Underlying Principle: The shake-flask method is a reliable technique for determining the equilibrium solubility of a compound.[1] It involves creating a saturated solution by agitating an excess of the compound in a solvent for a sufficient time to reach equilibrium.

Experimental Workflow:

cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis prep1 Weigh excess compound prep2 Add to a known volume of solvent prep1->prep2 equil Agitate at a constant temperature (e.g., 24-48h) prep2->equil sep Centrifuge or filter to remove undissolved solid equil->sep anal Quantify concentration of the supernatant (UV-Vis or HPLC) sep->anal

Caption: Workflow for determining equilibrium solubility.

Step-by-Step Protocol:

  • Preparation: Accurately weigh an excess amount of this compound and add it to a vial containing a precise volume of the desired solvent (e.g., water, phosphate buffer pH 7.4, ethanol). The presence of undissolved solid is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25 °C or 37 °C). Agitate for 24 to 48 hours. To confirm equilibrium is reached, you can take samples at different time points (e.g., 24, 36, and 48 hours) and analyze the concentration. Equilibrium is reached when the concentration no longer increases.

  • Separation: After equilibration, allow the suspension to settle. Separate the saturated solution from the excess solid by centrifugation at high speed or by filtration through a 0.22 µm syringe filter. Be cautious of potential compound adsorption to the filter.

  • Quantification:

    • UV-Vis Spectrophotometry:

      • Prepare a calibration curve of the compound in the same solvent.

      • Dilute the saturated solution to a concentration that falls within the linear range of your calibration curve.

      • Measure the absorbance at the wavelength of maximum absorbance (λmax).

      • Calculate the concentration using the calibration curve.

    • HPLC:

      • Develop a suitable HPLC method (e.g., C18 column, mobile phase of acetonitrile and water with a modifier like formic acid).

      • Prepare a calibration curve.

      • Inject a diluted aliquot of the saturated solution and determine the concentration.[5]

Guide 2: Solubility Enhancement via pH Adjustment

Issue: The compound has poor aqueous solubility, and you suspect its acidic nature can be leveraged for improvement.

Underlying Principle: The solubility of an ionizable compound is pH-dependent. For a weak acid like a phenol, increasing the pH above its pKa will deprotonate the acidic group, forming a more soluble salt.

Troubleshooting Workflow:

cluster_pka pKa Determination (Optional but Recommended) cluster_ph_solubility pH-Solubility Profile cluster_analysis Analysis cluster_optimization Optimization pka Determine pKa by potentiometric titration or UV-pH profiling ph_sol Measure solubility in buffers of varying pH (e.g., pH 2, 4, 6, 7.4, 8, 10) pka->ph_sol anal Plot solubility vs. pH ph_sol->anal opt Identify the optimal pH for desired solubility and stability anal->opt

Caption: Workflow for pH-dependent solubility optimization.

Step-by-Step Protocol:

  • pKa Estimation (Recommended):

    • If the pKa is unknown, it can be experimentally determined using methods like potentiometric titration or UV-pH profiling. A reasonable starting assumption is that the phenolic pKa will be in the range of 8-10.

  • Prepare Buffers: Prepare a series of buffers with a range of pH values (e.g., from pH 2 to 10).

  • Solubility Determination: Perform the shake-flask solubility determination as described in Guide 1 in each of the prepared buffers.

  • Analysis: Plot the determined solubility as a function of pH. You should observe an increase in solubility as the pH approaches and surpasses the pKa of the phenolic hydroxyl group.

  • Optimization: Select a pH that provides the desired solubility while also considering the stability of the compound, as high pH can sometimes lead to degradation of phenolic compounds.

Expected Outcome (Hypothetical Data):

pHSolubility (µg/mL)
2.05
4.05
6.08
7.420
8.050
9.0250
10.0>1000
Guide 3: Solubility Enhancement Using Co-solvents

Issue: pH adjustment is not sufficient or desirable, and you need to explore other formulation strategies.

Underlying Principle: Co-solvents are water-miscible organic solvents that can increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment.[6]

Step-by-Step Protocol:

  • Select Co-solvents: Choose pharmaceutically acceptable co-solvents such as ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).

  • Prepare Co-solvent Mixtures: Prepare a series of co-solvent/water mixtures in varying ratios (e.g., 10%, 20%, 30%, 40% v/v of co-solvent in water or a relevant buffer).

  • Determine Solubility: Use the shake-flask method (Guide 1) to determine the solubility of this compound in each co-solvent mixture.

  • Analyze and Select: Plot solubility as a function of the co-solvent concentration for each co-solvent. This will help you identify the most effective co-solvent and the concentration required to achieve your target solubility.

Expected Outcome (Hypothetical Data):

Co-solvent Concentration (% v/v)Solubility in Ethanol/Water (µg/mL)Solubility in PG/Water (µg/mL)Solubility in PEG 400/Water (µg/mL)
0151515
105075120
20150250400
30400600950
409001200>2000
Guide 4: Solubility Enhancement via Cyclodextrin Complexation

Issue: You require a significant increase in aqueous solubility, potentially for an injectable formulation, and want to explore complexation.

Underlying Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has enhanced aqueous solubility.[7]

Troubleshooting Workflow:

cluster_selection Selection cluster_complexation Complexation Method cluster_solubility Solubility Study cluster_characterization Characterization (Optional) sel Select cyclodextrin (e.g., HP-β-CD, SBE-β-CD) comp Prepare complex (Kneading, Co-evaporation, or Freeze-drying) sel->comp sol Determine solubility of the complex comp->sol char Characterize complex (DSC, XRD, NMR) sol->char

Caption: Workflow for cyclodextrin-based solubility enhancement.

Step-by-Step Protocol for Complex Preparation:

  • Kneading Method:

    • Make a paste of the cyclodextrin with a small amount of water.

    • Add the compound to the paste and knead for a specified time.

    • Dry the mixture to obtain the complex.[8][9]

  • Co-evaporation Method:

    • Dissolve the compound in an organic solvent.

    • Dissolve the cyclodextrin in water.

    • Mix the two solutions and evaporate the solvents to obtain the complex.[8]

  • Freeze-Drying (Lyophilization):

    • Dissolve both the compound and the cyclodextrin in water (or a water/co-solvent mixture).

    • Freeze the solution and then lyophilize it to remove the solvent, leaving a powdered complex.

Phase Solubility Study:

  • Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD).

  • Add an excess of this compound to each solution.

  • Equilibrate the samples using the shake-flask method (Guide 1).

  • After equilibration, filter the solutions and analyze the concentration of the dissolved compound.

  • Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. The slope of this plot can provide information about the complexation efficiency.

References

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. SciSpace.
  • El-Gogary, R. I. (2024). Assessment of Phenolic Compounds by Spectrophotometry: Exploring the Technique's Limitations - A Mini-Review.
  • El Ghozlani, M., et al. (2022). The Journey towards Solubility Assessment of Small Molecules Using HPLC-DAD. MDPI.
  • Khan, I., et al. (2022). Determination of Phenolics and Flavonoids in Ethanolic Extract of Rosa Centifolia Using UV- Visible Spectroscopy. Journal of Rawalpindi Medical College.
  • Kumbhar, S. T. (2024). The Role of UV-Visible Spectroscopy for Phenolic Compounds Quantification in Winemaking.
  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. PharmaGuru.
  • Lund University Publications. (n.d.).
  • RJPBCS. (2017).
  • El Ghozlani, M., et al. (2022). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum.
  • Ivanova-Petropulos, V., et al. (2007). SPECTROPHOTOMETRIC METHODS FOR THE MEASUREMENT OF TOTAL PHENOLIC COMPOUNDS AND TOTAL FLAVONOIDS IN FOODS. Redalyc.
  • Brewer Science. (2022). Small Molecule Analysis Testing: HPLC vs GC.
  • ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay.
  • Hadziabdic, J., et al. (2014). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • World Health Organization. (2018).
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • IJPPR. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs.
  • Global Pharmaceutical Sciences Review. (n.d.). 04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor...
  • Mohammed Jafar, et al. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • The Organic Chemistry Tutor. (2020). Solubility Rules. YouTube.
  • Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • MedchemExpress.com. (n.d.). 4-(2-Methyl-4-thiazolyl)phenol (4-(2-Methylthiazol-4-yl)phenol).
  • PubChemLite. (n.d.). This compound.
  • ChemicalBook. (2025). 4-(2-TRITYL-2H-TETRAZOL-5-YLMETHYL)-PHENOL | 51517-88-5.
  • Sigma-Aldrich. (n.d.). 4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol.
  • Mota, F. L., et al. (2010). Studies on the solubility of phenolic compounds.
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.
  • AA Blocks. (n.d.). 81015-02-3 | this compound.
  • PubChem. (n.d.). Phenol.
  • Ali, A., et al. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar.
  • Park, J., et al. (2016). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)

Sources

Technical Support Center: Synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-(2-methyl-2H-tetrazol-5-yl)phenol. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, with a focus on troubleshooting and mitigating side reactions to improve yield, purity, and reproducibility.

Synthetic Overview & Key Challenges

The synthesis of this compound is typically approached in two main stages: first, the [3+2] cycloaddition of 4-cyanophenol with an azide source to form the 5-substituted 1H-tetrazole ring, followed by the regioselective N-methylation of the tetrazole.[1][2]

Each stage presents unique challenges, but the most critical is controlling the regioselectivity during the N-methylation step. The tetrazole anion is an ambident nucleophile, leading to the potential formation of two constitutional isomers: the desired N2-methyl product and the undesired N1-methyl side product. The ratio of these isomers is highly dependent on the reaction conditions.[3]

G cluster_0 Stage 1: Tetrazole Formation cluster_1 Stage 2: N-Methylation 4-Cyanophenol 4-Cyanophenol 4-(1H-tetrazol-5-yl)phenol 4-(1H-tetrazol-5-yl)phenol 4-Cyanophenol->4-(1H-tetrazol-5-yl)phenol  NaN3, Catalyst  [3+2] Cycloaddition Intermediate 4-(1H-tetrazol-5-yl)phenol Product This compound Intermediate->Product  Methylating Agent  (Desired Pathway) Side_Product 4-(1-methyl-1H-tetrazol-5-yl)phenol Intermediate->Side_Product  (Side Reaction)

Caption: Overall synthetic pathway for this compound.

Troubleshooting Guide: Side Reactions & Optimization

This section addresses specific issues encountered during synthesis in a question-and-answer format.

Q1: My N-methylation step produces a mixture of N1 and N2 isomers. How can I increase the selectivity for the desired N2 product?

A1: This is the most common and critical side reaction. The formation of the 4-(1-methyl-1H-tetrazol-5-yl)phenol isomer is a competing pathway.[4][5] Regioselectivity is governed by a delicate balance of steric, electronic, and reaction parameters.[3][6]

Underlying Causes & Mechanistic Insight: Upon deprotonation with a base, the 4-(1H-tetrazol-5-yl)phenol forms a tetrazolide anion. The negative charge is delocalized across the nitrogen atoms, but N1 and N2 are the primary sites for alkylation. Several factors influence which atom acts as the dominant nucleophile:

  • Solvation Effects: The nature of the solvent can influence the reacting species, which can range from free tetrazolide anions to various ion pairs. Under conditions of low solubility, N2 alkylation is often favored, possibly due to the involvement of contact ion pairs.[6]

  • Temperature: Higher reaction temperatures tend to favor the thermodynamically more stable N1-substituted product.[6] Performing the reaction at or below room temperature often improves N2 selectivity.

  • Counter-ion: The nature of the cation from the base can influence the structure of the ion pair, thereby affecting the nucleophilicity of the N1 and N2 positions.

  • Alkylation Agent: The steric bulk and nature of the electrophile play a role. For methylation, this effect is minimal, but it is a key consideration for larger alkyl groups.

G Anion 4-(Tetrazolide-5-yl)phenoxide Anion N1 Attack N2 Attack N1_Product 4-(1-methyl-1H-tetrazol-5-yl)phenol (Side Product) Anion:f1->N1_Product Less Selective (Often thermodynamic) N2_Product This compound (Desired Product) Anion:f2->N2_Product More Selective (Often kinetic) Reagent CH3-I Reagent->Anion:f1 Pathway 1 Reagent->Anion:f2 Pathway 2

Caption: Competing N1 vs. N2 alkylation pathways of the tetrazolide anion.

Recommended Solutions:

  • Optimize Classical Alkylation Conditions: If using a standard methylating agent like methyl iodide or dimethyl sulfate, systematically vary the base, solvent, and temperature.

    • Action: Screen a matrix of conditions. A good starting point is using K₂CO₃ as the base in a polar aprotic solvent like DMF or acetonitrile at room temperature.[3][5]

    • Rationale: This provides a baseline. Lowering the temperature can often increase the N2:N1 ratio, although it may slow the reaction rate.

  • Employ the Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol (methanol), triphenylphosphine (PPh₃), and an azodicarboxylate like DIAD or DEAD, often provides higher selectivity for the N2 isomer.[3][7]

    • Action: React 4-(1H-tetrazol-5-yl)phenol with methanol (1.0-1.5 eq), PPh₃ (1.5 eq), and DIAD (1.5 eq) in anhydrous THF at 0 °C to room temperature. (See Protocol 1 for details).

    • Rationale: The Mitsunobu reaction proceeds through a different mechanism involving a phosphonium intermediate, which can favor attack at the N2 position.[8] It is a milder alternative to alkyl halides and strong bases.[7]

Method Typical Reagents Solvent Temp (°C) Typical N2:N1 Ratio Reference
Classical AlkylationMethyl Iodide, K₂CO₃DMFRT~1.2 : 1[3]
Classical AlkylationBenzyl Bromide, K₂CO₃AcetoneRT~1.2 : 1[3]
Mitsunobu ReactionMethanol, PPh₃, DIADTHF0 to RTPredominantly N2[3][7]
Q2: I am observing O-methylation of the phenol group. How can I prevent this side reaction?

A2: O-methylation, forming 1-methoxy-4-(2-methyl-2H-tetrazol-5-yl)benzene, occurs because the phenoxide anion is also a potent nucleophile. This is especially problematic under strongly basic conditions used for N-methylation.

Recommended Solutions:

  • Control Stoichiometry and Base Strength:

    • Action: Use a milder base (e.g., K₂CO₃ instead of NaH) and carefully control the stoichiometry to be just over 1 equivalent. Add the base and alkylating agent at a low temperature.

    • Rationale: The tetrazole N-H (pKa ≈ 4.9) is significantly more acidic than the phenol O-H (pKa ≈ 10).[5] Using a base that is strong enough to deprotonate the tetrazole but not quantitatively deprotonate the phenol can favor N-alkylation. However, in practice, an equilibrium often exists, still allowing for some O-alkylation.

  • Use a Phenol Protecting Group: This is the most robust strategy to eliminate O-alkylation completely.

    • Action: Protect the phenol of 4-cyanophenol before the tetrazole formation step. A common and effective protecting group is the trityl (triphenylmethyl) group.[9][10][11] The protected compound is then carried through the tetrazole formation and N-methylation steps, followed by a final deprotection step under mild acidic conditions.[9]

    • Rationale: Protecting groups "mask" the reactive phenol, preventing it from participating in undesired reactions.[12][13] While this adds two steps to the overall synthesis (protection and deprotection), it guarantees chemoselectivity and can simplify purification significantly.

Q3: The initial cycloaddition of 4-cyanophenol to 4-(1H-tetrazol-5-yl)phenol is low-yielding. What can I do?

A3: This [3+2] cycloaddition between a nitrile and an azide can be sluggish and requires careful optimization.[1]

Potential Causes & Recommended Solutions:

  • Inactive Catalyst or Inefficient Conditions: The reaction often requires a catalyst to activate the nitrile.

    • Action: Use a Lewis acid catalyst such as zinc chloride (ZnCl₂) or zinc bromide (ZnBr₂).[2][14] Alternatively, solid acid catalysts like silica sulfuric acid have been shown to be effective and simplify workup.[1] Running the reaction in a high-boiling polar aprotic solvent like DMF or under microwave irradiation can significantly reduce reaction times and improve yields.[2]

    • Rationale: The catalyst coordinates to the nitrile nitrogen, making the carbon more electrophilic and susceptible to attack by the azide anion.[2]

  • Safety and Reagent Purity:

    • Action: Ensure the sodium azide used is of high quality and handled with extreme care. Caution: Acidic conditions can generate hydrazoic acid (HN₃), which is highly toxic and explosive. All operations must be performed in a well-ventilated fume hood with appropriate safety measures.[1] The 4-cyanophenol starting material should be pure.

    • Rationale: Impurities can inhibit the catalyst or lead to side reactions. Safety protocols are paramount when working with azides.

Q4: I'm having difficulty separating the N1 and N2 isomers after methylation. What are the best practices for purification and characterization?

A4: The N1 and N2 isomers often have similar polarities, making separation challenging but achievable.

Purification Strategy:

  • Action: Use silica gel column chromatography with a carefully optimized eluent system. Start with a moderately polar system, such as ethyl acetate/hexanes or dichloromethane/methanol, and gradually increase the polarity. Monitor fractions closely by TLC.

  • Rationale: The two isomers typically have a small but exploitable difference in Rf values. The N2 isomer is often slightly less polar than the N1 isomer.

Characterization and Confirmation:

  • NMR Spectroscopy is Key: ¹³C NMR is the most definitive method for assigning the correct isomer.

    • ¹³C NMR: The chemical shift of the tetrazole ring carbon (C5) is diagnostic. In 2,5-disubstituted tetrazoles (N2 isomer), the C5 signal is significantly deshielded (shifted downfield) by about 9-12 ppm compared to the corresponding 1,5-disubstituted derivative (N1 isomer).[5]

    • ¹H NMR: The chemical shifts of the methyl group and the aromatic protons will be different for each isomer, providing clear signals for determining the isomeric ratio in a mixture.

Frequently Asked Questions (FAQs)

  • Q: Why is the N2-substituted tetrazole often the desired product in medicinal chemistry?

    • A: The 5-substituted 2H-tetrazole moiety is often considered a better bioisostere for a cis-amide functional group, while the 1H-tetrazole is a bioisostere of a carboxylic acid.[15] The specific substitution pattern can profoundly impact a molecule's binding affinity, metabolic stability, and overall pharmacological profile.[3]

  • Q: Are there any alternative synthetic routes that avoid the N1/N2 isomer issue altogether?

    • A: Yes, multi-component reactions (MCRs), such as the Ugi tetrazole four-component reaction (UT-4CR), can provide direct access to 1,5-disubstituted tetrazoles.[15] While this would yield the N1 isomer in this context, modifications to MCRs or other synthetic strategies could potentially be developed to target the N2 position more directly, though this is a complex synthetic challenge.

Experimental Protocols

Protocol 1: N2-Selective Methylation via Mitsunobu Reaction

This protocol is adapted from general procedures for N-alkylation of tetrazoles using Mitsunobu conditions.[3][7][16]

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 4-(1H-tetrazol-5-yl)phenol (1.0 eq) and triphenylphosphine (1.5 eq) in anhydrous tetrahydrofuran (THF, ~0.1 M).

  • Addition of Alcohol: Add methanol (1.2 eq) to the solution.

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Azodicarboxylate Addition: Slowly add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq) dropwise to the stirred solution. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-18 hours, monitoring the reaction progress by TLC or LC-MS.

  • Workup:

    • Concentrate the reaction mixture under reduced pressure.

    • The crude residue will contain the product, triphenylphosphine oxide (TPPO), and the hydrazine dicarboxylate byproduct.

    • Redissolve the residue in a minimal amount of dichloromethane and purify directly by column chromatography. The large amount of byproducts often necessitates careful chromatography.

Protocol 2: Troubleshooting Workflow

G Start Problem Observed in Synthesis? Problem1 Low N2:N1 Isomer Ratio Start->Problem1 Problem2 O-Methylation Side Product Start->Problem2 Problem3 Low Yield in Ring Formation Start->Problem3 Problem4 Difficult Isomer Separation Start->Problem4 Solution1a Lower reaction temperature Problem1->Solution1a Cause: Thermodynamics Solution1b Switch to Mitsunobu protocol (See Protocol 1) Problem1->Solution1b Cause: Poor Selectivity Solution2a Use milder base (e.g., K2CO3) Problem2->Solution2a Cause: Strong Base Solution2b Implement phenol protecting group strategy (e.g., Trityl) Problem2->Solution2b Cause: Phenol Reactivity Solution3a Add Lewis acid catalyst (e.g., ZnCl2) Problem3->Solution3a Cause: Sluggish Reaction Solution3b Increase temperature or use microwave Problem3->Solution3b Cause: High Activation Energy Solution4a Optimize chromatography: - Shallow gradient - Test different solvent systems Problem4->Solution4a Cause: Similar Polarity Solution4b Confirm isomer identity with 13C NMR Problem4->Solution4b Cause: Ambiguous Identity

Caption: A troubleshooting decision tree for common synthesis issues.

References

Sources

Technical Support Center: Optimizing Tetrazole Formation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for optimizing tetrazole formation reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing 5-substituted-1H-tetrazoles, a critical moiety in medicinal chemistry and materials science. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the widely used [3+2] cycloaddition of nitriles and azides.

Section 1: Troubleshooting Guide

This section addresses common problems encountered during tetrazole synthesis, offering probable causes and actionable solutions based on established chemical principles.

Issue 1: Low or No Conversion of the Starting Nitrile

Question: I am running a [3+2] cycloaddition with a nitrile and sodium azide, but I'm observing very low conversion to the desired tetrazole, even after prolonged reaction times. What are the likely causes and how can I improve my yield?

Answer:

Low conversion is a frequent challenge in tetrazole synthesis, often stemming from insufficient nitrile activation, suboptimal reaction conditions, or solubility issues. Let's break down the potential causes and solutions.

Probable Causes & Solutions:

  • Inadequate Nitrile Activation: The [3+2] cycloaddition requires the activation of the nitrile group to facilitate the nucleophilic attack by the azide.[1] This is particularly crucial for electron-rich or sterically hindered nitriles.[2][3][4][5][6]

    • Solution: Employ a suitable catalyst. Lewis acids like zinc salts (e.g., ZnBr₂, ZnCl₂) are highly effective and commonly used to coordinate to the nitrile nitrogen, increasing its electrophilicity.[7][8][9] Brønsted acids or amine salts (e.g., triethylamine hydrochloride, ammonium chloride) can also serve as proton donors to activate the nitrile.[10][11] The choice of catalyst can be substrate-dependent, so screening a few options is advisable.

  • Suboptimal Reaction Temperature: Many tetrazole formation reactions require significant thermal energy to overcome the activation barrier.[3][4]

    • Solution: Increase the reaction temperature. Temperatures between 100-150 °C are typical for these reactions.[1][3][4] If you are running the reaction at a lower temperature, a gradual increase may significantly improve the conversion rate. Microwave-assisted synthesis can also be a powerful tool to accelerate the reaction.[8][12]

  • Poor Solubility of Reagents: For the reaction to proceed efficiently, both the nitrile and the azide source (commonly sodium azide) must be adequately dissolved in the solvent.[1] Sodium azide has poor solubility in many common organic solvents.[13]

    • Solution: Choose an appropriate high-boiling polar aprotic solvent. Dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are excellent choices as they can dissolve sodium azide to a reasonable extent and are stable at high temperatures.[4][12][14][15] In some cases, using water as a solvent with a zinc catalyst can be a highly effective and green option.[8][9]

  • Steric Hindrance: If your nitrile is sterically bulky, the approach of the azide nucleophile may be impeded, leading to a slower reaction rate.

    • Solution: In addition to optimizing the catalyst and temperature, consider using a less sterically demanding azide source if applicable, although sodium azide is standard. For particularly challenging substrates, longer reaction times will likely be necessary.

Issue 2: Formation of Impurities and Side Products

Question: My reaction is producing the tetrazole, but I'm also seeing significant byproduct formation, which is complicating purification. What are the common side reactions, and how can I minimize them?

Answer:

The formation of byproducts is often related to the reaction conditions and the stability of your starting materials and product.

Probable Causes & Solutions:

  • Nitrile Hydrolysis: In the presence of water, especially under acidic or basic conditions at high temperatures, nitriles can hydrolyze to the corresponding carboxylic acid or amide.[1]

    • Solution: Ensure you are using anhydrous solvents and reagents if your protocol is not explicitly aqueous. If using an acidic catalyst, consider a milder Lewis acid or an amine salt. If the reaction is performed in water, careful control of pH is crucial to minimize hydrolysis.[9]

  • Degradation of Starting Material or Product: High reaction temperatures maintained for extended periods can sometimes lead to the degradation of sensitive functional groups on your starting nitrile or the tetrazole product.

    • Solution: Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long heating periods. If degradation is a significant issue, it may be necessary to explore milder reaction conditions, perhaps with a more active catalyst system, to shorten the required reaction time.

Issue 3: Difficulties with Product Isolation and Purification

Question: I'm struggling to isolate my tetrazole product from the reaction mixture, particularly with removing the DMF solvent and inorganic salts. What is the standard workup procedure?

Answer:

Workup and purification of 5-substituted-1H-tetrazoles can be challenging due to their acidic nature and the high-boiling solvents typically used.

Standard Workup Protocol:

  • Cooling and Dilution: After the reaction is complete, allow the mixture to cool to room temperature. Dilute the reaction mixture with a sufficient volume of cold water.

  • Acidification and Precipitation: Transfer the aqueous mixture to a beaker and acidify with a mineral acid, such as hydrochloric acid (HCl), to a pH of ~2-3. Since 5-substituted-1H-tetrazoles are acidic (pKa similar to carboxylic acids), protonation will cause the product to precipitate out of the aqueous solution.[16]

  • Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove any remaining inorganic salts and residual solvent.

  • Further Purification: The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.[16]

Troubleshooting Workup:

  • Product Oiling Out: If the product "oils out" instead of precipitating as a solid upon acidification, it may be due to residual organic solvent or the melting point of your product being low. Try adding more water before acidification or cooling the mixture in an ice bath during acidification. If it still oils out, you may need to proceed with an extraction.

  • Product Remaining in Solution: If the product is highly water-soluble and does not precipitate, you will need to perform an extraction. After acidification, extract the aqueous layer multiple times with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

Section 2: Frequently Asked Questions (FAQs)

This section provides answers to broader questions regarding the optimization of tetrazole synthesis.

Q1: What is the mechanism of the [3+2] cycloaddition between a nitrile and an azide?

A1: The precise mechanism has been a subject of debate, but extensive studies, including density functional theory (DFT) calculations, suggest a stepwise process rather than a concerted cycloaddition, especially when using azide salts.[2][3][4][5][6] The generally accepted pathway involves the activation of the nitrile by a catalyst (e.g., a Lewis acid), followed by the nucleophilic attack of the azide ion on the nitrile carbon. This forms an imidoyl azide intermediate, which then undergoes cyclization to form the tetrazole ring.[2][3][4][5][6]

G cluster_activation Step 1: Nitrile Activation cluster_attack Step 2: Nucleophilic Attack cluster_cyclization Step 3: Cyclization Nitrile Nitrile Activated_Nitrile Activated Nitrile Complex Nitrile->Activated_Nitrile + Catalyst Catalyst Catalyst Imidoyl_Azide Imidoyl Azide Intermediate Activated_Nitrile->Imidoyl_Azide + Azide Azide Azide (N3-) Tetrazole Tetrazole Product Imidoyl_Azide->Tetrazole Intramolecular Cyclization

Caption: Simplified mechanism of tetrazole formation.

Q2: How do I choose the right catalyst for my reaction?

A2: The choice of catalyst depends on the electronic nature and steric profile of your nitrile substrate.

  • For Electron-Deficient Nitriles: These substrates are more electrophilic and may react under milder conditions, sometimes even without a catalyst, although one is generally recommended to improve the rate and yield.

  • For Electron-Rich and Aliphatic Nitriles: These require more potent activation. Zinc(II) salts like ZnBr₂ or ZnCl₂ are often the catalysts of choice.[7][8][9] Various other metal catalysts, including those based on copper, cobalt, and iron, have also been developed.[14][15][17][18][19]

  • Green Chemistry Considerations: If you are aiming for a more environmentally friendly process, consider heterogeneous catalysts like silica sulfuric acid or metal-exchanged zeolites, which can be recovered and reused.[19][20]

Catalyst TypeExamplesTypical Loading (mol%)Key Advantages
Lewis Acids ZnBr₂, ZnCl₂, AlCl₃10 - 100Highly effective for a broad range of nitriles.[7][8][9]
Amine Salts NH₄Cl, Et₃N·HClStoichiometricCost-effective and can generate the active azide species in situ.[10][11]
Heterogeneous Silica Sulfuric Acid, Zeolites1 - 10Recyclable, environmentally friendly, and easy to separate from the reaction mixture.[19][20]
Transition Metals Cu(II), Co(II) complexes1 - 5Can offer high efficiency under mild conditions.[14][15][18]

Q3: What are the most critical safety precautions when working with sodium azide?

A3: Sodium azide is acutely toxic and can form highly explosive compounds. Strict adherence to safety protocols is mandatory.

  • Avoid Acids: Never mix sodium azide with strong acids. This will generate hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive.[13][21][22] Reactions involving the in situ generation of HN₃ should only be performed with extreme caution and appropriate engineering controls.

  • Avoid Heavy Metals: Do not let sodium azide or its solutions come into contact with heavy metals such as lead, copper, mercury, or zinc, as this can form shock-sensitive and explosive heavy metal azides.[13][21] Use non-metal spatulas for handling.

  • Proper Quenching and Waste Disposal: Azide-containing waste must be quenched before disposal. A common method is to treat the waste with an excess of sodium nitrite followed by acidification to generate nitrous acid, which decomposes the azide to nitrogen gas. Dispose of quenched waste according to your institution's hazardous waste guidelines. Never pour azide waste down the drain.[13][23]

  • Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including safety glasses, a lab coat, and gloves.

G cluster_workflow Safe Azide Handling Workflow Start Start Reaction Setup Weigh_Azide Weigh Sodium Azide (in fume hood, non-metal spatula) Start->Weigh_Azide Reaction Perform Reaction (Avoid acids and heavy metals) Weigh_Azide->Reaction Quench Quench Reaction/Waste (e.g., with NaNO2/acid) Reaction->Quench Dispose Dispose of Quenched Waste (Follow institutional guidelines) Quench->Dispose End End Dispose->End

Sources

Technical Support Center: Purification of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 4-(2-methyl-2H-tetrazol-5-yl)phenol. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols designed for researchers and drug development professionals. Our approach is grounded in fundamental chemical principles to not only solve immediate purification challenges but also to empower you with the knowledge to proactively optimize your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound. We delve into the root causes of these problems and provide logical, field-proven solutions.

Q1: My initial crude product analysis shows multiple spots on TLC and complex ¹H NMR signals. What are the most likely impurities I'm dealing with?

A1: A complex crude mixture is common and typically arises from the synthetic route. The primary impurities to suspect are:

  • Unreacted Starting Material: Most syntheses start from 4-hydroxybenzonitrile. Due to its high polarity, it can be difficult to separate from the product.

  • Isomeric Product (4-(1-methyl-1H-tetrazol-5-yl)phenol): The N-alkylation of 5-substituted tetrazoles with agents like methyl iodide often yields a mixture of N1 and N2 regioisomers.[1][2] The ratio of these isomers is highly dependent on reaction conditions such as the base, solvent, and temperature.[1][3] Separating these isomers is often the greatest purification challenge.

  • Nitrile Hydrolysis Byproducts: If the [2+3] cycloaddition reaction of the nitrile with an azide source is not strictly anhydrous, the nitrile group can hydrolyze to form 4-hydroxybenzamide or 4-hydroxybenzoic acid.[4]

  • Degradation Products: Although the tetrazole ring is generally stable, prolonged exposure to harsh acidic or basic conditions during workup or heating can lead to degradation.[5][6]

Q2: I attempted an acid-base extraction to purify my product, but the recovery was very low. What could have gone wrong?

A2: Acid-base extraction is a powerful technique for this molecule, leveraging the acidity of the phenolic hydroxyl group (pKa ≈ 10).[7] However, low yield often points to procedural pitfalls.

  • Causality of the Issue: The principle is to use an aqueous base (e.g., 1M NaOH) to deprotonate the phenol, forming the water-soluble sodium phenoxide salt.[8][9] This salt moves into the aqueous layer, leaving non-acidic impurities in the organic layer. The product is then recovered by acidifying the aqueous layer to regenerate the neutral, less water-soluble phenol, which precipitates or is extracted back into an organic solvent.[9][10]

  • Troubleshooting Low Recovery:

    • Incomplete Deprotonation: You may not have used enough base or the base was not strong enough. While a weak base like sodium bicarbonate (NaHCO₃) can separate carboxylic acids from phenols, it is not strong enough to deprotonate the phenol itself.[7][9] Ensure you are using a strong base like NaOH or KOH.

    • Insufficient Mixing: Formation of the phenoxide salt occurs at the interface of the organic and aqueous layers. Insufficient mixing (shaking) of the separatory funnel leads to incomplete extraction.

    • Incomplete Re-protonation: When acidifying the aqueous layer to precipitate your product, you must ensure the pH is sufficiently acidic (pH ~2-3) to fully protonate the phenoxide. Use a pH indicator strip to confirm. Add the acid slowly and with cooling, as the neutralization is exothermic.

    • Product Solubility: While the neutral phenol is significantly less soluble in water than its salt, it still has some aqueous solubility. After acidification, if a precipitate does not form or seems incomplete, perform a back-extraction with a suitable organic solvent like ethyl acetate to recover the dissolved product.[9]

Q3: My compound "oiled out" during recrystallization instead of forming crystals. How can I resolve this?

A3: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. The result is a liquid phase separation instead of crystallization.

  • Underlying Principle: Successful recrystallization relies on the target compound having high solubility in a solvent at its boiling point and low solubility at low temperatures.[11] Impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.[12]

  • Solutions for Oiling Out:

    • Lower the Solution Temperature: The most direct cause is that the boiling point of your chosen solvent is higher than the melting point of your compound. Switch to a lower-boiling point solvent in which the compound still exhibits the required solubility profile.

    • Use a Solvent Mixture: A highly effective strategy is to use a mixed-solvent system.[13] Dissolve your compound in a minimal amount of a "good" hot solvent (e.g., ethanol, methanol). Then, add a "poor" hot solvent (e.g., water, hexane) dropwise until the solution becomes faintly turbid. Add a drop or two of the "good" solvent to redissolve the oil/precipitate, and then allow the solution to cool slowly. This method effectively lowers the saturation temperature below the compound's melting point.

    • Increase Solvent Volume: Oiling out can also happen if the solution is too concentrated. Add more hot solvent to the oiled-out mixture until it fully redissolves, then attempt slow cooling again.

Q4: My compound streaks badly on silica gel TLC plates. How can I get clean separation for column chromatography?

A4: Streaking on silica gel is a classic sign of a polar, acidic compound interacting too strongly with the stationary phase.[14] The phenolic hydroxyl group can deprotonate on the slightly acidic silica surface, leading to a mix of neutral and anionic species that travel at different rates, causing tailing.

  • The Chemical Fix: The solution is to suppress the ionization of the acidic phenol. This is achieved by adding a small amount of a volatile acid to your mobile phase (eluent).

    • Recommended Additive: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., Hexane/Ethyl Acetate or Dichloromethane/Methanol). This acidic modifier ensures the phenol remains protonated and elutes as a single, neutral species, resulting in a much sharper spot on the TLC plate.[15]

    • Choosing a Solvent System: this compound is a polar molecule.[15] Start with a relatively polar system for your TLC analysis. Good starting points are listed in the table below.

Solvent System (v/v)PolarityComments
50:50 Ethyl Acetate/HexaneMediumGood starting point for initial screening.
95:5 Dichloromethane/MethanolMedium-HighEffective for many polar heterocyclic compounds.
90:10:1 Ethyl Acetate/Methanol/Acetic AcidHighThe added acid prevents streaking and methanol increases polarity.
Q5: How can I effectively separate the N1 and N2 methyl isomers of my product?

A5: This is the most critical purification step, as the isomers often have very similar physical properties. While their pKa values will be nearly identical, making separation by extraction impossible, their dipole moments and crystal packing abilities can differ.

  • Method of Choice: Column Chromatography: This is the most reliable method. The two isomers, this compound and 4-(1-methyl-1H-tetrazol-5-yl)phenol, will have slightly different polarities. The N2 isomer is often slightly less polar than the N1 isomer. This subtle difference can be exploited with a carefully optimized flash chromatography protocol.[15][16]

    • Optimization is Key: Run several TLCs using different solvent systems (see table above), always including an acidic modifier, to find the system that gives the best separation (largest difference in Rf values) between the two spots corresponding to the isomers.

    • Running the Column: Use a long column with a fine mesh silica gel (230-400 mesh) for the best resolution. A slow, carefully controlled gradient elution can sometimes be more effective than an isocratic (constant solvent mixture) elution.

  • Alternative: Fractional Recrystallization: If the isomers are produced in a significantly unequal ratio and have different solubilities, fractional recrystallization may be possible. This involves carefully recrystallizing the crude mixture and collecting the crystals in batches (fractions). Each fraction is then analyzed for isomeric purity. This method is often tedious and less efficient than chromatography.

Visual Troubleshooting and Workflow Guides

The following diagrams provide a visual guide to making logical decisions during the purification process.

G start Crude Product Analysis (TLC, NMR) check_purity Is the major spot the desired product? start->check_purity impurity_id Identify Impurities: - Isomer (N1 vs N2) - Starting Material - Hydrolysis Byproducts check_purity->impurity_id No method_select Select Purification Method check_purity->method_select Yes impurity_id->method_select acid_base Acid-Base Extraction method_select->acid_base Non-acidic impurities recryst Recrystallization method_select->recryst Crystalline solid, minor impurities chrom Column Chromatography method_select->chrom Isomer separation or high purity needed final_product Pure Product (Verify by NMR, LC-MS, m.p.) acid_base->final_product recryst->final_product chrom->final_product

Caption: Purification decision workflow.

G start Recrystallization Attempt oiling_out Did the product 'Oil Out'? start->oiling_out no_crystals Did crystals fail to form on cooling? oiling_out->no_crystals No solution1 Root Cause: Solvent BP > Product MP Solution: 1. Use lower boiling solvent 2. Use mixed-solvent system oiling_out->solution1 Yes solution2 Root Cause: Supersaturated solution Solution: 1. Scratch inner flask wall 2. Add a seed crystal 3. Re-heat, add poor solvent no_crystals->solution2 Yes success Pure Crystals Formed no_crystals->success No

Caption: Troubleshooting recrystallization issues.

Detailed Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This protocol is designed to remove non-acidic impurities, such as unreacted starting materials that lack the phenolic group.

  • Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel. Use approximately 10-20 mL of solvent per gram of crude material.

  • Base Extraction: Add an equal volume of 1 M sodium hydroxide (NaOH) aqueous solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean Erlenmeyer flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with a fresh portion of 1 M NaOH to ensure all the phenolic product has been transferred to the aqueous phase. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous extracts in an ice bath. While stirring, slowly add concentrated hydrochloric acid (HCl) or 6 M HCl dropwise until the solution is acidic (pH ~2-3, check with pH paper). A precipitate of the purified product should form.

  • Isolation:

    • If a solid precipitates: Collect the solid by vacuum filtration. Wash the filter cake with cold deionized water to remove inorganic salts, and then with a small amount of a non-polar solvent like hexane to aid in drying.

    • If no solid forms (or is incomplete): Transfer the acidified solution back to a separatory funnel and extract the product into fresh ethyl acetate (3x portions). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 2: Purification by Mixed-Solvent Recrystallization

This protocol is effective when a single ideal solvent cannot be found. A common pair is ethanol ("good" solvent) and water ("poor" solvent).[12][13]

  • Dissolve: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to just dissolve the solid at the boiling point.

  • Induce Saturation: While keeping the solution hot, add hot deionized water dropwise until the solution becomes persistently cloudy (turbid).

  • Clarify: Add 1-2 drops of hot ethanol to make the solution clear again.

  • Cool Slowly: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]

  • Induce Crystallization (if necessary): If no crystals have formed, try scratching the inside of the flask below the solvent line with a glass rod or adding a tiny "seed" crystal of pure product.[13]

  • Chill: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolate: Collect the crystals by vacuum filtration, wash with a small amount of a cold ethanol/water mixture, and then with cold water. Dry the crystals thoroughly.

References

  • Guinchard, C., Baud, M., Panouse, J. J., & Porthault, M. (n.d.). Chromatographic Separation on Silica of Polar Aromatic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Improving the Stability of Tetrazole-Containing Compounds in Solution. BenchChem.
  • Chemistry Steps. (n.d.). Organic Acid-Base Extractions. Chemistry Steps.
  • Various Authors. (2015).
  • Nichols, L. (2022). 4.8: Acid-Base Extraction. Chemistry LibreTexts.
  • Unknown Author. (n.d.).
  • Wikipedia. (n.d.). Acid–base extraction. Wikipedia.
  • Unknown Author. (n.d.). Acid-Base Extraction. Grossmont College.
  • BenchChem. (n.d.). Troubleshooting low conversion rates in nitrile to tetrazole reactions. BenchChem.
  • Ostrovskii, V. A., Koldobskii, G. I., & Grigor'ev, Y. V. (n.d.).
  • MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
  • Al-Amiery, A. A. (2023). Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry: An Article Review. Al-Nahrain Journal of Science, 26(1), 1-7.
  • Wikipedia. (n.d.). Tetrazole. Wikipedia.
  • BenchChem. (n.d.).
  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • The Royal Society of Chemistry. (n.d.).
  • University of Colorado Boulder. (n.d.). Column Chromatography.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Unknown Author. (n.d.).
  • Various Authors. (2025). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation.
  • Royal Society of Chemistry. (n.d.).

Sources

Technical Support Center: Troubleshooting Common Pitfalls in Handling Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with tetrazole compounds. This guide is designed to provide practical, in-depth solutions to the common challenges encountered during the synthesis, purification, and handling of these versatile yet demanding heterocyclic compounds. Drawing from established protocols and field-proven insights, this resource aims to enhance the safety, efficiency, and success of your experimental work.

I. Synthesis-Related Challenges

Frequently Asked Questions (FAQs)

Q1: My tetrazole synthesis via the [3+2] cycloaddition of a nitrile and sodium azide is sluggish or failing. What are the likely causes and solutions?

A1: This is a frequent issue often stemming from several factors. Low reactivity of the nitrile, suboptimal reaction conditions, and the potential for hazardous side reactions are key considerations.[1]

Troubleshooting Steps:

  • Catalyst and Additive Selection: The reaction of nitriles with sodium azide often requires an acid catalyst to generate hydrazoic acid (HN₃) in situ, which is the active azide source.[2] However, the accumulation of HN₃ is highly hazardous.[3]

    • Ammonium Chloride: A common and effective catalyst. Ensure it is dry and used in appropriate stoichiometric amounts.

    • Zinc Salts: Zinc bromide (ZnBr₂) can be a highly effective catalyst, proceeding in concentrated aqueous solutions and potentially minimizing the free HN₃ in the headspace.[4]

    • Trialkylammonium Salts: In non-polar media, a combination of a phase transfer agent (quaternary ammonium salt) and a catalytic amount of a trialkylammonium salt can effectively promote the reaction while minimizing the formation of hydrazoic acid.[5]

  • Solvent Choice: High-boiling polar aprotic solvents like DMF or DMSO are commonly used. Ensure the solvent is anhydrous, as water can interfere with the reaction.[4]

  • Temperature and Reaction Time: These reactions often require elevated temperatures (e.g., 120 °C) and prolonged reaction times (24-48 hours).[4] Monitor the reaction progress by TLC or LC-MS.

  • Alternative Azide Sources: For sensitive substrates, consider using less hazardous azide sources like trimethylsilyl azide (TMSN₃), often in the presence of a Lewis acid.[6]

Q2: I'm observing the formation of a lactam byproduct in my Schmidt reaction for tetrazole synthesis. How can I favor the formation of the desired tetrazole?

A2: Lactam formation is a common competing reaction pathway in the Schmidt reaction, especially when hydrazoic acid is generated in situ from sodium azide and a Brønsted acid.[6]

Optimization Strategies:

  • Use of Trimethylsilyl Azide (TMSN₃): Substituting hydrazoic acid with TMSN₃ can significantly favor tetrazole formation. TMSN₃ is also less hazardous to handle.[6]

  • Lewis Acid Catalysis: The use of Lewis acids, such as boron trifluoride etherate, can promote the desired cyclization to the tetrazole.[6]

  • Anhydrous Conditions: Meticulously excluding water from the reaction mixture is crucial. Water can promote the hydrolysis of intermediates, leading to lactam formation.[6]

Q3: My N-alkylation of a 5-substituted tetrazole is yielding a mixture of N1 and N2 isomers. How can I control the regioselectivity?

A3: Achieving regioselectivity in the N-alkylation of tetrazoles is a significant challenge, with the ratio of N1 and N2 isomers being influenced by the alkylating agent, base, solvent, and the electronic properties of the 5-substituent.[7][8]

Table 1: Factors Influencing N-Alkylation Regioselectivity

FactorGeneral Trend Favoring N1 IsomerGeneral Trend Favoring N2 Isomer
Alkylating Agent Bulky electrophilesLess sterically demanding electrophiles
Solvent Aprotic, non-polar solventsPolar, protic solvents
Base Strong, non-nucleophilic basesWeaker bases
5-Substituent Electron-donating groupsElectron-withdrawing groups

Methodological Approaches:

  • Classical Alkylation: While often leading to mixtures, careful optimization of the conditions in Table 1 can favor one isomer.[7]

  • Mitsunobu Reaction: This method can offer milder reaction conditions and may favor the N2 isomer.[7]

  • Tin-Mediated Alkylation: The use of organotin reagents, such as reacting a 2-(tri-n-butylstannyl)tetrazole with an alkyl halide, can effectively block the N2 position and lead to selective N1 alkylation.[9]

  • Mechanochemical Methods: Ball milling with a specific grinding auxiliary has been shown to enhance selectivity for N2 regioisomers.[10]

Caption: Decision workflow for N-alkylation of 5-substituted tetrazoles.

II. Purification and Analytical Pitfalls

Frequently Asked Questions (FAQs)

Q1: I am having difficulty purifying my tetrazole derivative. It either streaks on the silica gel column or "oils out" during recrystallization. What should I do?

A1: These are common purification challenges for tetrazoles due to their polarity and potential for strong interactions.[11]

Troubleshooting Column Chromatography:

  • Strong Adsorption to Silica: Tetrazoles can be quite polar and may bind strongly to acidic silica gel.

    • Increase Eluent Polarity: Gradually increase the polarity of your mobile phase. Adding a small amount of methanol (1-5%) or a few drops of acetic acid to the eluent can help to displace the compound from the silica.[11]

    • Use a Different Stationary Phase: Consider using neutral or basic alumina, or reversed-phase silica gel (C18) for highly polar compounds.

Troubleshooting Recrystallization:

  • "Oiling Out": This occurs when the compound separates as a liquid instead of a solid, often due to impurities or too rapid cooling.

    • Re-dissolve and Cool Slowly: Reheat the solution to re-dissolve the oil, potentially adding a minimal amount of additional solvent. Allow the solution to cool very slowly, perhaps by insulating the flask.[11]

    • Change Solvent System: The chosen solvent may be inappropriate. Experiment with different solvents or a mixed solvent system.

  • Failure to Crystallize:

    • Induce Crystallization: Scratch the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[11]

    • Add Seed Crystals: If available, add a tiny crystal of the pure compound to the solution.[11]

    • Concentrate the Solution: Carefully evaporate some of the solvent and attempt to cool again.[11]

Q2: How can I effectively remove residual sodium azide from my tetrazole product?

A2: Residual sodium azide is a significant safety concern due to its toxicity and explosive nature. Its complete removal is crucial.

Removal Protocol:

  • Acidification and Extraction: After the reaction, carefully acidify the aqueous solution to a pH of ~1-2 with an acid like HCl. This protonates the tetrazole, often causing it to precipitate or allowing it to be extracted into an organic solvent like ethyl acetate. Sodium azide remains in the aqueous layer.

  • Quenching Excess Azide: Before workup, any excess sodium azide in the reaction mixture can be quenched by the addition of sodium nitrite under acidic conditions, which converts it to nitrogen gas and nitrous oxide.[3] Caution: This should be done carefully in a well-ventilated fume hood as it can be vigorous.

  • Thorough Washing: During the workup, wash the organic layer multiple times with water and brine to remove any remaining water-soluble impurities, including sodium azide.

Q3: My fused tetrazole appears to be in equilibrium with an azido-azomethine tautomer in solution. How can I confirm this and what are the implications?

A3: The azide-tetrazole equilibrium is a known phenomenon for certain fused tetrazole systems, influenced by solvent, temperature, and pH.[12][13] This can complicate analysis and affect the compound's reactivity and stability.

Analytical Confirmation:

  • NMR Spectroscopy: 15N NMR spectroscopy is a powerful tool for studying this equilibrium. The chemical shifts of the nitrogen atoms are very sensitive to whether they are in the tetrazole ring or the azide group.[14] In 1H and 13C NMR, you may observe two sets of signals corresponding to the two tautomers.

  • Solvent Effects: The equilibrium can often be shifted by changing the solvent. For instance, more polar solvents may favor one tautomer over the other.[13]

III. Stability and Safety Concerns

Frequently Asked Questions (FAQs)

Q1: What are the primary safety hazards associated with tetrazole compounds?

A1: The high nitrogen content and often positive enthalpy of formation make many tetrazole derivatives energetic materials.[15]

Key Safety Considerations:

  • Explosive Potential: Tetrazoles can be sensitive to heat, shock, or friction and may decompose explosively, especially when dry.[16][17] 1H-Tetrazole itself can decompose rapidly and explosively if heated above its melting point.[16]

  • Formation of Sensitive Salts: Tetrazoles can form heavy metal salts (e.g., with copper, lead, silver) that are highly sensitive and explosive. Avoid contact with these metals.

  • Hydrazoic Acid Formation: Syntheses using sodium azide and an acid can generate highly toxic and explosive hydrazoic acid (HN₃).[3][6] It is crucial to handle these reactions with extreme caution in a well-ventilated fume hood and to have quenching procedures in place. Continuous flow chemistry can be a safer alternative for reactions involving in situ generation of HN₃.[18]

  • Toxicity: While the toxicity of many tetrazole derivatives is not fully characterized, the parent compound and its precursors (like sodium azide) are toxic.[17] Always handle with appropriate personal protective equipment (PPE).

Caption: Interrelationship of primary hazards in handling tetrazoles.

Q2: My tetrazole compound is degrading in solution. How can I improve its stability?

A2: The stability of tetrazole-containing compounds in solution can be influenced by pH, temperature, light, and the presence of oxidizing agents.[19]

Stabilization Strategies:

  • pH Optimization: The stability of tetrazoles is often pH-dependent. Conduct a pH-rate profile study to identify the pH of maximum stability, which for many compounds is in the range of 4 to 8.[19] Use appropriate buffers to maintain this pH.

  • Storage Conditions: Store solutions protected from light and at reduced temperatures (e.g., 2-8 °C) to minimize thermal and photodegradation.[19]

  • Solvent Selection: While aqueous solutions are common, the use of co-solvents or formulating in non-aqueous solvents can sometimes enhance stability.[19]

  • Avoid Incompatible Excipients: Be mindful of other components in your formulation. For example, oxidizing agents can lead to degradation.[19]

Q3: What are the best practices for storing tetrazole compounds?

A3: Proper storage is critical for both safety and maintaining the integrity of the compound.

Recommended Storage Protocol:

  • Keep in a Tightly Closed Container: This prevents exposure to moisture and air.[17]

  • Store in a Cool, Dry, Well-Ventilated Area: This minimizes the risk of thermal decomposition.[20]

  • Avoid Drying Out: Some tetrazoles, like 5-amino-1H-tetrazole monohydrate, can become explosive when allowed to dry out.[17] Store them in a way that maintains their hydration.

  • Isolate from Incompatible Materials: Store away from strong oxidizing agents, strong acids, and heavy metal salts.[20]

  • Grounding: For bulk quantities, ensure containers are properly grounded to prevent static discharge, which could be an ignition source.[20]

This guide provides a starting point for troubleshooting common issues with tetrazole compounds. Always consult the Safety Data Sheet (SDS) for your specific compound and perform a thorough risk assessment before beginning any experimental work.

References
  • Kiselev, V. G., et al. (2018). Tautomerism and Thermal Decomposition of Tetrazole: High-Level ab Initio Study. The Journal of Physical Chemistry A, 122(4), 1047-1056. [Link]

  • Piekiel, N. W., et al. (2012). Initiation and Decomposition of Tetrazole Containing Green Energetic Materials. MRS Online Proceedings Library, 1421, mrss12-1421-s08-03. [Link]

  • D'hooghe, M., & De Kimpe, N. (2006). Tetrazoles via Multicomponent Reactions. Chemical Reviews, 106(8), 3055-3087. [Link]

  • Kaur, H., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry. [Link]

  • Miliutina, M., et al. (2019). Synthesis of new bile acid-fused tetrazoles using the Schmidt reaction. Beilstein Journal of Organic Chemistry, 15, 2374-2382. [Link]

  • The Heterocyclist. (2012). Tetrazole synthesis, Part I: Azide-based methods and dealing with the danger of hydrazoic acid. The Heterocyclist. [Link]

  • Pal, S., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. RSC Medicinal Chemistry, 15(6), 1461-1493. [Link]

  • Boan, A. F., et al. (2021). Understanding the regioselectivity of 5-substituted 1H-tetrazoles alkylation. New Journal of Chemistry, 45(4), 1933-1941. [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Amino-1H-Tetrazole Monohydrate, 99%. Cole-Parmer. [Link]

  • Kurbangalieva, A. R., et al. (2021). 15N Chemical Shifts and JNN-Couplings as Diagnostic Tools for Determination of the Azide–Tetrazole Equilibrium in Tetrazoloazines. The Journal of Organic Chemistry, 86(24), 18049-18057. [Link]

  • ResearchGate. (2021). Understanding the regioselectivity of 5-substituted 1 H -tetrazoles alkylation. ResearchGate. [Link]

  • Bio-Fine. (n.d.). 1-H-TETRAZOLE. Bio-Fine. [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Bakonyi, M., et al. (2022). Regioselective N-2 Alkylation of Tetrazoles with Phenacyl Halides under Mechanochemical Conditions and Its Application to a Solid-State Synthesis of the Antiepileptic Drug Cenobamate. ACS Sustainable Chemistry & Engineering, 10(1), 213-220. [Link]

  • Jida, M., et al. (2022). Synthesis of 5-Substituted Tetrazoles: Reaction of Azide Salts with Organonitriles Catalyzed by Trialkylammonium Salts in Non-polar Media. Organic Process Research & Development, 26(5), 1475-1482. [Link]

  • ResearchGate. (2021). Blue Light Induced N-H Functionalization of Tetrazoles with Aryldiazoacetates: Access to 1,5-disubstituted Regioisomers. ResearchGate. [Link]

  • Georgia Tech. (n.d.). Novel Synthesis of 5-Substituted-Tetrazoles. Georgia Tech. [Link]

  • ResearchGate. (2016). The azide/tetrazole equilibrium: an investigation in the series of furo. ResearchGate. [Link]

  • Himo, F., et al. (2002). Mechanisms of tetrazole formation by addition of azide to nitriles. Journal of the American Chemical Society, 124(41), 12210-12216. [Link]

  • Reddit. (2023). Problem with tetrazole formation. r/Chempros. [Link]

  • ResearchGate. (2016). The azide/tetrazole equilibrium: an investigation in the series of furo. ResearchGate. [Link]

  • ResearchGate. (2022). Overcoming the Challenges of Making a Single Enantiomer N-1 Substituted Tetrazole Prodrug Using a Tin-Mediated Alkylation and Enzymatic Resolution. ResearchGate. [Link]

Sources

Technical Support Center: Bioassay Development for 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 4-(2-methyl-2H-tetrazol-5-yl)phenol. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and detailed protocols to facilitate the successful bioassay development and screening of this novel compound. Given the compound's structural features—a phenol group and a tetrazole ring, a known bioisostere of a carboxylic acid—this guide will focus on assays pertinent to biological activities commonly associated with these moieties, such as antioxidant, anticancer, and anti-inflammatory properties.[1][2][3][4][5]

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling and preliminary assessment of this compound.

Q1: What are the likely biological activities of this compound based on its structure?

A1: While specific data for this compound is not yet available, its chemical structure provides clues to its potential bioactivities. The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a feature present in many pharmacologically active agents.[1][2][6] Compounds containing tetrazole moieties have demonstrated a wide range of activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects.[2][7][8][9] The phenolic group is a known antioxidant and is also a common structural feature in compounds with anticancer and anti-inflammatory properties.[3][4][5] Therefore, initial bioassays could logically explore its potential as an antioxidant, cytotoxic agent against cancer cell lines, or as an inhibitor of inflammatory pathways.

Q2: How should I prepare and store stock solutions of this compound?

A2: For initial studies, dissolving the compound in an organic solvent such as dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10-50 mM) is recommended. Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. For long-term storage, keep the stock solutions at -20°C or -80°C. The stability of tetrazole-containing compounds in aqueous solutions can be influenced by pH, temperature, and light exposure.[7] It is advisable to prepare fresh dilutions in your assay buffer or cell culture medium for each experiment.

Q3: What are some initial, cost-effective screening assays to assess the bioactivity of this compound?

A3: A good starting point would be to perform a simple in vitro antioxidant assay, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10][11] This can provide a rapid assessment of the compound's antioxidant potential. For preliminary anticancer screening, a cell viability assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, using a panel of cancer cell lines (e.g., breast, colon, lung) can indicate cytotoxic effects.[12]

Q4: I am observing poor solubility of the compound in my aqueous assay buffer. What can I do?

A4: Poor aqueous solubility is a common challenge with small organic molecules. Here are a few troubleshooting steps:

  • Co-solvents: If your assay can tolerate it, you can try using a small percentage of a co-solvent like ethanol or polyethylene glycol (PEG) in your final assay buffer.

  • pH Adjustment: The solubility of phenolic and tetrazole-containing compounds can be pH-dependent.[7] Experiment with slight adjustments to the buffer pH, if permissible for your assay, to see if solubility improves.

  • Sonication: Briefly sonicating the solution can help to dissolve the compound.

  • Use of Surfactants: A very low concentration of a non-ionic surfactant, such as Tween® 20 or Triton™ X-100, can sometimes improve solubility. However, be cautious as surfactants can interfere with some biological assays.

Part 2: Troubleshooting Guides for Common Bioassays

This section provides detailed troubleshooting for specific issues that may arise during common bioassay workflows for this compound.

Antioxidant Assays (e.g., DPPH Assay)
Problem Potential Cause(s) Troubleshooting Steps
High background signal or color interference The compound itself may absorb light at the same wavelength as the detection molecule (e.g., DPPH).Run a control experiment with the compound alone (without the detection reagent) to measure its intrinsic absorbance. Subtract this background absorbance from your experimental readings.
Inconsistent or non-reproducible results - Instability of the compound in the assay buffer.- Pipetting errors.- Variation in incubation times.- Prepare fresh dilutions of the compound for each experiment.- Use calibrated pipettes and ensure proper mixing.- Strictly adhere to the specified incubation times for all samples.
Low or no antioxidant activity observed - The compound may not have significant radical scavenging activity.- The concentration range tested is too low.- Consider testing the compound in other antioxidant assays that measure different mechanisms (e.g., ABTS assay, ORAC assay).- Test a wider range of concentrations, including higher concentrations if solubility permits.
Cell-Based Assays (e.g., MTT Cytotoxicity Assay)
Problem Potential Cause(s) Troubleshooting Steps
Precipitation of the compound in cell culture media The compound has low solubility in the aqueous environment of the cell culture medium.- Lower the final concentration of the compound in the media.- Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced precipitation and cytotoxicity.- If possible, pre-warm the media before adding the compound.
High variability between replicate wells - Uneven cell seeding.- Edge effects in the microplate.- Incomplete dissolution of the formazan crystals.- Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.- Avoid using the outer wells of the microplate, or fill them with sterile media/PBS to maintain humidity.- Ensure complete dissolution of the formazan crystals by thorough mixing before reading the absorbance.
Discrepancy between MTT results and cell morphology - The compound may interfere with cellular metabolic activity without causing cell death.- The compound might be cytostatic (inhibiting cell proliferation) rather than cytotoxic (killing cells).- Use a complementary assay that measures cell death through a different mechanism, such as a trypan blue exclusion assay or a lactate dehydrogenase (LDH) release assay.- Perform a cell cycle analysis to investigate potential cytostatic effects.

Part 3: Detailed Experimental Protocols

This section provides step-by-step methodologies for key experiments.

Protocol 1: DPPH Radical Scavenging Assay

Objective: To determine the in vitro antioxidant activity of this compound.

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.

  • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution of the test compound or ascorbic acid.

  • Add 100 µL of the DPPH solution to each well.

  • For the control, add 100 µL of methanol instead of the test compound.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100

Protocol 2: MTT Cell Viability Assay

Objective: To assess the cytotoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Doxorubicin (positive control)

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare a series of dilutions of the test compound and doxorubicin in the complete cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the prepared dilutions of the test compound or doxorubicin.

  • For the vehicle control, add medium with the same concentration of DMSO used for the test compound.

  • Incubate the plate for 48-72 hours.

  • Add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Shake the plate gently for 10 minutes.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability using the following formula: % Viability = (Abs_sample / Abs_control) x 100

Part 4: Visualizations

Workflow for Bioactivity Screening

G cluster_0 Initial Screening cluster_1 Secondary Assays (if initial hits) cluster_2 Lead Optimization A Compound Synthesis & Characterization B Solubility & Stability Testing A->B C In Vitro Antioxidant Assays (e.g., DPPH) B->C D Cytotoxicity Screening (e.g., MTT Assay) B->D E Mechanism of Action Studies (e.g., Enzyme Inhibition) C->E If active F Anti-inflammatory Assays (e.g., NO production) D->F If cytotoxic G Advanced Cell-Based Assays (e.g., Apoptosis, Cell Cycle) D->G If cytotoxic H Structure-Activity Relationship (SAR) Studies E->H F->H G->H

Caption: A generalized workflow for the initial bioactivity screening and follow-up studies for a novel compound like this compound.

Potential Signaling Pathways to Investigate

G cluster_0 Oxidative Stress Pathway cluster_1 Inflammatory Pathway ROS Reactive Oxygen Species (ROS) Cell_Damage Oxidative Cell Damage ROS->Cell_Damage Compound This compound Compound->ROS Scavenges NFkB NF-κB Signaling Compound->NFkB Inhibits? Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) Antioxidant_Enzymes->ROS Neutralizes LPS LPS/Inflammatory Stimulus LPS->NFkB iNOS_COX2 iNOS/COX-2 Expression NFkB->iNOS_COX2 Inflammatory_Mediators Inflammatory Mediators (e.g., NO, Prostaglandins) iNOS_COX2->Inflammatory_Mediators

Caption: Hypothesized signaling pathways where this compound might exert antioxidant or anti-inflammatory effects.

References

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry. [Link]

  • Tetrazole Derivatives and Role of Tetrazole in Medicinal Chemistry:An Article Review. ResearchGate. [Link]

  • Biological activities importance of Tetrazole derivatives. ResearchGate. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. National Institutes of Health. [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Bioisosterism: A Rational Approach in Drug Design. Institute of Industrial Science, the University of Tokyo. [Link]

  • Synthesis of Phenol-derivatives and Biological Screening for Anticancer Activity. PubMed. [Link]

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • Role of Phenolic Compounds in Human Disease: Current Knowledge and Future Prospects. MDPI. [Link]

  • Acid Bioisosteres. Cambridge MedChem Consulting. [Link]

  • Structure Property Relationships of Carboxylic Acid Isosteres. ACS Publications. [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Odesa University. [Link]

  • An Overview of Plant Phenolic Compounds and Their Importance in Human Nutrition and Management of Type 2 Diabetes. National Institutes of Health. [Link]

  • Structure activity relationship of synthesized derivative tetrazole (5 a–e). ResearchGate. [Link]

  • Structure activity relationship of the synthesized compounds 3–11. ResearchGate. [Link]

  • Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare. GSC Online Press. [Link]

  • Synthesis and structure–activity relationships of tetrazole-containing... ResearchGate. [Link]

  • Phenolic Compounds and their Biological and Pharmaceutical Activities. ResearchGate. [Link]

  • Phenolic Composition and Antioxidant Properties of Bee Bread Collected in Three Consecutive Beekeeping Seasons in Poland. MDPI. [Link]

  • Discovery of Potent Tetrazole Free Fatty Acid Receptor 2 Antagonists. National Institutes of Health. [Link]

  • 2-(2-Amino-5-methylthiazol-4-yl)phenol. National Institutes of Health. [Link]

  • Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Scirp.org. [Link]

  • (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

Sources

Technical Support Center: Analytical Challenges in Characterizing Tetrazole Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I've designed this guide to address the specific and often complex analytical challenges encountered when characterizing tetrazole isomers. Tetrazoles are crucial heterocyclic compounds in medicinal chemistry, frequently used as bioisosteric replacements for carboxylic acids.[1][2][3] However, their synthesis often yields isomeric mixtures—primarily 1-substituted (1,5-disubstituted) and 2-substituted (2,5-disubstituted) regioisomers—which can possess vastly different physicochemical and pharmacological properties.[4][5][6]

This guide provides in-depth, practical troubleshooting advice and answers to frequently asked questions to help you achieve unambiguous characterization of your compounds.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you might encounter during the analysis of tetrazole isomers, offering step-by-step solutions grounded in analytical principles.

Problem 1: Poor or No Chromatographic Separation of Tetrazole Isomers

Scenario: You've run your reaction mixture on a standard reverse-phase HPLC-UV system, but you're seeing a single broad peak or two poorly resolved peaks for your expected 1,5- and 2,5-disubstituted tetrazole products.

Causality: The structural similarity and comparable polarity of tetrazole regioisomers make them notoriously difficult to separate using generic chromatographic methods. Successful separation depends on exploiting subtle differences in their pKa, dipole moments, and interactions with the stationary phase. The tetrazole ring has a pKa of approximately 4.9, similar to carboxylic acids, meaning the mobile phase pH is critical.[4][6]

Troubleshooting Workflow

start Poor HPLC Resolution check_column Step 1: Verify Column Suitability (Standard C18 may be insufficient) start->check_column optimize_mp Step 2: Optimize Mobile Phase pH (Exploit pKa differences) check_column->optimize_mp If resolution still poor adjust_gradient Step 3: Modify Gradient & Organic Modifier optimize_mp->adjust_gradient If resolution still poor success Baseline Separation Achieved optimize_mp->success consider_alt Step 4: Consider Alternative Stationary Phases (e.g., Phenyl-Hexyl, Biphenyl, Mixed-Mode) adjust_gradient->consider_alt If resolution still poor adjust_gradient->success consider_alt->success

Caption: Troubleshooting workflow for poor HPLC separation of tetrazole isomers.

Detailed Protocol: Optimizing HPLC Separation of Tetrazole Isomers
  • Assess Your Current Method:

    • Column: Standard C18 columns are often the first choice but may lack the selectivity needed.

    • Mobile Phase: A simple water/acetonitrile or water/methanol gradient is often insufficient.

  • Step-by-Step Optimization:

    • Control Mobile Phase pH: This is the most critical parameter. Since the tetrazole pKa is ~4.9, running the mobile phase at a pH between 3.0 and 4.0 will ensure the compounds are in their neutral (protonated) form, maximizing retention on a reverse-phase column and often enhancing selectivity.

      • Action: Add a buffer to the aqueous portion of your mobile phase. A 20-50 mM phosphate or formate buffer is a good starting point. Adjust the pH with the corresponding acid (e.g., phosphoric acid or formic acid).

    • Select the Right Organic Modifier: While acetonitrile is common, methanol can offer different selectivity due to its hydrogen-bonding properties. Try running identical gradients with each solvent to see which provides better resolution.

    • Fine-Tune the Gradient: If peaks are still co-eluting, slow down the gradient. A shallower gradient (e.g., increasing the organic phase by 0.5-1% per minute) provides more time for the isomers to interact with the stationary phase, improving resolution.

    • Consider an Alternative Column: If optimization fails, the column chemistry is the next variable to change.

      • Phenyl-Hexyl or Biphenyl Phases: These columns offer π-π interactions, which can be highly effective for separating aromatic compounds like substituted tetrazoles.

      • Mixed-Mode Columns: Columns with both reverse-phase and ion-exchange characteristics can provide unique selectivity.[7]

Problem 2: Ambiguous NMR Spectra and Difficulty in Isomer Assignment

Scenario: You have isolated what you believe are two distinct isomers, but their ¹H NMR spectra are very similar, making it impossible to definitively assign the 1,5- and 2,5-disubstituted structures.

Causality: While the electronic environments of the two isomers are different, the resulting changes in the ¹H NMR chemical shifts of substituent protons can be small and unreliable for assignment, especially without authentic standards for both. However, the position of the substituent directly impacts the electronic structure of the tetrazole ring itself, leading to a highly reliable and diagnostic shift in the ¹³C NMR spectrum.[8]

Definitive Solution: ¹³C NMR and 2D NMR Spectroscopy

1. The Diagnostic ¹³C Chemical Shift: The most reliable method for distinguishing between 1- and 2-substituted tetrazole isomers is by examining the chemical shift of the C5 carbon (the carbon atom in the tetrazole ring).[9]

  • Rule of Thumb: The C5 carbon signal in a 2,5-disubstituted tetrazole is significantly deshielded (shifted downfield) compared to its corresponding 1,5-disubstituted counterpart. This difference is typically in the range of 9-12 ppm.[9]

Isomer TypeTypical C5 Chemical Shift Range (ppm)Rationale
1,5-Disubstituted ~153 - 158The substituent at N1 results in a more shielded C5 carbon environment.
2,5-Disubstituted ~162 - 168The substituent at N2 leads to greater deshielding of the C5 carbon.[8]

2. Unambiguous Assignment with HMBC: A Heteronuclear Multiple Bond Correlation (HMBC) experiment provides definitive proof by showing correlations between protons and carbons over 2-3 bonds.

Protocol: Isomer Assignment using HMBC
  • Acquire Data: Collect a standard 2D HMBC spectrum for each isolated isomer. Ensure good signal-to-noise.

  • Identify Key Protons: Locate the signals for the protons on the substituent directly attached to the tetrazole nitrogen (e.g., the N-CH₃ or N-CH₂- group).

  • Analyze Correlations:

    • For the 1,5-Isomer: The protons on the N1-substituent will show a 3-bond correlation (³J_CH) to the C5 carbon of the tetrazole ring.

    • For the 2,5-Isomer: The protons on the N2-substituent are 4 bonds away from the C5 carbon. This ⁴J_CH correlation is typically not observed in an HMBC spectrum.

Sources

Validation & Comparative

A Comparative Guide to the Structural Confirmation of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, multi-technique workflow for the unambiguous structural confirmation of 4-(2-methyl-2H-tetrazol-5-yl)phenol. It is designed for researchers, medicinal chemists, and drug development professionals who require rigorous analytical validation of N-substituted tetrazole isomers. We will delve into the causality behind experimental choices, compare expected data with the primary isomeric alternative, 4-(1-methyl-1H-tetrazol-5-yl)phenol, and provide actionable protocols.

The synthesis of N-substituted tetrazoles often yields a mixture of N1 and N2 isomers. Differentiating these regioisomers is critical, as their distinct electronic and steric properties can lead to significant differences in biological activity, metabolic stability, and physicochemical characteristics.[1] This guide establishes a self-validating system of analysis, moving from initial mass verification to definitive structural elucidation.

The Analytical Challenge: Distinguishing N1 vs. N2 Isomers

The core analytical challenge lies in pinpointing the exact location of the methyl group on the tetrazole ring. The two primary isomers, this compound and 4-(1-methyl-1H-tetrazol-5-yl)phenol, have the same molecular formula (C₈H₈N₄O) and molecular weight (176.18 g/mol ), making them indistinguishable by mass alone.[2][3] Therefore, techniques sensitive to the local chemical environment of the methyl group and the adjacent atoms are required.

Strategic Workflow for Structural Confirmation

A multi-faceted analytical approach is essential for irrefutable structure confirmation. The following workflow ensures a logical progression from fundamental verification to absolute proof of structure.

G Logical workflow for structural confirmation. cluster_0 Compound Synthesized Compound (Presumed C₈H₈N₄O) MS Mass Spectrometry (MS) Confirms Molecular Weight Compound->MS Step 1: Verify Mass FTIR FTIR Spectroscopy Confirms Functional Groups MS->FTIR Step 2: Verify Functional Groups NMR NMR Spectroscopy (¹H, ¹³C, 2D) Primary Isomer Differentiation XRAY Single Crystal X-ray Crystallography Absolute Structure Proof NMR->XRAY Step 4 (Optional): Unambiguous Confirmation Conclusion Confirmed Structure: This compound NMR->Conclusion FTIR->NMR Step 3: Elucidate Connectivity & Differentiate Isomers XRAY->Conclusion

Caption: A stepwise approach from mass verification to definitive structural proof.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Rationale: Mass spectrometry serves as the initial and most fundamental check. Its purpose is to confirm that the synthesized compound has the correct molecular weight corresponding to the empirical formula C₈H₈N₄O. While it cannot distinguish between the N1 and N2 isomers, a successful mass determination validates the elemental composition and rules out many potential impurities or incorrect products. Electrospray Ionization (ESI) is a preferred method for this class of compounds due to its soft ionization, which typically preserves the molecular ion.[4][5]

Expected Data: The primary observation in a full-scan mass spectrum will be the protonated molecular ion [M+H]⁺.

IonExpected m/z for C₈H₈N₄O
[M+H]⁺177.0771
[M+Na]⁺199.0590
[M-H]⁻175.0625

Data predicted for this compound.[2]

Fragmentation Analysis: Tandem MS (MS/MS) can provide structural clues. Tetrazole derivatives exhibit characteristic fragmentation patterns, often involving the loss of nitrogen (N₂) or hydrazoic acid (HN₃).[5][6] While fragmentation may differ slightly between isomers, it is generally not considered a standalone method for unambiguous differentiation.

Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Dissolve ~1 mg of the purified compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). For positive ion mode, add 0.1% formic acid to facilitate protonation.[4]

  • Instrumentation: Use a high-resolution mass spectrometer (e.g., TOF or Orbitrap) for accurate mass measurement.

  • Infusion: Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

  • Data Acquisition: Acquire data in both positive and negative ion modes. In positive mode, scan for the [M+H]⁺ adduct. In negative mode, scan for the [M-H]⁻ adduct.

  • Analysis: Verify that the measured accurate mass is within a 5 ppm tolerance of the theoretical mass for C₈H₈N₄O.

NMR Spectroscopy: The Decisive Non-Invasive Tool

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing the N1 and N2 methyl isomers in solution. The chemical shift of a nucleus is highly sensitive to its local electronic environment. The placement of the methyl group on N1 versus N2 creates distinct electronic environments for the methyl protons, the methyl carbon, and the tetrazole ring carbon (C5), resulting in different, predictable chemical shifts.

¹H NMR Spectroscopy

The most telling signal is that of the N-methyl protons. In the N2-isomer, the methyl group is attached to a nitrogen atom that is formally double-bonded to the ring carbon, leading to a different electronic environment compared to the N1-isomer.

¹³C NMR Spectroscopy

The chemical shift of the tetrazole ring carbon (C5) is highly diagnostic. Its electronic environment is directly influenced by the substitution pattern of the adjacent nitrogen atoms.

Comparative NMR Data (Predicted)

While specific experimental values can vary with solvent, the relative differences are key.

NucleusThis compound (Target)4-(1-methyl-1H-tetrazol-5-yl)phenol (Isomer)Rationale for Difference
¹H N-CH₃ ~4.3 - 4.4 ppm~4.0 - 4.1 ppmThe N2 position is generally more deshielded, leading to a downfield shift for the attached methyl protons.
¹³C N-CH₃ ~40 ppm~35 ppmSimilar to the proton shift, the carbon at the N2 position experiences a different electronic environment.
¹³C C5 (Tetrazole) ~164 - 165 ppm~154 - 155 ppmThis is a highly reliable indicator. The C5 carbon in the 2-substituted isomer is typically shifted significantly downfield.
¹H Ar-H Two doublets (AA'BB' system)Two doublets (AA'BB' system)The aromatic region will be similar for both, showing a para-substituted pattern.
¹H OH Broad singlet, variable positionBroad singlet, variable positionThe phenolic proton signal is solvent and concentration-dependent.

Note: Chemical shifts are approximate and can vary based on solvent and concentration. The key is the relative difference between isomers.

Protocol: ¹H and ¹³C NMR Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred as it can solubilize both the compound and clearly show the phenolic -OH proton.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure an adequate number of scans for a good signal-to-noise ratio.

  • ¹³C Acquisition: Acquire a proton-decoupled ¹³C spectrum. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

  • Data Processing: Process the spectra (Fourier transform, phase correction, and baseline correction) and reference the chemical shifts to the residual solvent peak or an internal standard (TMS).

FTIR Spectroscopy: Functional Group Confirmation

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is used to confirm the presence of key functional groups. For this compound, this includes the phenolic -OH, the aromatic ring, and the tetrazole ring. While FTIR is excellent for this purpose, it generally lacks the specificity to reliably distinguish between the N1 and N2 isomers, as their vibrational modes are often very similar.[7][8]

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Appearance
Phenolic O-H stretch3200 - 3600Broad
Aromatic C-H stretch3000 - 3100Sharp
C=C Aromatic stretch1500 - 1600Medium to strong
Tetrazole Ring Vibrations (N=N, C=N)1300 - 1600Multiple bands
C-O Stretch (Phenol)1200 - 1260Strong
Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Background Scan: Run a background spectrum of the clean, empty ATR crystal.

  • Sample Scan: Lower the anvil to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans for a good signal-to-noise ratio over a range of 4000-600 cm⁻¹.

  • Analysis: Identify the characteristic peaks corresponding to the expected functional groups.

X-ray Crystallography: The Gold Standard

Expertise & Rationale: When absolute, unambiguous proof of structure is required, single-crystal X-ray crystallography is the definitive method.[9] This technique determines the precise spatial arrangement of atoms in a crystalline solid, providing a 3D model of the molecule. It will unequivocally show the connectivity of the methyl group to the N2 position of the tetrazole ring. The primary challenge for this method is growing a single crystal of suitable quality.

G Workflow for X-ray crystallography analysis. cluster_0 Start Purified Compound Grow Slow Evaporation / Vapor Diffusion (Crystal Growth) Start->Grow 1. Prepare Saturated Solution Mount Mount Crystal on Diffractometer Grow->Mount 2. Select Quality Crystal Collect X-ray Data Collection Mount->Collect 3. Irradiate with X-rays Solve Structure Solution & Refinement Collect->Solve 4. Process Diffraction Data Result Unambiguous 3D Structure Solve->Result

Caption: Key stages of single-crystal X-ray diffraction analysis.

Protocol: Single-Crystal X-ray Crystallography (General Workflow)
  • Crystal Growth: Grow single crystals of the compound. This is often achieved by slow evaporation of a solvent from a concentrated solution or by vapor diffusion. Common solvent systems include ethyl acetate/hexane or dichloromethane/hexane.

  • Crystal Selection & Mounting: Select a well-formed, defect-free crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in a single-crystal X-ray diffractometer. A stream of cold nitrogen gas (~100 K) is typically used to minimize thermal motion. The crystal is rotated in a beam of monochromatic X-rays, and the diffraction pattern is recorded.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement to yield the final atomic coordinates and molecular structure.

Conclusion and Summary

Confirming the structure of this compound requires a systematic and multi-technique approach. While mass spectrometry and FTIR spectroscopy provide foundational evidence of molecular weight and functional group composition, they are insufficient to differentiate it from its N1-methyl isomer. NMR spectroscopy, particularly the chemical shifts of the N-methyl group and the C5 carbon of the tetrazole ring, serves as the most reliable and accessible method for definitive isomer identification. For absolute proof, especially for regulatory filings or reference standards, single-crystal X-ray crystallography provides an unambiguous 3D structure. By following the workflow and comparing experimental data to the expected values outlined in this guide, researchers can confidently and rigorously confirm the structure of their target compound.

References

  • Benchchem. (n.d.). Determining the Molecular Weight of 1H-Tetrazole Derivatives: A Comparative Guide to Mass Spectrometry Techniques.
  • Ansari, M. F., et al. (2024). Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. Frontiers in Chemistry.
  • Liu, Z., et al. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Life Science Journal, 5(2), 25-29.
  • Gomes, M., et al. (2021).
  • The Royal Society of Chemistry. (n.d.).
  • Gryaznov, S. M., et al. (1988). Mass spectral fragmentation of 1,5-disubstituted tetrazoles and rearrangement of the resulting nitrenes. Chemistry of Heterocyclic Compounds, 24, 893–897.
  • PubChem. (n.d.). This compound.
  • Weigand, A., et al. (2025). Synthesis and Characterization of 1-Hydroxy-5-Methyltetrazole and Its Energetic Salts. Molecules, 30(13), 2766.
  • ResearchGate. (n.d.). FT-IR spectrum of 1-(3-bromophenyl)-1H-1,2,3,4-tetrazole.
  • Billes, F., et al. (2000). Vibrational spectroscopy of tetrazole. Journal of Molecular Structure: THEOCHEM, 530(1-2), 157-169.
  • PubChem. (n.d.). Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-.
  • Growing Science. (n.d.). Zn(OAc)2•2H2O-Catalyzed Efficient Synthesis of 5-Substituted 1H- Tetrazoles.
  • ChemicalBook. (n.d.). 4-(2-TRITYL-2H-TETRAZOL-5-YLMETHYL)-PHENOL.
  • Ebrahimi, S., et al. (2015). Synthesis and Characterization of 5-Substituted 1H-Tetrazoles in the Presence of Nano-TiCl4.SiO2. Journal of the Chinese Chemical Society, 62(5), 429-435.
  • Amerigo Scientific. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol.
  • University of Baghdad Digital Repository. (n.d.). Synthesis, Identification and Evaluation Biological Activity for Some New Triazole, Triazoline and Tetrazoline Derivatives From 2-Mercapto-3- phenyl-4(3H)Quinazolinone.
  • ResearchGate. (2018). SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL-4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5-DIHYDROOXAZOLE.
  • ResearchGate. (n.d.). The FT-IR spectra of 5-phenyl-1H-tetrazole (A), Fe3O4@SiO2 (B), Fe....
  • Lee, S. G., et al. (2017). Crystal structure of methyl 2-[5-(2-hydroxyphenyl)-2H-tetrazol-2-yl]acetate.
  • Kumar, A., et al. (2022). STRUCTURAL, PHYSICAL, SURFACE AND NMR STUDY OF 5-(BENZYLTHIO)-1H-TETRAZOLE COMPOUND. Journal of Ovonic Research, 18(2), 205-222.
  • PubMed. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.
  • Sigma-Aldrich. (n.d.). 4-(2-Trityl-2H-tetrazol-5-ylmethyl)-phenol.
  • Palreddy, R., et al. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering, 3, 45-59.
  • Synblock. (n.d.). CAS 51517-88-5 | 4-(1H-Tetrazol-5-YL)phenol.
  • ResearchGate. (n.d.). 1H NMR and 13C NMR shifts of all compounds.
  • PubChem. (n.d.). 4-(2H-tetrazol-5-yl)phenolate.
  • Pretsch, E., et al. (2000).
  • Journal de la Société Marocaine de Chimie Hétérocyclique. (2018). View of SYNTHESIS AND CHARACTERIZATION OF 4-METHYL-2-PHENYL4-((5-PHENYL-2H-TETRAZOL-2-YL)METHYL)-4,5- DIHYDROOXAZOLE.
  • Sigma-Aldrich. (n.d.). 4-(1H-tetrazol-5-ylmethyl)phenol AldrichCPR.
  • Semantic Scholar. (2023). 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl.
  • He, H. Y., et al. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. Acta Crystallographica Section E, 65(Pt 9), o2161.
  • PubMed. (2017). Crystal Structure of Methyl 2-[5-(2-hy-droxy-phen-yl)-2 H-tetra-zol-2-yl]acetate. Acta Crystallographica Section E, 73(Pt 12), 1971–1973.
  • PubChem. (n.d.). 2-methyl-2H-1,2,3,4-tetrazol-5-amine.
  • Naghiyev, F. N., et al. (2022). Crystal structure and Hirshfeld surface analysis of 4-bromo-2-[3-methyl-5-(2,4,6-trimethylbenzyl)oxazolidin-2-yl]phenol. Acta Crystallographica Section E, 78(Pt 7), 653–658.
  • SciELO South Africa. (n.d.).

Sources

A Comparative Guide to 4-(2-methyl-2H-tetrazol-5-yl)phenol and Its Isomeric Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the selection of appropriate scaffolds and bioisosteric replacements is a critical decision that profoundly impacts the pharmacokinetic and pharmacodynamic profile of a drug candidate. This guide provides an in-depth comparison of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a key heterocyclic building block, with its structurally similar analogs. By examining the subtle yet significant differences imparted by isomeric variations, we aim to equip researchers with the knowledge to make informed decisions in their drug design endeavors.

Introduction: The Significance of the Tetrazolylphenol Moiety

The tetrazole ring is a well-established bioisostere of the carboxylic acid group in medicinal chemistry.[1] Its comparable pKa, planar structure, and ability to participate in hydrogen bonding interactions make it an attractive surrogate for improving metabolic stability and oral bioavailability. When coupled with a phenol, the resulting tetrazolylphenol scaffold is frequently employed in the design of antagonists for various receptors, most notably the angiotensin II type 1 (AT1) receptor, a key target in the management of hypertension.[2][3]

The methylation of the tetrazole ring introduces a crucial point of isomeric variation, leading to the formation of 1-methyl and 2-methyl regioisomers. This seemingly minor structural alteration can have a significant impact on the compound's electronic properties, lipophilicity, and spatial arrangement of functional groups, ultimately influencing its biological activity. This guide will focus on a comparative analysis of this compound and its 1-methyl counterpart, 4-(1-methyl-1H-tetrazol-5-yl)phenol, along with other relevant analogs.

Physicochemical and Pharmacokinetic Properties: A Tale of Two Isomers

While specific experimental data directly comparing the physicochemical properties of this compound and 4-(1-methyl-1H-tetrazol-5-yl)phenol are not extensively available in the public domain, we can infer their likely differences based on established principles of tetrazole chemistry.

PropertyThis compound (Predicted)4-(1-methyl-1H-tetrazol-5-yl)phenol (Predicted)Rationale and Implications for Drug Design
pKa Lower (more acidic)Higher (less acidic)The 2-methyl isomer is generally considered to be more acidic. This can influence the ionization state at physiological pH, affecting solubility, membrane permeability, and receptor interactions. A lower pKa may lead to a higher proportion of the anionic form, which can be crucial for binding to certain receptor sites.
LogP Higher (more lipophilic)Lower (less lipophilic)The 2-methyl isomer is typically more lipophilic than the 1-methyl isomer. This can impact cell membrane permeability and plasma protein binding. Higher lipophilicity may enhance oral absorption but could also lead to increased metabolic clearance.
Dipole Moment Different magnitude and vectorDifferent magnitude and vectorThe position of the methyl group alters the electron distribution within the tetrazole ring, leading to a different dipole moment. This can affect how the molecule interacts with polar environments and the binding pocket of a receptor.
Metabolic Stability Potentially more stablePotentially less stableThe position of the methyl group can influence susceptibility to metabolic enzymes. The steric hindrance and electronic effects of the methyl group at the 2-position might offer greater protection against enzymatic degradation compared to the 1-position.

Structure-Activity Relationship (SAR) in the Context of AT1 Receptor Antagonism

The primary therapeutic area where tetrazolylphenols have been extensively explored is in the development of angiotensin II receptor blockers (ARBs). The general pharmacophore for many ARBs includes a biphenyl scaffold with an acidic group (often a tetrazole) at the ortho position of one phenyl ring and a lipophilic group on the other. The tetrazolylphenol moiety serves as a key component of this pharmacophore.

The orientation of the tetrazole ring and its substituents is critical for optimal binding to the AT1 receptor. The anionic form of the tetrazole is believed to mimic the carboxylate of the natural ligand, angiotensin II, and form a key ionic interaction with a positively charged residue in the receptor binding pocket.

SAR_AT1_Antagonism cluster_ligand Ligand Features cluster_receptor AT1 Receptor Binding Pocket Tetrazole Tetrazole Ring (Anionic Form) Ionic_Residue Positively Charged Residue (e.g., Lys199) Tetrazole->Ionic_Residue Ionic Interaction Methyl_Group Methyl Group (Isomeric Position) Hydrophobic_Pocket Hydrophobic Pocket Methyl_Group->Hydrophobic_Pocket Lipophilic Interaction Phenol Phenolic Hydroxyl H_Bond_Acceptor Hydrogen Bond Acceptor Phenol->H_Bond_Acceptor Hydrogen Bonding

Caption: Key interactions between a tetrazolylphenol-containing ligand and the AT1 receptor binding pocket.

Based on published SAR studies of various ARBs, the following comparisons can be drawn between the 1-methyl and 2-methyl tetrazolylphenol isomers:

  • Receptor Affinity: While direct comparative data for these specific fragments is limited, studies on more complex ARBs suggest that the positioning of substituents on the tetrazole ring can significantly influence binding affinity.[2][4] The altered electronics and steric profile of the 2-methyl isomer compared to the 1-methyl isomer would likely result in differential binding affinities for the AT1 receptor.

  • Oral Bioavailability: The increased lipophilicity of the 2-methyl isomer could potentially lead to better oral absorption, a desirable property for chronically administered drugs like ARBs.

Comparative Biological Evaluation: Experimental Workflows

To definitively determine the superior isomeric scaffold for a particular drug discovery program, rigorous experimental evaluation is necessary. Below are detailed protocols for key in vitro assays.

Angiotensin II Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of the test compounds for the AT1 receptor by measuring their ability to displace a radiolabeled ligand.[5]

Objective: To determine the inhibitory constant (Ki) of this compound and its analogs for the AT1 receptor.

Materials:

  • Membrane preparations from cells expressing the human AT1 receptor.

  • [³H]-Angiotensin II or other suitable radioligand.

  • Test compounds (this compound, 4-(1-methyl-1H-tetrazol-5-yl)phenol, and a reference antagonist like Losartan).

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of the test compounds and the reference antagonist.

  • In a 96-well plate, add the cell membrane preparation, the radioligand at a concentration near its Kd, and the test compound or vehicle.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

  • Determine non-specific binding in the presence of a high concentration of a non-labeled antagonist.

  • Calculate the percentage of specific binding for each concentration of the test compound and determine the IC₅₀ value.

  • Calculate the Ki value using the Cheng-Prusoff equation.

Receptor_Binding_Assay cluster_prep Preparation cluster_incubation Binding cluster_separation Separation & Quantification cluster_analysis Data Analysis A Prepare serial dilutions of test compounds B Prepare reaction mix: - Cell membranes (AT1R) - Radioligand ([³H]-AngII) - Test compound/vehicle A->B C Incubate to reach equilibrium B->C D Rapid filtration to separate bound from free radioligand C->D E Wash filters D->E F Add scintillation cocktail and count radioactivity E->F G Determine IC₅₀ F->G H Calculate Ki using Cheng-Prusoff equation G->H

Caption: Workflow for a radioligand competition binding assay.

In Vitro Functional Assay: Calcium Mobilization

This assay measures the ability of the test compounds to antagonize the functional response of the AT1 receptor, which is Gq-coupled and signals through the release of intracellular calcium.

Objective: To determine the functional antagonist potency (IC₅₀) of the test compounds.

Materials:

  • Cells expressing the human AT1 receptor (e.g., CHO or HEK293 cells).

  • A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Angiotensin II (agonist).

  • Test compounds.

  • A fluorescence plate reader with an injection port.

Protocol:

  • Plate the cells in a 96-well plate and grow to confluence.

  • Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.

  • Wash the cells to remove excess dye.

  • Add the test compounds at various concentrations and incubate for a specified period.

  • Place the plate in the fluorescence reader and measure the baseline fluorescence.

  • Inject a solution of Angiotensin II at a concentration that elicits a submaximal response (e.g., EC₈₀).

  • Measure the change in fluorescence over time, which corresponds to the increase in intracellular calcium.

  • Calculate the percentage of inhibition of the Angiotensin II response for each concentration of the test compound.

  • Determine the IC₅₀ value from the concentration-response curve.

Conclusion and Future Perspectives

The choice between this compound and its 1-methyl isomer is a nuanced decision that requires careful consideration of the specific goals of a drug discovery program. While the 2-methyl isomer may offer advantages in terms of lipophilicity and potential metabolic stability, the 1-methyl isomer's different electronic and steric profile might be more favorable for binding to a particular target.

The experimental workflows detailed in this guide provide a robust framework for the head-to-head comparison of these and other related analogs. The data generated from these assays will be invaluable for establishing a clear structure-activity relationship and guiding the rational design of more potent and selective drug candidates. As our understanding of receptor pharmacology and molecular modeling techniques continues to advance, we anticipate that the predictive power for selecting the optimal isomeric scaffold will be further enhanced, accelerating the journey from hit to clinical candidate.

References

  • Bojarska, J., Ziora, Z.M., et al. (2024). Tetrazoles: A multi-potent motif in drug design. European Journal of Medicinal Chemistry. [Link]

  • Le, M. T., & Vanderheyden, P. M. (2017). Radioligand Binding Assays: Application of [125I]Angiotensin II Receptor Binding. Methods in Molecular Biology. [Link]

  • Dal-Piaz, V., et al. (1998). Synthesis and structure-activity relationship of a new series of potent AT1 selective angiotensin II receptor antagonists: 5-(biphenyl-4-ylmethyl)pyrazoles. Journal of Medicinal Chemistry. [Link]

  • Dömling, A., et al. (2019). Tetrazoles via Multicomponent Reactions. Chemical Reviews. [Link]

  • Reitz, D. B., et al. (1995). Synthesis and structure-activity relationships of nonpeptide, potent triazolone-based angiotensin II receptor antagonists. Journal of Medicinal Chemistry. [Link]

  • Saavedra, J. M., et al. (2011). A small difference in the molecular structure of angiotensin II receptor blockers induces AT1 receptor-dependent and -independent beneficial effects. Hypertension Research. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of 4-(2-methyl-2H-tetrazol-5-yl)phenol Analogs: A Roadmap for Therapeutic Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the exploration of novel chemical scaffolds is a cornerstone of innovation. The 4-(2-methyl-2H-tetrazol-5-yl)phenol moiety presents a compelling starting point for the design of new therapeutic agents. The tetrazole ring, a well-established bioisostere of the carboxylic acid group, offers improved metabolic stability and pharmacokinetic properties, making it a highly attractive component in medicinal chemistry.[1][2][3][4][5][6] This guide provides a forward-looking analysis of the potential structure-activity relationships (SAR) of analogs based on this scaffold, drawing parallels from established research on related tetrazole derivatives to inform a rational drug design strategy. While extensive SAR data for this specific analog series is not yet publicly available, this document serves as a comprehensive roadmap for initiating such an investigational program.

The Therapeutic Potential of the Tetrazole-Phenol Scaffold

Tetrazole-containing compounds have demonstrated a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive effects.[1][2][7] The phenolic hydroxyl group can act as a crucial hydrogen bond donor and/or acceptor, facilitating interactions with biological targets such as enzymes and receptors. The strategic combination of the 2-methyl-2H-tetrazole and a phenol ring suggests a high potential for developing potent and selective modulators of various biological pathways. Based on the activities of structurally related compounds, promising therapeutic avenues for this scaffold include the development of novel kinase inhibitors for oncology or selective enzyme inhibitors for inflammatory diseases.[5][8][9][10]

A Proposed Structure-Activity Relationship Exploration

To elucidate the SAR of this compound analogs, a systematic modification of the phenolic ring is proposed. The following sections outline key structural variations and their anticipated impact on biological activity, supported by insights from existing literature on other tetrazole-containing molecules.

Substitution on the Phenolic Ring

The electronic and steric properties of substituents on the phenol ring are expected to significantly influence the biological activity of the analogs. A proposed initial library of compounds for synthesis and evaluation is presented in Table 1.

Table 1: Proposed Analogs of this compound for Initial SAR Screening

Compound IDR1R2R3R4Rationale for InclusionPredicted Activity Trend (Hypothetical)
1 HHHHParent CompoundBaseline
2 OCH₃HHHElectron-donating group (EDG)Moderate
3 HOCH₃HHEDG at a different positionModerate to High
4 ClHHHElectron-withdrawing group (EWG)High
5 HClHHEWG at a different positionHigh
6 CF₃HHHStrong EWGPotentially High
7 HNO₂HHStrong EWGPotentially High
8 CH₃HHHWeak EDG, increased lipophilicityModerate
9 HC(CH₃)₃HHBulky group, steric effectsLow to Moderate
10 FFHHMultiple EWGsVery High

Predicted activity is hypothetical and serves as a guide for prioritization.

The rationale for this selection is based on the established impact of such substituents in other bioactive molecules. For instance, electron-withdrawing groups can enhance the acidity of the phenolic proton, potentially leading to stronger hydrogen bonding with the target protein. Conversely, electron-donating groups may modulate the overall electronic profile of the molecule, influencing its binding affinity. The inclusion of bulky substituents will probe the steric tolerance of the binding pocket.

Bioisosteric Replacement of the Phenolic Hydroxyl Group

To understand the importance of the phenolic hydroxyl group, a series of analogs with bioisosteric replacements could be synthesized (Table 2). This would clarify whether the hydrogen bonding capability of the -OH group is essential for activity.

Table 2: Proposed Analogs with Bioisosteric Replacements for the Phenolic Hydroxyl Group

Compound IDXRationalePredicted Activity Trend (Hypothetical)
11 NH₂Hydrogen bond donor/acceptorModerate
12 SHWeaker hydrogen bond donorLow to Moderate
13 OCH₃Hydrogen bond acceptor onlyLow
14 HRemoval of hydrogen bondingVery Low

Experimental Protocols

General Synthesis of this compound Analogs

A plausible synthetic route for the preparation of the target compounds is outlined below. This methodology is adapted from established procedures for the synthesis of 5-substituted tetrazoles.[1]

Step 1: Synthesis of Substituted 4-cyanophenols This can be achieved through various standard organic chemistry reactions, such as the Sandmeyer reaction from the corresponding anilines or by cyanation of aryl halides.

Step 2: [2+3] Cycloaddition to form the Tetrazole Ring The substituted 4-cyanophenol is reacted with sodium azide and a proton source (e.g., ammonium chloride) in a suitable solvent like DMF to form the 1H-tetrazole intermediate.

Step 3: N-methylation of the Tetrazole Ring The resulting 5-(substituted-phenyl)-1H-tetrazole is then alkylated with a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base. This step will likely yield a mixture of N1 and N2 isomers, which will require separation by chromatography. The 2-methyl isomer is the target compound.

dot

Synthesis_Workflow cluster_start Starting Materials cluster_step1 Step 1: Cyanation cluster_step2 Step 2: Tetrazole Formation cluster_step3 Step 3: N-Methylation Substituted_Aniline Substituted Aniline Sandmeyer Sandmeyer Reaction (NaNO₂, HCl, CuCN) Substituted_Aniline->Sandmeyer Cyanophenol Substituted 4-Cyanophenol Sandmeyer->Cyanophenol Cycloaddition [2+3] Cycloaddition (NaN₃, NH₄Cl, DMF) Cyanophenol->Cycloaddition 1H_Tetrazole 5-(Substituted-phenyl)-1H-tetrazole Cycloaddition->1H_Tetrazole Methylation Methylation (CH₃I, K₂CO₃) 1H_Tetrazole->Methylation Isomer_Mixture Mixture of N1 and N2 Isomers Methylation->Isomer_Mixture Chromatography Chromatographic Separation Isomer_Mixture->Chromatography Final_Product This compound Analog Chromatography->Final_Product

Caption: Proposed synthetic workflow for this compound analogs.

In Vitro Biological Evaluation
  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. The synthesized analogs are then added at various concentrations.

  • MTT Assay: After a 48-72 hour incubation period, MTT solution is added to each well. The resulting formazan crystals are dissolved in DMSO.

  • Data Analysis: The absorbance is measured at 570 nm. The IC₅₀ (half-maximal inhibitory concentration) values are calculated from the dose-response curves.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme and arachidonic acid (substrate) are prepared in a suitable buffer.

  • Inhibition Assay: The synthesized analogs are pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Detection: The production of prostaglandin E2 (PGE2) is quantified using an ELISA kit.

  • Data Analysis: The percent inhibition is calculated, and IC₅₀ values are determined.

Visualizing the Structure-Activity Relationship

A hypothetical SAR diagram can be constructed to guide the optimization process. This visual representation helps in identifying key structural features that contribute to the desired biological activity.

dot

SAR_Diagram cluster_core Core Scaffold: this compound cluster_activity Biological Activity Core Core_Structure R₁ | C-C-C-C=C-C=C-R₄ |   |   | C   C   R₃ /   / C   C  |   |  R₂  OH      Tetrazole-CH₃ R1_R4_EWG R₁, R₂, R₃, R₄ = EWG (e.g., Cl, F, CF₃) - Enhances H-bonding potential of phenol - Favorable electronic interactions Core_Structure->R1_R4_EWG Substitution with Electron-Withdrawing Groups R3_Bulky R₃ = Bulky Group (e.g., t-Butyl) - Steric hindrance at the binding site Core_Structure->R3_Bulky Introduction of Steric Bulk OH_Bioisostere OH replaced with OCH₃ or H - Loss of H-bond donor capability Core_Structure->OH_Bioisostere Modification of Phenolic Hydroxyl R2_R3_EDG R₂, R₃ = EDG (e.g., OCH₃, CH₃) - May be favorable depending on target Core_Structure->R2_R3_EDG Substitution with Electron-Donating Groups Activity_High Increased Activity Activity_Low Decreased Activity R1_R4_EWG->Activity_High R3_Bulky->Activity_Low OH_Bioisostere->Activity_Low R2_R3_EDG->Activity_High Context-dependent

Sources

A Comparative Guide to the Synthetic Routes of Tetrazoles for Medicinal and Materials Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Tetrazole Moiety

The tetrazole ring, a five-membered heterocycle containing four nitrogen atoms, stands as a cornerstone in modern medicinal chemistry and materials science.[1] Its remarkable physicochemical properties, particularly its ability to serve as a non-classical bioisostere of the carboxylic acid group, have cemented its importance in drug design.[2] This substitution often imparts enhanced metabolic stability and lipophilicity to parent molecules, leading to improved pharmacokinetic profiles.[2] The therapeutic significance of tetrazoles is underscored by their presence in a number of FDA-approved drugs, including the antihypertensive agents losartan and valsartan.[2] Beyond the pharmaceutical realm, the high nitrogen content of tetrazoles makes them valuable in the development of high-energy materials.[3]

Given their broad utility, the efficient and versatile synthesis of tetrazoles is a subject of continuous investigation.[1] Researchers are constantly seeking methodologies that offer high yields, broad substrate scope, operational simplicity, and improved safety and environmental profiles.[4] This guide provides a comparative analysis of the most prominent synthetic routes to tetrazoles, offering in-depth technical insights, detailed experimental protocols, and supporting data to aid researchers in selecting the optimal strategy for their specific needs.

Core Synthetic Strategies: A Comparative Overview

The synthesis of the tetrazole ring can be broadly categorized into four primary approaches, each with its own set of advantages and limitations:

  • [3+2] Cycloaddition of Nitriles and Azides: The most conventional and widely employed method for synthesizing 5-substituted-1H-tetrazoles.[2]

  • Ugi-Azide Multicomponent Reaction: A powerful one-pot reaction for the synthesis of 1,5-disubstituted-1H-tetrazoles.[5]

  • Synthesis from Primary Amines and Triethyl Orthoformate: A reliable route for the preparation of 1-substituted-1H-tetrazoles.[5][6]

  • Synthesis from Oximes: An alternative to the use of nitriles for the synthesis of 5-substituted-1H-tetrazoles.[5]

The choice of synthetic route is dictated by several factors, including the desired substitution pattern on the tetrazole ring, the availability and cost of starting materials, and the desired reaction conditions such as temperature, time, and catalyst tolerance.[5]

The Workhorse: [3+2] Cycloaddition of Nitriles and Azides

The [3+2] cycloaddition reaction between an organic nitrile and an azide source, typically sodium azide (NaN₃), is the most established and versatile method for the synthesis of 5-substituted-1H-tetrazoles.[2] The reaction is often facilitated by a catalyst to improve reaction rates and yields.[7]

Reaction Mechanism and the Role of Catalysis

The mechanism of the azide-nitrile cycloaddition has been a subject of debate, with evidence supporting both concerted and stepwise pathways.[7] Density functional theory (DFT) calculations suggest a mechanism involving nitrile activation, followed by the formation of an imidoyl azide intermediate which then cyclizes to the tetrazole.[7]

Catalysts play a crucial role in activating the nitrile group, making it more susceptible to nucleophilic attack by the azide. A wide array of catalysts have been developed, including:

  • Lewis Acids: Zinc salts (e.g., ZnBr₂, ZnCl₂) are widely used and known to be effective in coordinating to the nitrile nitrogen, thereby increasing its electrophilicity.[2][8] Aluminum chloride (AlCl₃) has also been employed.[7]

  • Brønsted Acids: Acids like silica sulfuric acid can protonate the nitrile, enhancing its reactivity.[7]

  • Metal Nanocatalysts: Recent advancements have focused on heterogeneous nanocatalysts, such as those based on copper, cobalt, nickel, and zinc oxide, which offer advantages like high efficiency, easy separation, and recyclability.[9][10][11]

G cluster_0 cluster_1 cluster_2 cluster_3 Nitrile Nitrile Activated Nitrile-Catalyst Complex Activated Nitrile-Catalyst Complex Nitrile->Activated Nitrile-Catalyst Complex Coordination Azide Source Azide Source Imidoyl Azide Intermediate Imidoyl Azide Intermediate Azide Source->Imidoyl Azide Intermediate Nucleophilic Attack Catalyst Catalyst Catalyst->Activated Nitrile-Catalyst Complex Activated Nitrile-Catalyst Complex->Imidoyl Azide Intermediate 5-Substituted-1H-Tetrazole 5-Substituted-1H-Tetrazole Imidoyl Azide Intermediate->5-Substituted-1H-Tetrazole Cyclization

Experimental Protocol: Zinc-Catalyzed Synthesis in Water

This protocol, based on the work of Demko and Sharpless, offers a safe and environmentally friendly approach using water as the solvent.[8]

Materials:

  • Organic nitrile (10 mmol)

  • Sodium azide (NaN₃) (12 mmol, 1.2 equiv)

  • Zinc bromide (ZnBr₂) (12 mmol, 1.2 equiv)

  • Deionized water (20 mL)

  • 3M Hydrochloric acid (HCl)

  • Ethyl acetate

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the organic nitrile (10 mmol), sodium azide (12 mmol), zinc bromide (12 mmol), and deionized water (20 mL).

  • Heat the reaction mixture to reflux and stir vigorously for the time indicated by TLC analysis (typically 12-24 hours).

  • After completion of the reaction, cool the mixture to room temperature.

  • Acidify the reaction mixture to pH ~1 with 3M HCl. This protonates the tetrazole and quenches any unreacted sodium azide.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Comparative Performance Data for [3+2] Cycloaddition
CatalystSubstrate (Nitrile)Azide SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Silica Sulfuric AcidBenzonitrileSodium AzideDMFReflux592[7]
Silica Sulfuric Acid4-ChlorobenzonitrileSodium AzideDMFReflux595[7]
Co(II) ComplexBenzonitrileSodium AzideDMSO11012>95[12]
Co-Ni/Fe₃O₄@MMSHSBenzonitrileSodium AzideH₂O/EtOH600.1398[11]
ZnBr₂BenzonitrileSodium AzideWaterReflux2491[8]

The Convergent Approach: Ugi-Azide Multicomponent Reaction

The Ugi-azide reaction is a four-component reaction that provides a rapid and efficient route to 1,5-disubstituted-1H-tetrazoles.[13] This reaction is a variation of the classic Ugi reaction where the carboxylic acid component is replaced by an azide source, typically trimethylsilyl azide (TMSN₃).[13]

Reaction Mechanism: A Cascade of Events

The Ugi-azide reaction proceeds through a series of reversible steps, culminating in an irreversible intramolecular cyclization to form the stable tetrazole ring.[13] The general mechanism involves:

  • Formation of an imine from an aldehyde and an amine.

  • Protonation of the imine to form an iminium ion.

  • α-addition of the isocyanide to the iminium ion to form a nitrilium ion intermediate.

  • Nucleophilic attack of the azide on the nitrilium ion.

  • An irreversible 1,5-dipolar electrocyclization to yield the 1,5-disubstituted tetrazole.[14]

G cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 Aldehyde Aldehyde Imine Imine Aldehyde->Imine Condensation Amine Amine Amine->Imine Nitrilium Ion Intermediate Nitrilium Ion Intermediate Imine->Nitrilium Ion Intermediate α-addition Isocyanide Isocyanide Isocyanide->Nitrilium Ion Intermediate Azide Source Azide Source 1,5-Disubstituted-1H-Tetrazole 1,5-Disubstituted-1H-Tetrazole Azide Source->1,5-Disubstituted-1H-Tetrazole Nitrilium Ion Intermediate->1,5-Disubstituted-1H-Tetrazole Azide attack & Cyclization

Experimental Protocol: One-Pot Synthesis of a Tetrazolyl-1,2,3,4-tetrahydroisoquinoline

This protocol demonstrates the power of the Ugi-azide reaction in a one-pot synthesis followed by a Heck reaction.[15]

Materials:

  • 2-Bromobenzaldehyde (1 mmol)

  • Allylamine hydrochloride (1 mmol)

  • Trimethylsilyl azide (TMSN₃) (1 mmol)

  • tert-Butyl isocyanide (1 mmol)

  • Triethylamine (Et₃N) (1.5 mmol)

  • Methanol (MeOH) (5 mL)

  • Palladium(II) acetate (Pd(OAc)₂) (10 mol%)

  • Triphenylphosphine (PPh₃) (20 mol%)

  • Potassium carbonate (K₂CO₃) (2 equiv)

  • Acetonitrile (MeCN) (3 mL)

Procedure:

  • Ugi-Azide Reaction: In a sealed vial, combine 2-bromobenzaldehyde (1 mmol), allylamine hydrochloride (1 mmol), trimethylsilyl azide (1 mmol), and tert-butyl isocyanide (1 mmol) in methanol (5 mL).

  • Add triethylamine (1.5 mmol) and heat the mixture at 40 °C for 24 hours.

  • Monitor the reaction by TLC. Upon completion, evaporate the solvent under vacuum to obtain the crude Ugi adduct.

  • Heck Reaction: To the crude intermediate, add acetonitrile (3 mL), Pd(OAc)₂ (10 mol%), PPh₃ (20 mol%), and K₂CO₃ (2 equiv).

  • Stir the mixture at 105 °C under a nitrogen atmosphere for 3 hours.

  • After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to yield the final product.

Performance of the Ugi-Azide Reaction

The Ugi-azide reaction is known for its high efficiency and atom economy, with yields often ranging from good to excellent (70-94%) for a wide range of substrates.[14]

Synthesis of 1-Substituted-1H-Tetrazoles from Primary Amines

This method provides a direct and reliable route to 1-substituted-1H-tetrazoles from readily available primary amines, triethyl orthoformate, and sodium azide.[5][8]

Reaction Mechanism

The reaction is believed to proceed through the formation of an intermediate imidate from the reaction of the amine and triethyl orthoformate. This intermediate then undergoes cyclization with sodium azide to yield the 1-substituted tetrazole.[5]

G cluster_0 cluster_1 cluster_2 cluster_3 Primary Amine Primary Amine Imidate Intermediate Imidate Intermediate Primary Amine->Imidate Intermediate Reaction Triethyl Orthoformate Triethyl Orthoformate Triethyl Orthoformate->Imidate Intermediate 1-Substituted-1H-Tetrazole 1-Substituted-1H-Tetrazole Imidate Intermediate->1-Substituted-1H-Tetrazole Cyclization Sodium Azide Sodium Azide Sodium Azide->1-Substituted-1H-Tetrazole

Experimental Protocol: Yb(OTf)₃-Catalyzed Synthesis

This protocol utilizes a lanthanide catalyst for the efficient synthesis of 1-substituted tetrazoles.[8]

Materials:

  • Primary amine (1 mmol)

  • Triethyl orthoformate (1.2 mmol)

  • Sodium azide (1.5 mmol)

  • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (5 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • In a round-bottom flask, dissolve the primary amine (1 mmol) and Yb(OTf)₃ (5 mol%) in acetonitrile (5 mL).

  • Add triethyl orthoformate (1.2 mmol) and sodium azide (1.5 mmol) to the mixture.

  • Reflux the reaction mixture for the required time (monitored by TLC).

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

An Alternative Pathway: Synthesis from Oximes

Reaction Mechanism

In this method, the oxime is thought to dehydrate in situ to form a nitrile intermediate, which then undergoes a [3+2] cycloaddition with the azide source to form the 5-substituted tetrazole.[5]

G cluster_0 cluster_1 cluster_2 cluster_3 Oxime Oxime Nitrile Intermediate Nitrile Intermediate Oxime->Nitrile Intermediate Dehydration 5-Substituted-1H-Tetrazole 5-Substituted-1H-Tetrazole Nitrile Intermediate->5-Substituted-1H-Tetrazole [3+2] Cycloaddition Azide Source Azide Source Azide Source->5-Substituted-1H-Tetrazole

Experimental Protocol: Indium(III) Chloride-Catalyzed Synthesis

This protocol utilizes indium(III) chloride as a Lewis acid catalyst to facilitate the conversion of oximes to tetrazoles.[8]

Materials:

  • Oxime (1 mmol)

  • Sodium azide (2 mmol)

  • Indium(III) chloride (InCl₃) (10 mol%)

  • Acetonitrile (5 mL)

Procedure:

  • To a solution of the oxime (1 mmol) in acetonitrile (5 mL), add sodium azide (2 mmol) and InCl₃ (10 mol%).

  • Reflux the reaction mixture for the appropriate time (monitored by TLC).

  • After completion, cool the reaction mixture and quench with water.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Safety Considerations: Working with Azides

Both inorganic and organic azides are potentially explosive and should be handled with extreme caution. Sodium azide can react with acids to form the highly toxic and explosive hydrazoic acid.[5] It is crucial to avoid contact with heavy metals, as this can lead to the formation of shock-sensitive heavy metal azides.[5] When working with azides, always use appropriate personal protective equipment (PPE), work in a well-ventilated fume hood, and have a quench solution (e.g., sodium nitrite) readily available.

Conclusion: Selecting the Optimal Synthetic Route

The synthesis of tetrazoles is a well-established field with a diverse array of methodologies. The choice of the most appropriate synthetic route depends on a careful consideration of the desired substitution pattern, the availability of starting materials, and the desired reaction conditions.

  • The [3+2] cycloaddition of nitriles and azides remains the most versatile and widely used method for preparing 5-substituted-1H-tetrazoles, with a vast selection of catalysts available for optimization.[5]

  • The Ugi-azide reaction offers a powerful and efficient one-pot approach for the synthesis of complex 1,5-disubstituted tetrazoles.[5]

  • For the synthesis of 1-substituted tetrazoles, the reaction of primary amines with triethyl orthoformate and sodium azide is a reliable and straightforward route.[5]

  • The use of oximes provides a valuable alternative to nitriles for the synthesis of 5-substituted tetrazoles, particularly when the corresponding nitrile is not readily accessible.[5]

The ongoing development of novel catalysts and greener reaction conditions continues to enhance the efficiency, safety, and sustainability of tetrazole synthesis, ensuring the continued importance of this versatile heterocycle in scientific research and development.[4]

References

  • BenchChem. (2025). Application Notes and Protocols for the Ugi-Azide Reaction with Tetrazolones.
  • Efficient Synthesis of 1,5-disubstituted-1H-tetrazoles by an Ugi-azide Process. Journal of the Mexican Chemical Society, 57(3), 195-201.
  • Chen, P. S., & Chern, J. W. (2014). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 10, 2098–2105.
  • BenchChem. (2025). A Comparative Analysis of 1H-Tetrazole Synthesis Methods for Researchers.
  • BenchChem. (2025). A Comparative Guide to Catalysts in Tetrazole Synthesis: Efficacy, Protocols, and Mechanistic Insights.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1H-tetrazoles. Retrieved from [Link]

  • Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
  • Nanomaterial catalyzed green synthesis of tetrazoles and its derivatives: a review on recent advancements. RSC Advances, 11(61), 38669-38692.
  • Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite. ACS Omega, 4(5), 9406-9414.
  • ResearchGate. (n.d.). Known tetrazole synthesis via azido‐Ugi reaction and expected AU‐7CR.
  • 'Atypical Ugi' tetrazoles.
  • ResearchGate. (n.d.).
  • Green Methodologies for Tetrazole Synthesis from Different Starting Materials: A Recent Update. Current Organic Synthesis, 21(1), 1-2.
  • Tetrazolium Compounds: Synthesis and Applications in Medicine. Molecules, 18(12), 15335-15375.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org.
  • Catalytic Tetrazole Synthesis via [3+2] Cycloaddition of NaN3 to Organonitriles Promoted by Co(II)-complex: Isolation and Characterization of a Co(II)
  • ResearchGate. (n.d.).
  • Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group.
  • Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition. Molbank, 2020(2), M1125.
  • Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor. Organic Letters, 12(15), 3444–3447.
  • ResearchGate. (n.d.).
  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi-azide and Cu-free click reactions. Beilstein Archives.
  • ChemTube3D. (n.d.). Nitrile Oxide Synthesis Via Oxime. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Tetrazole Synthesis: Methods, Mechanisms, and Modern Approaches.
  • BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles.
  • One-Pot Reactions of Triethyl Orthoformate with Amines. Molecules, 28(23), 7894.
  • Semantic Scholar. (n.d.). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide.
  • Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid. Molecules, 16(8), 6637-6647.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Synthesis of 1-substituted tetrazoles by heterocyclization of primary amines, orthoformic ester, and sodium azide.
  • Efficient synthesis of tetrazoles via [2 + 3] cycloaddition reaction catalyzed by cobalt–nickel on magnetic mesoporous hollow spheres. RSC Advances, 15(31), 21960-21971.
  • Mechanistic Insights on Azide−Nitrile Cycloadditions: On the Dialkyltin Oxide−Trimethylsilyl Azide Route and a New Vilsmeier−Haack-Type Organocatalyst. Journal of the American Chemical Society, 133(12), 4465–4475.
  • Green Chemistry Metrics with Special Reference to Green Analytical Chemistry. Molecules, 25(16), 3732.
  • Generation of Nitrile Oxides from Oximes Using t-BuOI and Their Cycloaddition. Organic Letters, 13(11), 2822–2824.
  • ResearchGate. (n.d.). Comparative Green Chemistry Metrics for Selected Chemical Syntheses.
  • The Formation of Tetrazoles by the Condensation of Organic Azides with Nitriles. The Journal of Organic Chemistry, 15(4), 802–806.
  • Streamlined Green Synthesis and Process Optimization for Tetrazole Derivatives Via Metal-Free Reactions. Preprints.org.
  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Scientific Reports, 12(1), 1916.
  • Metrics to 'green' chemistry—which are the best?. Green Chemistry, 5(2), G24-G27.
  • Green Chemistry: What benchmarking metrics can I use to show the green advance?. YouTube.

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Tetrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Method Validation in Tetrazole-Based Drug Development

Tetrazole-containing compounds represent a cornerstone of modern medicinal chemistry, with prominent roles as antihypertensives (e.g., Losartan, Valsartan), antivirals, and anticancer agents.[1][2][3] The unique physicochemical properties of the tetrazole ring—a bioisostere for the carboxylic acid group—impart favorable characteristics like improved metabolic stability and lipophilicity.[3] However, these same properties, including the ring's acidity (pKa ≈ 4.9, similar to propanoic acid) and high nitrogen content, can present distinct challenges for analytical method development and, crucially, for ensuring method reproducibility across different laboratories.[1][4]

This guide provides an in-depth comparison of analytical techniques and a detailed framework for the cross-validation of methods for tetrazole compounds. As a Senior Application Scientist, my objective is not merely to present a protocol but to explain the causality behind the choices, ensuring that the methods are not only robust but also that their transfer between research, development, and quality control (QC) environments is seamless and scientifically sound. The successful transfer of an analytical method, formally known as inter-laboratory cross-validation, is a documented process that qualifies a receiving laboratory to use a method originated elsewhere, ensuring data integrity and regulatory compliance.[5][6][7]

Part 1: Selecting the Primary Analytical Technique - A Comparative Overview

The choice of analytical technique is the foundation of a robust validation process. For tetrazole compounds, which are typically non-volatile, liquid chromatography is the backbone of analysis.[8] The two dominant techniques are High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC).

FeatureHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)Rationale for Tetrazole Analysis
Operating Pressure Lower pressures (500–6,000 psi)[8]Very high pressures (up to 15,000 psi)[8]The higher pressure in UPLC allows for smaller particle sizes, leading to significantly better separation efficiency.
Column Particle Size Typically 3–5 µm[9]Sub-2 µm (e.g., 1.7 µm)[10]Smaller particles provide greater surface area, resulting in sharper, narrower peaks and improved resolution of tetrazole compounds from their impurities or degradation products.[8][10]
Analysis Speed Standard run times (e.g., 15–20 minutes)[8]Significantly faster run times (can be 3-9x faster than HPLC)[10][11]UPLC offers higher throughput, which is critical in a QC environment for batch release testing.
Sensitivity GoodSuperior[9]The narrower peaks in UPLC lead to greater peak height and improved signal-to-noise, allowing for the detection of trace-level impurities that might be missed by HPLC.[9]
Solvent Consumption HigherLower (up to 80% reduction)[10]UPLC is a more environmentally friendly and cost-effective technique due to reduced solvent usage.[9][11]

Part 2: The Cross-Validation Workflow - A Framework for Method Transfer

Analytical method transfer qualifies a receiving laboratory (Lab B) to use a method developed by a transferring laboratory (Lab A).[12] The most common and robust approach is Comparative Testing , where both labs analyze the same homogeneous batch of samples and compare the results against predefined acceptance criteria.[5][7]

Below is a DOT language script visualizing the comprehensive workflow for a successful method transfer.

G cluster_0 Phase 1: Pre-Transfer Activities cluster_1 Phase 2: Comparative Testing cluster_2 Phase 3: Data Evaluation & Reporting a Method Fully Validated in Lab A per ICH Q2(R1) b Draft & Approve Transfer Protocol a->b c Train Lab B Personnel on Method SOP b->c d Qualify Lab B Instruments & Reagents c->d e Lab A & Lab B Analyze Same Homogenous Lot d->e f Test for Key Parameters: Accuracy, Precision, Specificity, Linearity e->f g Collect & Document Raw Data f->g h Statistical Comparison of Results g->h i Acceptance Criteria Met? h->i j Successful Transfer: Issue Final Report i->j Yes k Failure: Initiate OOS Investigation i->k No l Identify Root Cause & Implement CAPA k->l Retrain/Re-evaluate l->b Retrain/Re-evaluate

Caption: Workflow for Analytical Method Cross-Validation.

Part 3: Experimental Protocol - A Case Study for "TetraVastan"

This section details a step-by-step protocol for the cross-validation of a reversed-phase HPLC (RP-HPLC) method for the assay of a fictional tetrazole drug, "TetraVastan," in a tablet formulation. The goal is to transfer the method from the Analytical Development Lab (Lab A) to the QC Lab (Lab B).

Objective

To demonstrate that the QC Lab (Lab B) can produce results that are accurate and precise, and statistically equivalent to the results generated by the Analytical Development Lab (Lab A) for the assay of TetraVastan tablets.

Governing Standard

All procedures and acceptance criteria are based on the International Council for Harmonisation (ICH) Q2(R1) guidelines on the validation of analytical procedures.[13][14]

Materials & Equipment
  • Analyte: TetraVastan 80 mg tablets (one homogenous lot)

  • Reference Standard: TetraVastan Reference Standard (RS)

  • HPLC System: Agilent 1260 or equivalent (in both labs)

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (same lot preferred)

  • Mobile Phase: Acetonitrile and 0.02 M potassium dihydrogen phosphate buffer (pH 3.0 with phosphoric acid) in a 60:40 v/v ratio.

  • Detector: UV at 230 nm

Step-by-Step Protocol

1. System Suitability Testing (SST)

  • Causality: Before any samples are analyzed, the chromatographic system's performance must be verified. This ensures the equipment is operating correctly on the day of analysis.

  • Procedure:

    • Prepare a standard solution of TetraVastan RS at the target concentration (e.g., 100 µg/mL).

    • Make five replicate injections of the standard solution.

    • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the peak area and retention time.

  • Acceptance Criteria:

    • %RSD of peak area: ≤ 1.0%

    • Tailing factor: ≤ 2.0

    • Theoretical plates: ≥ 2000

2. Comparative Precision (Repeatability)

  • Causality: This test demonstrates the agreement between the results of two different analysts in two different labs, which is the core of the transfer.

  • Procedure:

    • Lab A Analyst: Prepares and analyzes six independent samples from the powdered TetraVastan tablet composite.

    • Lab B Analyst: Prepares and analyzes six independent samples from the same powdered tablet composite.

    • Each sample preparation should involve weighing the tablet powder, dissolving, diluting to the final concentration, and filtering.

  • Acceptance Criteria:

    • The %RSD of the six assay results within each lab should be ≤ 2.0%.

    • The difference between the mean assay value of Lab A and Lab B should be ≤ 2.0%.

3. Comparative Intermediate Precision (Ruggedness)

  • Causality: This test assesses the method's robustness by introducing deliberate, minor variations, such as different analysts on different days. This ensures the method is not overly sensitive to small changes.

  • Procedure:

    • A second analyst in Lab B repeats the precision experiment (Step 2) on a different day.

    • The results from both days in Lab B are statistically compared.

  • Acceptance Criteria:

    • The overall %RSD for all 12 samples (6 from Day 1, 6 from Day 2) analyzed in Lab B should be ≤ 2.0%.

4. Comparative Accuracy

  • Causality: Accuracy demonstrates that the method can correctly quantify the analyte without bias. This is often done via a recovery study.

  • Procedure:

    • Prepare a placebo blend of the tablet's excipients.

    • Spike the placebo with the TetraVastan RS at three concentration levels: 80%, 100%, and 120% of the nominal assay concentration.

    • Prepare three samples at each level (n=9 total).

    • Both Lab A and Lab B will analyze a full set of these spiked samples.

    • Calculate the percent recovery for each sample: (Measured Concentration / Spiked Concentration) * 100.

  • Acceptance Criteria:

    • The mean percent recovery at each level should be between 98.0% and 102.0%.

    • The %RSD for the recovery at each level should be ≤ 2.0%.

Part 4: Data Presentation and Interpretation

Clear data presentation is essential for evaluating the success of the cross-validation. The following tables represent hypothetical but realistic data for the "TetraVastan" case study.

Table 1: System Suitability Results
ParameterLab A ResultLab B ResultAcceptance CriteriaPass/Fail
%RSD (Peak Area) 0.45%0.52%≤ 1.0%Pass
Tailing Factor 1.21.3≤ 2.0Pass
Theoretical Plates 45004200≥ 2000Pass
Table 2: Comparative Precision (Assay of 80 mg Tablets)
Sample #Lab A (% Label Claim)Lab B (% Label Claim)
199.8100.1
2100.299.5
399.599.9
4100.5100.8
5100.1100.3
699.999.4
Mean 100.0% 100.0%
%RSD 0.35% 0.51%
Difference in Means -0.0%
  • Interpretation: Both labs show excellent precision (RSD < 2.0%) and the mean results are identical, easily meeting the acceptance criterion of ≤ 2.0% difference.

Table 3: Comparative Accuracy (% Recovery)
LevelLab A (Mean Recovery)Lab B (Mean Recovery)Acceptance Criteria
80% 99.5%99.8%98.0% - 102.0%
100% 100.3%100.1%98.0% - 102.0%
120% 101.0%100.5%98.0% - 102.0%
  • Interpretation: Both labs demonstrate high accuracy, with all recovery values falling well within the required range.

Part 5: Troubleshooting and Final Report

A failed cross-validation is not uncommon. The key is a systematic investigation.

G cluster_causes Potential Root Causes start Cross-Validation Fails (e.g., Mean Difference > 2%) check_data Verify Calculations & Data Transcription start->check_data check_system Review System Suitability (Chromatograms, Integrations) check_data->check_system check_prep Review Sample/Standard Preparation Records check_system->check_prep cause_instrument Instrument Differences (e.g., dwell volume, detector lamp) check_prep->cause_instrument cause_column Column Performance (age, lot variation) check_prep->cause_column cause_reagents Reagent/Mobile Phase Prep (pH, weighing errors) check_prep->cause_reagents cause_analyst Analyst Technique (pipetting, dilutions) check_prep->cause_analyst remediate Implement Corrective Action (e.g., Retrain, Qualify New Column) cause_instrument->remediate cause_column->remediate cause_reagents->remediate cause_analyst->remediate

Caption: Troubleshooting a Failed Method Transfer.

Upon successful completion, a final report must be generated. This report is a critical GMP document that summarizes the protocol, presents all data from both labs, includes statistical analysis, and provides a concluding statement confirming that the analytical method is qualified for use in the receiving laboratory.[12]

References

  • Q2(R2) Validation of Analytical Procedures March 2024 - FDA. (2024). U.S. Food and Drug Administration. Available at: [Link]

  • A Review on Comparative study of HPLC and UPLC. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

  • HPLC vs. UPLC. (2025). WebofPharma. Available at: [Link]

  • UPLC vs HPLC: what is the difference?. (n.d.). Alispharm. Available at: [Link]

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). GMP Compliance. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Available at: [Link]

  • Quality Guidelines. (n.d.). International Council for Harmonisation (ICH). Available at: [Link]

  • Prospects of UPLC in Pharmaceutical Analysis over HPLC. (2022). Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). U.S. Food and Drug Administration. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). U.S. Food and Drug Administration. Available at: [Link]

  • Development and Validation of Analytical Method for Losartan-Copper Complex Using UV-Vis Spectrophotometry. (2013). ResearchGate. Available at: [Link]

  • FDA Releases Guidance on Analytical Procedures. (2024). BioPharm International. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). U.S. Food and Drug Administration. Available at: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024). ProPharma. Available at: [Link]

  • Development and Validation of Analytical Method for Quantification of Losartan Potassium in Solid Dosage Form. (2018). Walsh Medical Media. Available at: [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. (2024). Starodub. Available at: [Link]

  • Step-up in liquid chromatography from HPLC to UPLC: A comparative and comprehensive review. (2018). The Pharma Innovation. Available at: [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF LOSARTAN POTASSIUM TABLET BY RP-HPLC. (n.d.). Rasayan Journal of Chemistry. Available at: [Link]

  • Validation of an Isocratic HPLC Assay of Losartan Potassium in Pharmaceutical Formulations and Stress Test for Stability Evaluation of Drug. (2005). Acta Farmacéutica Bonaerense. Available at: [Link]

  • Validated RP-HPLC Method for Simultaneous Quantitation of Losartan Potassium and Metolazone in Bulk Drug and Formulation. (2012). PMC - NIH. Available at: [Link]

  • Development and Validation of a Specific Stability Indicating High Performance Liquid Chromatographic Method for Valsartan. (2011). PMC - NIH. Available at: [Link]

  • RP-HPLC Method Development and Validation of Valsartan in Bulk and its Tablet Dosage Form. (2019). Hilaris Publisher. Available at: [Link]

  • Method Development and Validation of Valsartan by Using Stability-Indicating RP-HPLC Method. (2024). Horizon Research Publishing. Available at: [Link]

  • A validated stability indicating HPLC method for the determination of Valsartan in tablet dosage forms. (2011). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Assay Method Development and Validation for Valsartan using high Performance liquid Chromatography. (n.d.). Asian Journal of Pharmaceutical Analysis. Available at: [Link]

  • Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). PMC - NIH. Available at: [Link]

  • (PDF) Development and Validation of HPLC and HPTLC Methods for Determination of Cefoperazone and Its Related Impurities. (2014). ResearchGate. Available at: [Link]

  • Separation of 5-Phenyl-1H-tetrazole on Newcrom R1 HPLC column. (n.d.). SIELC Technologies. Available at: [Link]

  • Analytical Method Transfer Checklist: Ensuring Seamless Tech Transfer. (2021). ProPharma. Available at: [Link]

  • Analytical Method Transfer: Best Practices and Guidelines. (n.d.). Lab Manager. Available at: [Link]

  • (PDF) Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team. (2014). ResearchGate. Available at: [Link]

  • HPLC-UV chromatogram (215 nm) showing the decomposition of tetrazole 2... (n.d.). ResearchGate. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). National Institutes of Health (NIH). Available at: [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (n.d.). International Journal of Research in Pharmaceutical and Chemical Sciences. Available at: [Link]

  • Simple and efficient method for the preparation of novel tetrazole derivatives spectral characterization and its antibacterial activities. (2013). Der Pharma Chemica. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Frontiers in Chemistry. Available at: [Link]

  • Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy. (2024). Odesa National University of Technology. Available at: [Link]

  • Biologically active compounds and drugs in the tetrazole series. (2021). ResearchGate. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. (n.d.). Beilstein Journal of Organic Chemistry. Available at: [Link]

Sources

A Senior Application Scientist's Guide to 4-(2-methyl-2H-tetrazol-5-yl)phenol: A Bioisosteric Alternative in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic bioisosteric replacement of functional groups is a cornerstone of lead optimization. This guide provides an in-depth comparison of 4-(2-methyl-2H-tetrazol-5-yl)phenol, a notable phenol bioisostere, with its parent phenol and other related analogs. By examining its physicochemical properties, synthesis, and biological activities, we aim to provide a comprehensive resource for researchers looking to leverage this moiety in their drug discovery programs.

The Rationale for Phenol Bioisosteres: Overcoming the Phenolic Hurdle

Phenolic moieties are ubiquitous in pharmacologically active compounds. However, their utility is often hampered by inherent liabilities, including rapid metabolism (primarily through glucuronidation and sulfation), poor oral bioavailability, and potential for toxicity associated with the formation of reactive quinone methides.[1] This has driven the exploration of phenol bioisosteres—functional groups that mimic the essential properties of the phenol, such as its hydrogen bonding capacity and acidity, while offering improved pharmacokinetic profiles.

The tetrazole ring, in particular, has emerged as a successful bioisostere for both carboxylic acids and phenols.[2] Its appeal lies in its similar pKa to phenols, its metabolic stability, and its ability to engage in similar hydrogen bonding interactions, making it an attractive replacement to mitigate the shortcomings of the phenolic group.

Physicochemical Properties: A Head-to-Head Comparison

The decision to employ a bioisostere is fundamentally driven by the desire to modulate a molecule's physicochemical properties to enhance its drug-like characteristics. Here, we compare the key properties of this compound with phenol and its carboxylic acid analog, 4-hydroxybenzoic acid.

PropertyPhenol4-Hydroxybenzoic AcidThis compoundRationale for Comparison
Molecular Weight ( g/mol ) 94.11138.12176.17Understanding the impact on ligand efficiency.
pKa ~10~4.5~4.5-5Acidity is crucial for mimicking the hydrogen bonding and ionization state of the phenol at physiological pH.
Predicted LogP 1.481.591.4Lipophilicity is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[3]
Metabolic Stability Low (prone to glucuronidation/sulfation)ModerateHigh (resistant to common metabolic pathways)A primary driver for considering bioisosteric replacement.

As the table indicates, this compound presents a pKa value remarkably similar to that of a carboxylic acid, suggesting it can effectively mimic the acidic proton of a phenol. Crucially, its tetrazole moiety imparts significantly enhanced metabolic stability.

Synthesis of this compound

The synthesis of this compound is typically achieved through a multi-step process, often starting from a commercially available substituted benzonitrile. Below is a representative synthetic workflow.

Synthesis_Workflow cluster_0 Step 1: Cycloaddition cluster_1 Step 2: N-Alkylation cluster_2 Step 3: Isomer Separation A 4-cyanophenol B [2+3] Cycloaddition (e.g., NaN3, NH4Cl) A->B C 4-(1H-tetrazol-5-yl)phenol B->C D 4-(1H-tetrazol-5-yl)phenol E Alkylation (e.g., CH3I, base) D->E F 4-(1-methyl-1H-tetrazol-5-yl)phenol & this compound E->F G Isomeric Mixture H Chromatography G->H I This compound H->I

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 4-(1H-tetrazol-5-yl)phenol (Step 1)
  • To a solution of 4-cyanophenol (1 eq.) in dimethylformamide (DMF), add sodium azide (1.5 eq.) and ammonium chloride (1.5 eq.).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and acidify with aqueous HCl (e.g., 2N HCl) to pH 2-3.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 4-(1H-tetrazol-5-yl)phenol.

Comparative Biological Activity: A Case Study with Valsartan Derivatives

Direct comparative biological data for this compound is sparse in publicly available literature. However, we can draw valuable insights from studies on more complex molecules where this moiety is incorporated. A study on valsartan derivatives provides a compelling case study on the utility of the tetrazole-phenol scaffold in developing antihypertensive and antioxidant agents.[4][5]

Valsartan is an angiotensin II receptor blocker (ARB) that features a biphenyl tetrazole moiety. In a 2023 study by Masood et al., a series of valsartan-based ester derivatives were synthesized using various phenols, and their biological activities were evaluated.[4][5]

Antioxidant Activity (DPPH Radical Scavenging Assay)

The antioxidant potential of the synthesized valsartan derivatives was assessed using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Compound% Inhibition of DPPH Radical
Valsartan (Parent Drug)64.6 ± 0.50
AV2 (Vanillin Ester Derivative) 96.0 ± 0.49
AV8 (Thymol Ester Derivative)95.3 ± 0.55
AV11 (Salicylic Acid Ester Derivative)95.6 ± 0.54
Ascorbic Acid (Standard)96.4 ± 0.52
(Data adapted from Masood et al., 2023)[5]

The results demonstrate that the ester derivatives of valsartan, which incorporate various phenolic moieties, exhibit significantly enhanced antioxidant activity compared to the parent drug. This highlights the potential of combining the tetrazole-biphenyl scaffold with different phenols to modulate biological activity.

Antihypertensive Activity (Isolated Rabbit Aorta Relaxation)

The antihypertensive effects of the valsartan derivatives were evaluated by measuring their ability to relax phenylephrine-induced contractions in isolated rabbit aorta.

Compound% Inhibition of Phenylephrine Contraction
Valsartan (Parent Drug)65.3 ± 3.6
AV2 (Vanillin Ester Derivative) 76.4 ± 6.8
AV3 (Guaiacol Ester Derivative)69.6 ± 5.3
AV9 (Eugenol Ester Derivative)68.3 ± 4.7
(Data adapted from Masood et al., 2023)[5]

The vanillin ester derivative (AV2) demonstrated the most potent antihypertensive effect, indicating that the nature of the phenolic ester significantly influences the pharmacological activity of the valsartan scaffold.

Signaling_Pathway Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngiotensinI Angiotensin I Renin->AngiotensinI ACE ACE AngiotensinI->ACE AngiotensinII Angiotensin II ACE->AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Aldosterone Release, etc. AT1R->Vasoconstriction Valsartan Valsartan Derivatives (e.g., AV2) Valsartan->Block Block->AT1R

Caption: Mechanism of action of Valsartan as an Angiotensin II Receptor Blocker.

Experimental Protocol: DPPH Radical Scavenging Assay
  • Preparation of Reagents:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO or ethanol).

    • Prepare a fresh solution of DPPH (0.1 mM) in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the test compound.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Ascorbic acid is used as a positive control.

  • Calculation:

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Conclusion and Future Directions

This compound stands as a promising bioisosteric replacement for phenol in drug discovery. Its favorable physicochemical properties, particularly its enhanced metabolic stability and comparable acidity to phenols and carboxylic acids, make it an attractive option for medicinal chemists seeking to overcome the limitations of phenolic compounds.

While direct comparative data for the specific molecule is limited, the case study of valsartan derivatives underscores the potential of incorporating the tetrazole-phenol motif to enhance biological activity. Future research should focus on systematic structure-activity relationship (SAR) studies that directly compare this compound with its parent phenol, the 1-methyl isomer, the corresponding carboxylic acid, and other phenol bioisosteres across a range of biological targets. Such studies will provide the much-needed quantitative data to fully elucidate the therapeutic potential of this versatile scaffold.

References

  • Dunker, C., Schlegel, K., & Junker, A. (2025). Phenol (bio)isosteres in drug design and development. Archiv der Pharmazie, 358(1), e2400700. [Link]

  • BenchChem. (2025). A Comparative Guide to Tetrazole Derivatives and Their Bioisosteres in Drug Discovery. BenchChem.
  • PubChemLite. This compound. [Link]

  • PubChem. Phenol, 2-amino-4-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)-. [Link]

  • Palreddy, R., et al. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Journal of Materials Science and Chemical Engineering, 3, 45-59. [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. Molecules, 28(4), 1908. [Link]

  • Masood, A., et al. (2023). Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. [Link]

  • Masood, A., et al. (2023). (PDF) Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. [Link]

  • DiMauro, E. F., & Newcomb, J. M. (2014). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]

  • PubChem. 4-(2H-tetrazol-5-yl)phenolate | C7H5N4O-. [Link]

  • ResearchGate. Bioisosteres in Drug Discovery: Focus on Tetrazole. [Link]

  • Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. (2023).
  • AA Blocks. 81015-02-3 | this compound. [Link]

  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. PubMed. [Link]

  • Meghaa, G. V., & Bodke, Y. D. (2023). Synthesis of novel 2, 5-disubstituted tetrazole derivatives as potent biological agents. ResearchGate. [Link]

  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. ResearchGate. [Link]

  • Antus, S., et al. (2019). Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application. National Institutes of Health. [Link]

  • Sharma, M. C., et al. (2017). A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research, 45(2), 124-133. [Link]

  • Palreddy, R., et al. (2015). Synthesis, Characterization and Biological Activity Studies on Novel 4-Chloro-2- [(1-Phenyl-1H-Tetrazol-5-Ylimino)-Methyl] Phenol and Its Metal Complexes. Scirp.org. [Link]

  • Dunker, C., Schlegel, K., & Junker, A. (2024). Phenol (bio)isosteres in drug design and development. Semantic Scholar. [Link]

  • CRAMER. 4-((2-Trityl-2H-tetrazol-5-yl)methyl)phenol. [Link]

  • He, Y., et al. (2009). 2-(2-Amino-5-methylthiazol-4-yl)phenol. PubMed Central. [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a structured framework for evaluating the potential novelty of 4-(2-methyl-2H-tetrazol-5-yl)phenol. As specific findings on this molecule are not prevalent in public literature, this document serves as a methodological roadmap. It outlines the comparative landscape, proposes key experiments, and explains the scientific rationale needed to establish a novel therapeutic profile.

Introduction: Deconstructing the Molecule

The structure of this compound combines two key pharmacophores: a phenol ring and an N-methylated tetrazole. Understanding the established roles of these components is the first step in assessing novelty.

  • The Phenol Moiety: Phenolic compounds are ubiquitous in medicinal chemistry, often acting as hydrogen bond donors or undergoing interactions like π–π stacking with biological targets[1]. However, they are frequently liabilities in drug development due to rapid phase II metabolism (e.g., glucuronidation and sulfation), which can lead to poor oral bioavailability and short half-life[1][2]. Any novel finding related to this molecule must address how it overcomes or leverages these known metabolic pathways.

  • The Tetrazole Ring - A Privileged Bioisostere: The tetrazole ring is a well-established bioisostere for the carboxylic acid group, a substitution found in numerous marketed drugs[3][4][5]. This replacement is prized because the tetrazole ring often retains the acidic properties and hydrogen bonding capabilities of a carboxylic acid while offering significant advantages:

    • Improved Metabolic Stability: Tetrazoles are generally resistant to metabolic degradation[5][6].

    • Enhanced Lipophilicity: This can improve cell membrane permeability.

    • Favorable Pharmacokinetics: The overall ADME (absorption, distribution, metabolism, and excretion) profile is often superior to the carboxylic acid analog[6].

The specific isomer, 2-methyl-2H-tetrazole , is of particular interest. N-methylation of the tetrazole ring prevents its function as a carboxylic acid mimic (as it can no longer act as a proton donor) and locks it into a specific tautomeric form. This structural choice suggests a role as a stable, polar, hydrogen bond acceptor or a specific steric element, rather than an acidic functional group. This distinction is a critical axis for evaluating novelty.

The Comparative Landscape: Establishing a Baseline

Novelty can only be claimed by demonstrating a significant, unexpected, and useful deviation from the state of the art. The primary comparators for this compound fall into three categories.

Category 1: Direct Structural Analogs While public data on the target molecule is sparse, the "2-methyltetrazol-5-yl" moiety is present in patented compounds. For example, it is a key component of the antibiotic (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one[7]. This immediately suggests that a primary avenue of investigation should be antibacterial activity. A novel finding would be the discovery of a potent activity outside of this established antibacterial role.

Category 2: Functional Analogs (Phenyl Tetrazoles) The broader class of phenyl tetrazole derivatives has been explored for a wide range of biological activities, including:

  • Antihypertensive Agents: As angiotensin II receptor blockers (e.g., Valsartan, Irbesartan)[8][9][10].

  • Anti-inflammatory and Antihistamine Agents [11].

  • Antidiabetic and Anti-lipidemic Agents [12].

A novel finding would be to demonstrate a mechanism of action or a potency and selectivity profile that is superior or orthogonal to these known activities.

Category 3: Bioisosteric Counterparts (Phenolic Drugs) The core value proposition of this molecule could be its ability to act as a metabolically stable phenol mimetic. Therefore, its performance should be compared against known phenolic drugs targeting similar biological pathways. For instance, if the molecule shows activity against a particular kinase, its profile should be benchmarked against a known phenolic kinase inhibitor. The key comparison point would be in vitro metabolic stability assays.

Experimental Roadmap for Assessing Novelty

A logical, phased approach is required to generate the data needed to support a claim of novelty. The following workflow outlines the essential experiments and the rationale behind them.

Workflow for Novelty Assessment

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Target Validation & MOA cluster_2 Phase 3: Comparative & Novelty Analysis A Compound Synthesis & QC B Broad Phenotypic Screen (e.g., Cell Viability Panel) A->B C Target Class Screen (e.g., Kinase, GPCR Panels) A->C D Target Deconvolution (CETSA, Affinity-MS) B->D If Hit E Biochemical Assay (IC50 Determination) C->E If Hit D->E F Cell-based Functional Assay (e.g., p-ERK Western Blot) E->F G Selectivity Profiling (vs. Related Targets) F->G I Head-to-Head Comparison (vs. Comparator Compounds) G->I H In Vitro ADME Assays (Metabolic Stability, Permeability) H->I G cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR RAS RAS EGFR->RAS Dimerization & Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Compound This compound Compound->EGFR Inhibition

Caption: Hypothesized inhibition of the EGFR signaling pathway by the test compound.

Conclusion

Assessing the novelty of a new chemical entity like this compound is a systematic process. The true novelty of this compound will likely not reside in a single data point but in a unique combination of properties. For example, a potent and selective kinase inhibitor that also possesses excellent metabolic stability due to the phenol-to-tetrazole substitution, and lacks the antibacterial activity of its patented structural relatives, would constitute a genuinely novel finding. This guide provides the strategic and experimental framework necessary to uncover and validate such a profile.

References

  • Synthesis and anti-histamine release activity of phenyl tetrazole compounds. PubMed Central. Available at: [Link]

  • A Pharmacological Expedition of Tetrazole Compounds Towards Medical Field - An Overview. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

  • Development of medicines based on 5-phenyltetrazole derivatives for the pharmacological correction of metabolic phenomena. ResearchGate. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. National Center for Biotechnology Information. Available at: [Link]

  • Bioisosteres in Drug Discovery: Focus on Tetrazole. ResearchGate. Available at: [Link]

  • Drugs in the Tetrazole Series. ResearchGate. Available at: [Link]

  • Innovative synthesis of drug-like molecules using tetrazole as core building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Phenol (bio)isosteres in drug design and development. PubMed. Available at: [Link]

  • Phenol (bio)isosteres in drug design and development. ResearchGate. Available at: [Link]

  • US Patent US9624250B2 - Forms of (R)-3-(4-(2-(2-methyltetrazol-5-yl)pyridin-5-yl)-3-fluorophenyl)-5-hydroxymethyl oxazolidin-2-one dihydrogen phosphate. Google Patents.
  • This compound. PubChem. Available at: [Link]

  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2′-(2H-tetrazole-5-yl)-[1,1′-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. ResearchGate. Available at: [Link]

  • Tailored Functionalization of Natural Phenols to Improve Biological Activity. MDPI. Available at: [Link]

  • WO2005051928A1 - Process for production of tetrazolyl compounds. Google Patents.
  • US3839339A - Tetrazolyl chromones. Google Patents.
  • BE829093A - 5-(phenyl substitue) tetrazulfs. Google Patents.
  • Synthesis, Characterization, and Biological Evaluation of 2-(N-((2'-(2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl)-pentanamido)-3-methyl Butanoic Acid Derivatives. PubMed. Available at: [Link]

  • 2H-tetrazole-5-yl)-[1,1'-biphenyl]-4yl)-methyl. Semantic Scholar. Available at: [Link]-%5B1%2C1'-biphenyl%5D-4yl)-methyl-Masood-Khan/b8113f8d839352e825a0a382103f56b539c381c8)

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Duality of Hazards

4-(2-methyl-2H-tetrazol-5-yl)phenol (CAS No. 81015-02-3) is a heterocyclic compound of increasing interest in pharmaceutical research and development.[1] Its unique structure, combining a phenol ring with a nitrogen-rich tetrazole moiety, presents a dual-hazard profile that demands a rigorous and informed approach to waste management. The phenolic group imparts toxicity and corrosivity, while the tetrazole ring introduces potential energetic characteristics.[2][3][4]

This guide provides essential, step-by-step procedures for the safe and compliant disposal of this compound. As a Senior Application Scientist, my objective is to move beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers to make safe, autonomous decisions. This protocol is grounded in established safety principles for its constituent chemical classes and aligns with the foundational regulations set forth by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6]

Section 1: Hazard Assessment & Chemical Profile

Effective disposal begins with a comprehensive understanding of the risks. The hazards of this compound are inferred from the well-documented properties of its functional groups.

  • Phenol Moiety: Phenols are recognized as toxic and corrosive. They can cause severe skin burns, and eye damage, and are harmful if swallowed or inhaled.[2][3] Prolonged or repeated exposure may lead to organ damage, and they are generally toxic to aquatic life.[2]

  • Tetrazole Moiety: Tetrazoles are a class of compounds known for their high nitrogen content, which makes them energetic.[4] Thermal decomposition can be exothermic, releasing gaseous nitrogen.[7] A critical, though less common, hazard is the potential for some tetrazole derivatives to form shock-sensitive, explosive salts with heavy metals.[8]

This dual nature necessitates that all waste streams containing this compound be treated as hazardous chemical waste.

PropertyDataSource(s)
Chemical Name This compound[1]
CAS Number 81015-02-3[1]
Molecular Formula C₈H₈N₄O[1]
Inferred Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Severe Skin/Eye Damage, Potential Genetic Defects, Organ Damage (prolonged exposure), Aquatic Toxicity, Potential Energetic Properties[2][3][4]
Incompatibilities Strong Oxidizing Agents, Strong Bases, Heavy Metal Salts[8]

Section 2: Personnel Safety & Personal Protective Equipment (PPE)

Given the compound's toxic and corrosive potential, a stringent PPE protocol is non-negotiable. The goal is to create an impermeable barrier between the researcher and the chemical waste.

PPE ItemSpecificationRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.Provides robust protection against the corrosive and dermally toxic phenol group.[9]
Eye Protection ANSI-rated safety goggles or a face shield worn over safety glasses.Protects against splashes of liquid waste, which can cause severe eye damage.[3]
Body Protection Flame-resistant laboratory coat.Protects skin from incidental contact and provides a layer of protection from potential thermal hazards.
Respiratory Protection Use only within a certified chemical fume hood.All handling and segregation of waste must be performed in a fume hood to prevent inhalation of dust or vapors.[10][11]

Section 3: Waste Segregation & Container Management

The Principle of Segregation: The causality behind segregation is the prevention of dangerous chemical reactions within the waste container. For this compound, two primary reactions must be avoided:

  • Reaction with Oxidizers: Phenols can react violently with strong oxidizing agents.[12]

  • Formation of Explosive Salts: Tetrazoles can react with heavy metals to form potentially explosive azides.[8]

Therefore, this waste stream must be kept isolated from other chemical waste categories.

Step-by-Step Container Protocol
  • Select the Right Container: Use only containers provided by your institution's Environmental Health & Safety (EHS) department or a licensed waste vendor. The container must be made of a material (e.g., high-density polyethylene) compatible with organic solids and solvents.

  • Label Before Use: Affix a "Hazardous Waste" label to an empty, clean container. Fill in all required information:

    • Full Chemical Name: "Waste this compound"

    • Hazard Identification: Mark as "Toxic" and "Corrosive."

  • Keep Closed: The container must remain tightly sealed at all times, except when actively adding waste.[10] This prevents the release of vapors and protects the lab environment.

Section 4: Step-by-Step Disposal Protocol

This protocol outlines the handling of the three primary forms of laboratory waste generated.

Workflow for Disposal of this compound Waste

G cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_final Final Steps A Unused Solid Compound D Collect in Designated 'Hazardous Waste' Container A->D B Solutions / Liquid Waste B->D C Contaminated Labware (Tips, Tubes, Gloves) E Collect in separate, sealed and puncture-proof container C->E F Ensure Container is Tightly Sealed & Labeled D->F E->F G Store in Satellite Accumulation Area (SAA) F->G H Request Pickup from EHS (when container is 90% full) G->H

Caption: Waste Disposal Decision Workflow

Protocol Steps:
  • Pure (Solid) Compound Waste:

    • Carefully transfer any residual or unused solid this compound into the designated, pre-labeled hazardous waste container inside a chemical fume hood.

    • Do not mix with any other chemical waste.

  • Solutions and Liquid Waste:

    • Pour liquid waste containing the dissolved compound directly into the same designated hazardous waste container.

    • Avoid overfilling; containers should not be filled beyond 90% capacity to allow for vapor expansion.[8]

  • Contaminated Labware and Debris:

    • This includes items like pipette tips, weighing paper, gloves, and empty vials.

    • These items must be collected in a separate, clearly labeled, puncture-proof container lined with a plastic bag.[10][13]

    • Label this container as "Debris Contaminated with this compound."

    • Once full, seal the bag and the outer container.

  • Final Storage and Disposal:

    • Store the sealed waste containers in a designated Satellite Accumulation Area (SAA) or your lab's main hazardous waste storage area.

    • Ensure the storage area is secure, well-ventilated, and away from incompatible materials.

    • Once the container is 90% full or reaches your institution's time limit, submit a hazardous waste pickup request to your EHS department.[10]

Section 5: Spill Management Protocol

Accidental spills require an immediate and calm response. The procedure varies significantly with the size of the spill.

Small Spill (<50 mL or ~5 g)
  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate: Restrict access to the spill area.

  • Don PPE: Wear the full PPE suite as described in Section 2.

  • Absorb/Cover:

    • For liquids: Gently cover the spill with a non-combustible absorbent material like vermiculite or sand.[12] Do not use paper towels initially as this can increase surface area and exposure.

    • For solids: Gently cover the powder with a plastic sheet to prevent it from becoming airborne.[14]

  • Collect Waste: Carefully scoop the absorbed material or the covered solid into your designated hazardous waste container for contaminated debris.

  • Decontaminate: Wipe the spill area with a suitable solvent (consult your SDS or EHS for recommendations), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Document the spill and report it to your laboratory supervisor and EHS department.

Large Spill (>50 mL or ~5 g)
  • EVACUATE: Immediately evacuate all personnel from the laboratory.

  • ALERT: Activate the nearest fire alarm and notify your institution's emergency response (call 911 or your site-specific emergency number). Inform them of the chemical name and the location of the spill.

  • ISOLATE: Close the laboratory doors behind you to contain any vapors.

  • DO NOT ATTEMPT TO CLEAN: A large spill of this compound requires professional response from a trained hazardous materials team.

Section 6: Regulatory Framework & Compliance

All procedures in this guide are designed to comply with key federal regulations.

  • OSHA 29 CFR 1910.1450 - "The Laboratory Standard": This standard mandates the creation of a Chemical Hygiene Plan (CHP).[6][15] Your laboratory's CHP is the primary document governing your safety procedures, and it must include provisions for waste disposal.[16]

  • EPA 40 CFR Parts 260-273 - Resource Conservation and Recovery Act (RCRA): RCRA gives the EPA the authority to control hazardous waste from "cradle-to-grave."[17] This includes generation, transportation, treatment, storage, and disposal. Your institution's EHS department manages RCRA compliance, and following their procedures is mandatory.[18][19]

The Final Authority: This guide provides a scientifically grounded framework. However, your institution's EHS department is the final authority. Always consult them to ensure your procedures align with local, state, and institutional policies.

References

  • SC-256206 - 2-Methylphenol - SAFETY DATA SHEET. (2016). Santa Cruz Biotechnology, Inc.
  • Phenol - SAFETY D
  • Phenol, Chloroform, or TRIzol™ Waste Disposal. University of Tennessee Health Science Center Research Safety Affairs.
  • Phenol - Hazardous Substance Fact Sheet. New Jersey Department of Health.
  • This compound. (2023). AA Blocks.
  • Phenol Fact Sheet. University of California, Berkeley EH&S.
  • Phenol - Safety D
  • Phenol Standard Operating Procedure. Yale Environmental Health & Safety.
  • Phenol Solution SAFETY D
  • 5-Methyl-1H-tetrazole - SAFETY DATA SHEET. (2025). Thermo Fisher Scientific.
  • Hazardous Waste. U.S. Environmental Protection Agency.
  • 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • Steps in Complying with Regulations for Hazardous Waste. (2025). U.S. Environmental Protection Agency.
  • LABORATORY SAFETY CHEMICAL HYGIENE PLAN.
  • Decomposition products of tetrazoles. (2024).
  • Proper Handling of Hazardous Waste Guide. U.S. Environmental Protection Agency.
  • Decomposition products of tetrazoles as starting reagents of secondary chemical and biochemical reactions. (2025).
  • Best Practices for Hazardous Waste Disposal. (2016). AEG Environmental.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • LABORATORY SAFETY OSHA LAB STANDARD.
  • Safe Disposal of Phenol, p-[2-(4-quinolyl)vinyl]-: A Step-by-Step Guide. (2025). BenchChem.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(2-methyl-2H-tetrazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling of 4-(2-methyl-2H-tetrazol-5-yl)phenol. As researchers and drug development professionals, our work's integrity is intrinsically linked to the safety and precision of our laboratory practices. This guide is designed to provide you with not just a set of rules, but a deep, causal understanding of the necessary personal protective equipment (PPE) and handling protocols. The dual functionality of this molecule, incorporating both a phenol and a tetrazole moiety, necessitates a comprehensive approach to safety that respects the potential hazards of each component.

Hazard Assessment: Understanding the Risks

The Phenol Moiety: The Primary Hazard Driver

The phenol group is the most immediate concern when handling this compound. Phenol itself is a highly toxic and corrosive substance.[1][2]

  • Acute Toxicity: Phenol can be fatal if swallowed, inhaled, or absorbed through the skin.[3] Skin contact can cause severe burns that may be initially painless due to an anesthetic effect, leading to delayed recognition of the injury.[2]

  • Systemic Effects: Absorbed phenol can cause systemic toxicity, affecting the central nervous system, liver, and kidneys.[4]

  • Corrosivity: It can cause severe skin burns and permanent eye damage.[2][3]

  • Genetic Defects: Phenol is suspected of causing genetic defects.[3][5]

The Tetrazole Moiety: Considerations for Stability and Reactivity

Tetrazoles are a class of nitrogen-rich heterocyclic compounds. While many are stable, the high nitrogen content can sometimes lead to energetic decomposition, especially at elevated temperatures. The synthesis of tetrazoles often involves azides, which are themselves hazardous.[6] Therefore, it is prudent to handle all tetrazole-containing compounds with care.

Personal Protective Equipment (PPE): Your First Line of Defense

Based on the hazard assessment, a multi-layered approach to PPE is essential. The following table summarizes the recommended PPE for handling this compound.

Body PartRecommended PPERationale
Eyes/Face Safety goggles and a face shieldProtects against splashes of the corrosive compound, which can cause severe eye damage and blindness.[1][2]
Hands Double-gloving with appropriate chemical-resistant glovesProvides robust protection against skin absorption. The outer glove should be of a material with high resistance to phenols, such as butyl rubber or neoprene.[2][4]
Body A fully buttoned lab coat and a chemical-resistant apronProtects against spills and splashes. An apron made of butyl rubber or neoprene is recommended when there is a significant risk of splashes.[4]
Feet Closed-toe shoesPrevents exposure from spills.
Respiratory Use in a certified chemical fume hoodEngineering controls are the primary means of preventing inhalation exposure.[4][7] A respirator may be required for spill cleanup or if working outside a fume hood is unavoidable.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when working with this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase start Start: Planning to handle This compound assess_hazards Assess Hazards: - Review SDS (if available) - Consider phenol & tetrazole risks start->assess_hazards select_ppe Select Appropriate PPE: - Goggles & Face Shield - Double Gloves (Butyl/Neoprene) - Lab Coat & Apron assess_hazards->select_ppe check_ppe Inspect PPE for damage select_ppe->check_ppe don_ppe Don PPE correctly check_ppe->don_ppe fume_hood Work in a certified chemical fume hood don_ppe->fume_hood handle_compound Handle the compound with caution fume_hood->handle_compound decontaminate Decontaminate work area handle_compound->decontaminate doff_ppe Doff PPE carefully to avoid self-contamination decontaminate->doff_ppe dispose_ppe Dispose of contaminated PPE as hazardous waste doff_ppe->dispose_ppe wash_hands Wash hands thoroughly dispose_ppe->wash_hands end End of Procedure wash_hands->end

Caption: PPE Selection and Use Workflow

Detailed Operational and Disposal Plans

Handling Procedures:

  • Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[2] Prepare all necessary equipment and reagents within the chemical fume hood to minimize time spent handling the compound.

  • Weighing: If weighing the solid compound, do so within the fume hood to prevent inhalation of any dust particles.

  • In Solution: When working with solutions of the compound, always use a fume hood.[1] Be mindful of the potential for splashes, especially when transferring liquids.

  • Heating: Avoid heating the compound unless necessary for a specific procedure. If heating is required, do so with extreme caution in a well-ventilated area and behind a blast shield, as the thermal stability of this specific tetrazole derivative may be unknown.

Spill Response:

  • Small Spills (inside a fume hood): Absorb the spill with a chemical absorbent material. Place the contaminated absorbent in a sealed container for hazardous waste disposal. Clean the area with a suitable solvent, followed by soap and water.

  • Large Spills (or any spill outside a fume hood): Evacuate the immediate area. Alert your lab supervisor and institutional safety office. Do not attempt to clean up a large spill without proper training and equipment.

Disposal Plan:

All materials contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste, including gloves, pipette tips, and weighing paper, in a clearly labeled, sealed container.[7]

  • Liquid Waste: Collect all liquid waste containing the compound in a separate, sealed, and clearly labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.[8]

  • Labeling: Ensure all waste containers are labeled with "Hazardous Waste" and the full chemical name.

  • Pickup: Arrange for hazardous waste pickup through your institution's environmental health and safety department.[7]

Conclusion: A Culture of Safety

The safe handling of this compound is paramount. By understanding the compound's potential hazards and diligently applying the appropriate personal protective equipment and handling procedures, you can ensure your safety and the integrity of your research. This guide provides a framework for safe practices; always consult your institution's specific safety protocols and the most current safety data sheets for the chemicals you are working with.

References

  • Monash University. (2023, June).
  • Environment, Health and Safety, Princeton University. Appendix P - Phenol First Aid Guide and PPE.
  • Yale Environmental Health & Safety. (2022, June).
  • New Jersey Department of Health. Hazardous Substance Fact Sheet: Phenol.
  • CEFIC. Poster for the SAFE USE of PHENOL.
  • BenchChem. (2025). Technical Support Center: Handling Air-Sensitive Tetrazole Compounds.
  • Sigma-Aldrich. (2025, May 20).
  • University of California, Berkeley. Chemical Waste Name or Mixtures.
  • ChemicalBook. (2025, July 16). 4-(2-TRITYL-2H-TETRAZOL-5-YLMETHYL)-PHENOL.
  • Palde, P. B., & Jamison, T. F. (2011). Safe and Efficient Tetrazole Synthesis in a Continuous Flow Microreactor.
  • BenchChem. Step-by-step synthesis protocol for 5-substituted Tetrazoles.
  • The University of Tennessee Health Science Center. Phenol, Chloroform, or TRIzol™ Waste Disposal.
  • ResearchGate. (2025, August 6).
  • Chem Help ASAP. (2022, December 27).
  • TCI Chemicals. (2025, September 30).
  • BenchChem. (2025).
  • INEOS Group.
  • University of California, Berkeley, Office of Environment, Health & Safety. Phenol.
  • Carl ROTH.
  • Carl ROTH. (2020).

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.